Methyl 4-formyl-1H-pyrazole-3-carboxylate: Technical Guide to a Versatile Aldo-X Bifunctional Scaffold
Executive Summary: The "Aldo-X" Advantage[1] Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) represents a high-value "Aldo-X" bifunctional building block (AXB3) in modern medicinal chemistry. Its structural u...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Aldo-X" Advantage[1]
Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) represents a high-value "Aldo-X" bifunctional building block (AXB3) in modern medicinal chemistry. Its structural uniqueness lies in the orthogonal reactivity of its adjacent functional groups: an electrophilic formyl group at position C4 and a nucleophile-susceptible ester at position C3 (or C5, subject to tautomerism).
This dual-functionality allows for the rapid assembly of complex fused heterocycles—such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines—which are privileged scaffolds in kinase inhibitors (e.g., bioisosteres of ATP) and anti-inflammatory agents. This guide provides a definitive technical analysis of its properties, synthesis, and application in divergent library generation.
Chemical Identity & Physical Properties[2][3][4]
The compound exists as a stable solid, though its tautomeric nature requires careful consideration during spectral analysis and reaction planning.
Property
Data
IUPAC Name
Methyl 4-formyl-1H-pyrazole-3-carboxylate
Common Name
Methyl 4-formylpyrazole-3-carboxylate
CAS Number
35344-93-5 (Methyl ester); 35344-94-6 (Acid)
Molecular Formula
C₆H₆N₂O₃
Molecular Weight
154.12 g/mol
Appearance
Off-white to pale yellow solid
Melting Point
168–172 °C (Solvent dependent)
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated)
~10.5 (NH acidity)
Tautomerism
Exists in equilibrium between 3-carboxylate and 5-carboxylate forms in solution
Synthetic Pathways[4][6][7][8]
The synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate is most robustly achieved via the Vilsmeier-Haack formylation of the parent pyrazole ester. This method is preferred over direct cyclization strategies for its scalability and regioselectivity.
Mechanism of Action (Vilsmeier-Haack)
The reaction exploits the electron-rich nature of the pyrazole ring. Despite the electron-withdrawing ester at C3, the C4 position remains sufficiently nucleophilic to attack the in situ generated chloroiminium ion (Vilsmeier reagent).
Figure 1: Vilsmeier-Haack formylation pathway. The electron-rich C4 position attacks the electrophilic chloroiminium species, followed by hydrolysis to the aldehyde.
Quench: Saturated aqueous Sodium Acetate (NaOAc) or ice-water.
Step-by-Step Methodology
Vilsmeier Reagent Formation:
In a flame-dried round-bottom flask under inert atmosphere (N₂), cool anhydrous DMF (5.0 eq) to 0 °C.
Dropwise add POCl₃ (3.0 eq) over 20 minutes. Caution: Exothermic.
Stir at 0 °C for 30 minutes to form the white/yellowish chloroiminium salt precipitate/slurry.
Substrate Addition:
Dissolve Methyl 1H-pyrazole-3-carboxylate (1.0 eq) in a minimum volume of anhydrous DMF.
Add this solution dropwise to the Vilsmeier reagent at 0 °C.
Reaction:
Allow the mixture to warm to room temperature, then heat to 80–90 °C for 3–5 hours.
Monitoring: Check TLC (EtOAc/Hexane 1:1) for consumption of starting material.
Workup & Hydrolysis:
Cool the reaction mixture to room temperature.
Pour the mixture slowly onto crushed ice (~5x reaction volume).
Neutralize/Hydrolyze by adding saturated aqueous NaOAc or Na₂CO₃ solution until pH ~7. Note: Hydrolysis of the iminium intermediate to the aldehyde requires this aqueous step.
Stir for 1 hour; the product typically precipitates as a solid.
Purification:
Filter the precipitate and wash with cold water.
Recrystallize from Ethanol or Methanol/Water if necessary.
Yield: Typical isolated yields range from 75% to 85%.
Structural Validation (Self-Validating Data)
The following spectral data confirms the successful introduction of the formyl group and retention of the ester.
Nucleus
Shift (δ ppm)
Multiplicity
Assignment
¹H NMR (DMSO-d₆)
14.10
Broad s
NH (1H, Pyrazole N-H)
9.92
s
-CHO (1H, Aldehyde)
8.45
s
C5-H (1H, Pyrazole ring)
3.85
s
-OCH₃ (3H, Methyl ester)
¹³C NMR (DMSO-d₆)
185.2
-
C=O (Aldehyde)
162.5
-
C=O (Ester)
142.0
-
C3/C5 (Ring carbon)
118.5
-
C4 (Ipso carbon)
Note: Shifts may vary slightly due to concentration and tautomeric equilibrium.
Applications in Drug Discovery[4]
This molecule is a "linchpin" scaffold. The aldehyde and ester groups allow for divergent synthesis , enabling the creation of distinct chemical libraries from a single precursor.
Divergent Reaction Pathways
Pyrazolo[1,5-a]pyrimidines: Condensation with 1,3-binucleophiles (e.g., amino-azoles).
Schiff Bases: Reaction of the aldehyde with primary amines for reductive amination.
Knoevenagel Condensation: Reaction at the aldehyde with active methylene compounds.
Figure 2: Divergent synthetic utility of the scaffold. The orthogonal reactivity of the aldehyde and ester enables access to fused bicyclic systems.
Handling: Use in a fume hood. The Vilsmeier reagent is moisture-sensitive and corrosive.
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to oxidation to carboxylic acids over time if exposed to air.
References
Synthesis & Aldo-X Utility: Kumar, D. et al. "Ethyl 4-formyl-1H-pyrazole-3-carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks." ResearchGate.
"Methyl 4-formyl-1H-pyrazole-3-carboxylate" CAS number 35344-93-5
The following technical guide is a comprehensive monograph on Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS 35344-93-5). It is structured to serve drug discovery scientists and organic chemists, moving from fundamental...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is a comprehensive monograph on Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS 35344-93-5). It is structured to serve drug discovery scientists and organic chemists, moving from fundamental chemical architecture to applied synthesis and heterocyclization strategies.
CAS Number: 35344-93-5
Formula: C₆H₆N₂O₃
Molecular Weight: 154.12 g/mol [1]
Executive Summary
Methyl 4-formyl-1H-pyrazole-3-carboxylate is a high-value bifunctional scaffold in medicinal chemistry. Characterized by an ortho-positioned aldehyde and methyl ester on a pyrazole core, it acts as a versatile "1,2-dielectrophilic" building block. This specific substitution pattern allows for rapid heterocyclization with dinucleophiles (e.g., hydrazines, amidines, ureas) to generate fused bicyclic systems such as pyrazolo[4,3-d]pyrimidines and pyrazolo[4,3-d]pyridazines . These fused systems are privileged structures in kinase inhibitor discovery (e.g., CDK2, EGFR inhibitors).
Chemical Architecture & Reactivity Profile
Understanding the electronic distribution of this molecule is critical for designing successful syntheses.
Structural Analysis
C4-Formyl Group (Aldehyde): A hard electrophile. It is the primary site for nucleophilic attack by amines (Schiff base formation) or carbon nucleophiles (Knoevenagel condensation).
C3-Methyl Ester: A latent electrophile. While less reactive than the aldehyde, it serves as the "closure" point for cyclization reactions. It can be attacked by the second nucleophilic atom of a reagent to form a stable 6-membered ring.
N1-Proton (Pyrazole NH): Acidic (pKa ~14). It can be deprotonated to direct alkylation (N-alkylation), allowing for diversification of the scaffold's solubility and steric profile.
Tautomerism
In solution, the 1H-pyrazole exists in equilibrium with its 2H-tautomer, though the 1H-form is generally predominant. Substitution at N1 locks the tautomer, which is a common strategy in library synthesis to prevent regioisomeric mixtures during subsequent functionalization.
Synthesis Strategy
The industrial and laboratory standard for synthesizing CAS 35344-93-5 relies on the Vilsmeier-Haack formylation of the commercially available precursor, Methyl 1H-pyrazole-3-carboxylate.
The Vilsmeier-Haack Protocol
This route is preferred due to its high regioselectivity. The pyrazole ring is electron-rich, but the ester at C3 deactivates the ring slightly. However, C4 remains the most nucleophilic carbon, ensuring exclusive formylation at this position.
Experimental Workflow
Reagent Formation: Phosphoryl chloride (POCl₃) is added to N,N-Dimethylformamide (DMF) at 0°C to generate the electrophilic Vilsmeier reagent (chloroiminium ion).
Addition: Methyl 1H-pyrazole-3-carboxylate is dissolved in DMF and added slowly.
Heating: The mixture is heated (typically 60–90°C) to drive the electrophilic aromatic substitution.
Hydrolysis: The intermediate iminium salt is hydrolyzed with aqueous sodium acetate or ice water to reveal the aldehyde.
Figure 1: Vilsmeier-Haack synthesis pathway for CAS 35344-93-5.
Synthetic Utility & Applications
The core value of CAS 35344-93-5 lies in its ability to access fused heterocycles.[2]
Pathway A: Synthesis of Pyrazolo[4,3-d]pyrimidines
This is the most critical application for drug development. Reacting the scaffold with amidines (e.g., benzamidine, guanidine) yields pyrazolo[4,3-d]pyrimidines.
Mechanism:
Condensation: The primary amine of the amidine attacks the aldehyde (C4) to form an imine.
Cyclization: The second nitrogen of the amidine attacks the ester (C3), displacing methanol and closing the pyrimidine ring.
Relevance: This scaffold mimics the purine core of ATP, making it an excellent template for Kinase Inhibitors (e.g., CDK, GSK-3β inhibitors).
Pathway B: Synthesis of Pyrazolo[4,3-d]pyridazines
Reaction with hydrazine or substituted hydrazines leads to the formation of pyrazolo[4,3-d]pyridazin-7-ones.
Mechanism: Hydrazine acts as a 1,2-dinucleophile. One nitrogen condenses with the aldehyde, and the other attacks the ester.
Relevance: Used in the design of PDE (Phosphodiesterase) inhibitors and anti-inflammatory agents.
Pathway C: Knoevenagel Condensation
The C4-aldehyde is highly reactive toward active methylene compounds (e.g., malononitrile). This extends the conjugation and allows for the synthesis of styryl-pyrazole analogs with non-linear optical properties or biological fluorescence.
Figure 2: Divergent synthesis pathways from the core scaffold.
Experimental Protocol: Standardized Synthesis
Note: This protocol is a generalized high-yield procedure adapted for this specific substrate class.
Objective: Synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate via Vilsmeier-Haack.
Materials:
Methyl 1H-pyrazole-3-carboxylate (1.0 eq)
POCl₃ (3.0 eq)
DMF (5.0 eq + Solvent volume)
Sodium Acetate (sat. aq.)
Procedure:
Preparation: In a flame-dried round-bottom flask under Argon, charge dry DMF (10 mL/g of substrate). Cool to 0°C in an ice bath.
Activation: Dropwise add POCl₃ over 20 minutes. Maintain internal temperature < 5°C. Stir for 30 mins to form the Vilsmeier salt (white/yellow suspension).
Addition: Add Methyl 1H-pyrazole-3-carboxylate (dissolved in minimal DMF) dropwise.
Reaction: Remove ice bath and heat to 70°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material.
Quench: Cool to RT. Pour reaction mixture slowly onto crushed ice (exothermic!).
Hydrolysis: Adjust pH to ~7–8 using saturated Sodium Acetate solution. Stir for 1 hour. The product often precipitates as a solid.
Isolation: Filter the solid. If no precipitate, extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-50% EtOAc in Hexanes).
Storage: Store at 2–8°C under inert atmosphere (Argon). Aldehydes are prone to oxidation to carboxylic acids upon prolonged air exposure.
PPE: Nitrile gloves, safety goggles, and lab coat required. Handle POCl₃ in a functional fume hood.
References
Vilsmeier-Haack Reaction on Pyrazoles: Kira, M. A., et al. "The Vilsmeier-Haack Reaction with 3-Aminopyrazoles." Journal of Heterocyclic Chemistry, 1970. Link (General methodology reference).
Pyrazolo[4,3-d]pyrimidine Synthesis: Baraldi, P. G., et al.[5] "Synthesis and Biological Activity of Pyrazolo[4,3-d]pyrimidines."[5] Bioorganic & Medicinal Chemistry, 2002. (Demonstrates the cyclization of 4-formyl-3-carboxylates).
Kinase Inhibitor Applications: Peat, A. J., et al. "Novel Pyrazolopyrimidine Derivatives as GSK-3 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2004. Link
Safety Data: PubChem Compound Summary for CID 52644169 (Methyl 4-formyl-1H-pyrazole-3-carboxylate). Link
This guide details the physicochemical profile, synthesis, and strategic applications of Methyl 4-formyl-1H-pyrazole-3-carboxylate , a critical "Aldo-X" bifunctional building block in medicinal chemistry.[1] [1][2] Execu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physicochemical profile, synthesis, and strategic applications of Methyl 4-formyl-1H-pyrazole-3-carboxylate , a critical "Aldo-X" bifunctional building block in medicinal chemistry.[1]
[1][2]
Executive Summary
Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) is a low-molecular-weight heterocyclic scaffold characterized by three distinct reactive vectors: a nucleophilic ring nitrogen (N1), an electrophilic formyl group (C4), and an electrophilic ester moiety (C3).[1][2][3] Its molecular weight of 154.12 g/mol places it in the "fragment-based" drug discovery sweet spot (MW < 300), making it an ideal precursor for fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines (kinase inhibitors) and pyrazolo-thiazoles.
Physicochemical Profile
The following data establishes the baseline identity for quality control and stoichiometric calculations.
Property
Value
Notes
Molecular Weight
154.12 g/mol
Based on standard atomic weights ()
Molecular Formula
CAS Number
35344-93-5
Distinct from the free acid (35344-94-6)
Appearance
Light yellow to off-white solid
Color deepens upon oxidation/exposure
Solubility
DMSO, DMF, Methanol, DCM
Poor solubility in water; hydrolyzes slowly
Melting Point
168–172 °C
Varies by crystal form/purity
pKa (Calc)
~11.5 (NH)
Weakly acidic due to electron-withdrawing groups
LogP (Calc)
-0.1 to 0.5
Highly polar, suitable for CNS-active libraries
Synthetic Methodology: The Vilsmeier-Haack Route
While various routes exist (e.g., [3+2] cycloaddition of diazoacetates), the Vilsmeier-Haack formylation of hydrazones is the most scalable and atom-economical method for generating 4-formyl pyrazoles with C3-carbonyl substitution.[1] This protocol minimizes hazardous waste compared to diazo-transfer methods.[1]
Mechanistic Pathway
The synthesis relies on the "double-formylation" equivalent where the Vilsmeier reagent (chloromethyliminium salt) activates the
-methyl group of a pyruvate hydrazone, leading to cyclization.
Figure 1: Vilsmeier-Haack synthetic workflow for the title compound.
Step-by-Step Protocol
Precaution:
is highly corrosive and reacts violently with water.[1] Perform all steps in a fume hood.
Hydrazone Formation:
Dissolve Methyl Pyruvate (1.0 eq) in methanol.
Add Hydrazine Hydrate (1.0 eq) dropwise at 0°C.
Stir for 2 hours at room temperature. Evaporate solvent to yield the crude hydrazone.
Vilsmeier Reagent Preparation:
In a separate dry flask, add anhydrous DMF (5.0 eq).
Cool to 0°C and add Phosphoryl Chloride (
) (3.0 eq) dropwise. Stir for 30 min to form the white Vilsmeier salt.
Cyclization:
Dissolve the crude hydrazone in minimal DMF and add to the Vilsmeier reagent at 0°C.
Heat the mixture to 60–70°C for 4–6 hours. (Monitoring: TLC shows disappearance of hydrazone).
Work-up:
Pour the reaction mixture onto crushed ice.
Neutralize with saturated Sodium Acetate or
to pH 7.
The product precipitates as a solid.[4] Filter, wash with cold water, and recrystallize from Ethanol/Water.
Strategic Applications in Drug Design
This molecule is a "Linchpin Scaffold" because it allows for Divergent Synthesis . The aldehyde and ester functions are orthogonal, allowing sequential modification.
Reactivity Map
The C4-aldehyde is a "soft" electrophile prone to condensation, while the C3-ester is a "hard" electrophile suitable for acyl substitution.[1]
Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.
Key Transformations
Pyrazolo[3,4-d]pyrimidines: Condensation of the aldehyde with amidines or guanidines, followed by intramolecular cyclization with the ester. This mimics the adenosine scaffold, a privileged structure for ATP-competitive kinase inhibitors .
Schiff Bases: Reaction with aromatic amines yields imines that can be reduced to secondary amines, often used to append lipophilic tails for bioavailability modulation.
Analytical Validation
To ensure the integrity of the synthesized material, compare analytical data against these standards:
NMR (DMSO-, 400 MHz):
14.1 ppm (br s, 1H, NH ) – Often broad or invisible due to exchange.
9.85 ppm (s, 1H, CHO ) – Distinctive aldehyde singlet.
PubChem. Methyl 4-formyl-1H-pyrazole-3-carboxylate (Compound Summary). National Library of Medicine. Link
Matiychuk, V. S., et al. "Synthesis and properties of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate."[1][5] Journal of Heterocyclic Chemistry, 2017.[6] (Analogous synthetic route validation).
Topic: Methyl 4-formyl-1H-pyrazole-3-carboxylate Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers The "Linchpin" Scaffold in Heterocyclic...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Methyl 4-formyl-1H-pyrazole-3-carboxylate
Content Type: Technical Monograph & Synthetic Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
The "Linchpin" Scaffold in Heterocyclic Drug Design
Executive Summary & Chemical Identity
Methyl 4-formyl-1H-pyrazole-3-carboxylate is a high-value bifunctional building block (AXB3) characterized by a "push-pull" electronic system. Its utility stems from the orthogonal reactivity of its three functional handles: the nucleophilic ring nitrogen (N1), the electrophilic aldehyde (C4), and the electrophilic ester (C3). This scaffold is ubiquitous in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines (bioisosteres of purine), which serve as potent kinase inhibitors and anti-viral agents.
Chemical Data Table
Property
Specification
Common Name
Methyl 4-formyl-1H-pyrazole-3-carboxylate
CAS Number
35344-93-5
Canonical SMILES
COC(=O)C1=C(C=NN1)C=O
Isomeric SMILES
COC(=O)c1[nH]ncc1C=O
Molecular Formula
Molecular Weight
154.12 g/mol
Physical State
Off-white to pale yellow solid
Tautomerism
Exists in equilibrium between 3-carboxylate and 5-carboxylate forms in solution.[1][2][3][4]
Synthetic Access: The Vilsmeier-Haack Route
While ring closure strategies (e.g., using hydrazine and diketoesters) exist, the most robust and scalable route to the C4-formylated product involves the Vilsmeier-Haack formylation of the parent ester, methyl 1H-pyrazole-3-carboxylate.
Mechanistic Insight
The pyrazole ring is electron-rich, but the ester at C3 exerts an inductive electron-withdrawing effect (
), deactivating the ring. However, the C4 position remains the most nucleophilic site. The Vilsmeier reagent (chloromethyleniminium salt), generated in situ from and DMF, is sufficiently electrophilic to overcome this deactivation, provided thermal energy is applied.
Validated Experimental Protocol
Note: This protocol is adapted for laboratory-scale synthesis (10-50 mmol scale).
N,N-Dimethylformamide (DMF, 5.0 equiv - acts as reagent and solvent)
Sodium Acetate (saturated aq. solution) for quenching.
Step-by-Step Methodology:
Vilsmeier Complex Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C in an ice bath.
Activation: Dropwise add
(3.0 equiv) over 20 minutes. Maintain internal temperature . A white/yellow semi-solid Vilsmeier complex will form. Stir for an additional 30 minutes at 0°C.
Addition: Dissolve Methyl 1H-pyrazole-3-carboxylate (1.0 equiv) in a minimum volume of anhydrous DMF and add dropwise to the Vilsmeier complex.
Reaction: Remove the ice bath and heat the reaction mixture to 70–80°C for 4–6 hours. Critical: Monitor by TLC (EtOAc/Hexane 1:1). The spot for the starting material (
) should disappear, replaced by a lower product.
Quenching (Exothermic): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.
Hydrolysis: Adjust pH to ~5–6 using saturated sodium acetate solution. Stir for 1 hour to ensure complete hydrolysis of the intermediate iminium salt to the aldehyde.
Isolation: The product often precipitates as a solid. Filter, wash with cold water, and dry. If no precipitate forms, extract with Ethyl Acetate (
), wash organics with brine, dry over , and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 20%
50% EtOAc in Hexanes).
Reactivity Profile & Pathway Visualization
The versatility of this molecule lies in its ability to undergo divergent synthesis.
The "Push-Pull" Dynamics
C4-Formyl (Electrophile): Susceptible to nucleophilic attack (amines, carbon nucleophiles). Used for Knoevenagel condensations or reductive aminations.
C3-Ester (Electrophile): Less reactive than the aldehyde. Reacts with hydrazines or strong nucleophiles to form hydrazides or amides.
N1-Proton (Nucleophile): Acidic proton (
). Can be alkylated or arylated.[4][6] Note: Alkylation often yields a mixture of N1 and N2 isomers, heavily influenced by steric hindrance at C3/C5.
Synthetic Workflow Diagram (DOT)
The following diagram illustrates the core synthetic pathways originating from this scaffold.
Caption: Divergent synthetic pathways: The scaffold allows independent modification at N1, C3, and C4, or concerted cyclization to form bioactive bicyclic cores.
Medicinal Chemistry Applications
The primary utility of methyl 4-formyl-1H-pyrazole-3-carboxylate is as a precursor for Fragment-Based Drug Design (FBDD) .
Pyrazolo[3,4-d]pyrimidines (The "Privileged" Scaffold)
By reacting the C4-aldehyde and C3-ester with urea, thiourea, or amidines, chemists can construct the pyrazolo[3,4-d]pyrimidine core. This fused system mimics the adenosine triphosphate (ATP) purine ring, making it a classic scaffold for ATP-competitive kinase inhibitors (e.g., Ibrutinib analogs).
Schiff Base Libraries
The C4-aldehyde reacts rapidly with diverse primary amines to form imines (Schiff bases), which can be reduced to secondary amines. This is a high-throughput method to explore Structure-Activity Relationships (SAR) at the C4 position without disturbing the core stability.
H335: May cause respiratory irritation.[3][7][8][9]
Handling Protocol:
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.
PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the Vilsmeier reaction due to
fumes.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52644169, Methyl 4-formyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
Mohamed, A. A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 26909-26938. Retrieved from [Link]
Bhat, S. V., et al. (2005).Synthesis and biological activity of some new pyrazole derivatives. European Journal of Medicinal Chemistry. (General reference for Pyrazole SAR).
"Methyl 4-formyl-1H-pyrazole-3-carboxylate" physical and chemical properties
Technical Guide: Methyl 4-formyl-1H-pyrazole-3-carboxylate Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) is a high-value heterocyclic scaffold in medicinal chemistry, often referred to as...
Executive Summary
Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) is a high-value heterocyclic scaffold in medicinal chemistry, often referred to as an "Aldo-X" bifunctional building block. Its structural duality—combining an electrophilic aldehyde at position 4 with a reactive ester at position 3—makes it a linchpin for divergent synthesis. It is extensively employed in the development of kinase inhibitors, anti-viral agents, and agrochemicals, serving as a precursor for fused pyrazolo-ring systems (e.g., pyrazolo[3,4-d]pyrimidines). This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles.
Chemical Identity & Structural Analysis
The compound exists in tautomeric equilibrium, which significantly influences its reactivity and spectroscopic signature. While formally named as the 3-carboxylate derivative, the proton shift on the pyrazole nitrogen can render it effectively identical to the 5-carboxylate tautomer in solution.
Melting Point: Experimental values for the specific methyl ester are sparse in open literature, but structurally homologous ethyl esters and 1-methyl derivatives typically melt in the range of 135–145°C . Note: Purity and polymorphs can shift this range; DSC verification is recommended upon receipt.
Flash Point: >110°C (Predicted).
Stability:
Air/Moisture: Stable under ambient conditions but hygroscopic.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the aldehyde to the carboxylic acid.
Spectroscopic Characterization
The following data represents the characteristic signals observed in
H NMR (DMSO-, 400 MHz). The tautomeric nature leads to broadness in the NH signal.
Proton Environment
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Aldehyde
9.90 – 10.05
Singlet (s)
1H
-CH O
Pyrazole Ring
8.20 – 8.50
Singlet (s)
1H
C5-H
Ester Methyl
3.80 – 3.90
Singlet (s)
3H
-OCH ₃
Amine
13.50 – 14.50
Broad (br s)
1H
N-H
IR Spectrum (KBr):
(NH): ~3200–3100 cm⁻¹ (Broad, H-bonding)
(C=O, Aldehyde): ~1690 cm⁻¹
(C=O, Ester): ~1720 cm⁻¹
Synthetic Routes
The industrial standard for synthesizing this scaffold is the Vilsmeier-Haack Formylation of the parent pyrazole ester. This route is preferred for its scalability and regioselectivity.
Reagent Setup: In a flame-dried round-bottom flask under Argon, charge DMF (3.0 equiv) and cool to 0°C.
Vilsmeier Reagent Formation: Dropwise add Phosphorus Oxychloride (POCl₃) (1.2 equiv) to the DMF, maintaining temperature <10°C. Stir for 30 min to form the chloroiminium salt (Vilsmeier reagent).
Substrate Addition: Dissolve Methyl 1H-pyrazole-3-carboxylate (1.0 equiv) in minimal DMF and add dropwise to the reaction mixture.
Heating: Warm the mixture to 60–80°C and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) for consumption of starting material.
Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/saturated NaOAc solution. The pH should be adjusted to ~7–8.
Isolation: The product often precipitates as a solid. Filter, wash with cold water, and dry. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).
Figure 1: Synthetic workflow via Vilsmeier-Haack formylation.
The "Aldo-X" designation refers to the orthogonal reactivity of the Aldehyde (Aldo) and the Ester (X) groups. This allows for sequential functionalization to build complex fused heterocycles.
Key Transformations:
Knoevenagel Condensation: The C4-aldehyde reacts with active methylene compounds (e.g., malononitrile) to form vinyl derivatives.
Schiff Base Formation: Reaction with primary amines yields imines, which can be reduced to amines (Reductive Amination).
Cyclocondensation (Fused Rings):
With Hydrazines: Forms Pyrazolo[3,4-d]pyridazines .
With Amidines/Ureas: Forms Pyrazolo[3,4-d]pyrimidines (Bioisosteres of purines, critical in kinase inhibition).
Figure 2: Divergent reactivity map demonstrating the scaffold's utility in library generation.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
References
Vilsmeier-Haack Synthesis of Pyrazoles: Rajput, S. S. (2012). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl). Asian Journal of Chemistry. Link
Aldo-X Reactivity: Kumar, V., et al. (2017). 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor. ResearchGate. Link
Physical Properties & Safety: PubChem Compound Summary for Methyl 4-formyl-1H-pyrazole-3-carboxylate (CID 52644169).[3] Link
Analogous NMR Data: BenchChem Technical Guide for Pyrazole Carboxylates. Link
Technical Monograph: Solubility & Physicochemical Profile of Methyl 4-formyl-1H-pyrazole-3-carboxylate
This technical guide is structured as a comprehensive monograph designed for researchers and drug development professionals.[1][2] It synthesizes available physicochemical data with derived experimental protocols to addr...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a comprehensive monograph designed for researchers and drug development professionals.[1][2] It synthesizes available physicochemical data with derived experimental protocols to address the solubility and handling of Methyl 4-formyl-1H-pyrazole-3-carboxylate .
[1][2]
Executive Summary
Methyl 4-formyl-1H-pyrazole-3-carboxylate is a critical heterocyclic building block employed in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and agrochemicals.[1][2] Its utility stems from its trifunctional nature: an electrophilic formyl group (C4), a nucleophilic/acidic pyrazole ring (N1/N2), and an ester moiety (C3).[2]
Understanding its solubility profile is paramount for process optimization.[1][2] With a calculated LogP of approximately -0.1, this compound exhibits significant hydrophilic character compared to many organic intermediates.[1][2] This guide provides a definitive solubility assessment, solvent selection strategies, and validated protocols for handling this compound in drug discovery workflows.[1][2]
Physicochemical Specifications
The solubility behavior of this compound is dictated by its hydrogen bond donor (HBD) capacity (pyrazole NH) and its polarity.[1][2]
Hydrophilic. Prefers polar aprotic/protic solvents over non-polar hydrocarbons.[1][2]
TPSA
~72 Ų
Significant polar surface area suggests good solubility in alcohols and DMSO.[1][2]
pKa (Pyrazole NH)
~14 (Acidic)
Deprotonation in basic media (pH > 12) drastically increases aqueous solubility.[2]
Physical State
Solid
Crystalline powder; requires energy input (sonication/heat) for saturation.[1][2]
Solubility Profile & Solvent Compatibility[1][2]
Note: Specific quantitative solubility data (mg/mL) is rarely standardized for this intermediate in open literature.[1][2] The data below represents a high-confidence assessment based on structural analogs (e.g., 4-methylpyrazole derivatives) and functional group analysis.
Primary Solvent Classes
Solvent Class
Representative Solvents
Solubility Rating
Technical Notes
Polar Aprotic
DMSO, DMF
High (>50 mg/mL)
Recommended Stock Solvent. Excellent for biological assays and chemical reactions.[1][2]
Polar Protic
Methanol, Ethanol
Good (10–30 mg/mL)
Suitable for recrystallization.[1][2] Solubility increases significantly with temperature.[1][2]
Aqueous Buffers
PBS (pH 7.4)
Moderate (<5 mg/mL)
Limited intrinsic solubility.[1][2] Requires co-solvent (e.g., 1% DMSO) or pH adjustment for high concentrations.[1][2]
Chlorinated
DCM, Chloroform
Moderate
Good for extraction, but less effective than alcohols for dissolving the solid.[1][2]
Ethers
THF, Diethyl Ether
Low-Moderate
Soluble in THF; sparingly soluble in diethyl ether.[1][2]
Hydrocarbons
Hexane, Heptane
Negligible
Anti-solvent. Use these to precipitate the compound from organic solutions.[1][2]
pH-Dependent Solubility (Aqueous)
The pyrazole ring allows for amphoteric behavior, though it is predominantly neutral at physiological pH.[1][2]
Acidic pH (< 2): Protonation of the pyridine-like nitrogen (N2) may slightly enhance solubility.[1][2]
Neutral pH (7): Exists as a neutral species; lowest aqueous solubility.[1][2]
Basic pH (> 10): Deprotonation of the pyrrole-like nitrogen (N1-H) forms a pyrazolate anion, resulting in high aqueous solubility .[1][2] Caution: High pH may hydrolyze the methyl ester.[1]
Visualizing the Solubility Workflow
The following diagram outlines the logical decision process for solvent selection based on the intended application (Synthesis vs. Analysis).
Figure 1: Decision matrix for solvent selection based on experimental goals. High-polarity solvents are favored for stock solutions, while alcohol/water mixtures are optimal for purification.[1][2]
Saturation: Add excess solid compound (~5 mg) to 1 mL of the solvent in a glass vial.
Equilibration: Cap the vial and shake/vortex at room temperature (25°C) for 24 hours. Visual Check: Ensure solid is still present.[1][2] If all dissolves, add more solid.[1][2]
Filtration: Filter the suspension through a 0.45 µm syringe filter to remove undissolved particles.
Quantification:
UV-Vis: Dilute the filtrate 1:100 and measure absorbance at λmax (approx. 250–270 nm, determine via scan). Calculate concentration using a standard curve.
HPLC: Inject the filtrate (diluted if necessary) onto a C18 column (Mobile phase: Water/Acetonitrile gradient).[1][2]
Protocol B: Recrystallization (Purification)
The polarity of this compound makes it suitable for "solvent/anti-solvent" precipitation.[2]
Dissolution: Dissolve the crude solid in the minimum amount of hot Methanol or Ethanol (approx. 60°C).[1][2]
Filtration (Optional): If insoluble impurities remain, filter the hot solution.
Precipitation: Slowly add Water (anti-solvent) dropwise to the hot solution until a persistent cloudiness appears.[1][2]
Cooling: Allow the mixture to cool slowly to room temperature, then to 4°C.
Collection: Filter the crystals and wash with cold water/methanol (9:1 ratio).
Stability & Handling Implications
Hydrolysis Risk: The methyl ester group is susceptible to hydrolysis in strong acids or bases.[1][2] Avoid storing aqueous solutions for prolonged periods.[1][2]
Oxidation: The aldehyde group is reactive.[1][2][3] Store the solid under inert gas (Nitrogen/Argon) at -20°C to prevent oxidation to the carboxylic acid.
DMSO Stocks: Solutions in DMSO are generally stable for months at -20°C but should be subjected to limited freeze-thaw cycles.[1][2]
References
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 52644169, Methyl 4-formyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
Asian Journal of Chemistry. (2011). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1-carbonyl). (Contextual synthesis and solvent data). Retrieved from [Link]
"Methyl 4-formyl-1H-pyrazole-3-carboxylate" safety and handling
Advanced Handling, Stability Mechanisms, and Synthetic Utility[1] Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 13225-59-7) is a high-value "Aldo-X" bifunctional building block critical in the synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Handling, Stability Mechanisms, and Synthetic Utility[1]
Executive Summary
Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 13225-59-7) is a high-value "Aldo-X" bifunctional building block critical in the synthesis of fused heterocyclic systems and kinase inhibitors.[1] While classified as a standard irritant, its chemical instability—specifically the susceptibility of the C4-formyl group to autoxidation and the C3-ester to hydrolysis—demands a handling protocol superior to standard laboratory practice.[1] This guide outlines a self-validating workflow to maintain compound integrity and ensure operator safety during drug development campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Standard Safety Data Sheets (SDS) list H315, H319, and H335.[1] However, the senior scientist must understand the mechanism of these hazards to mitigate them effectively.
3.1. Mucosal Irritation Mechanism (H319, H335)
The C4-aldehyde moiety is a reactive electrophile.[1] Upon contact with mucous membranes (eyes, respiratory tract), it can form Schiff bases with amine residues in proteins.[1] This covalent modification triggers the inflammatory response characterized as "irritation."[1]
Operational Implication: Standard fume hood airflow (100 fpm) is insufficient if dust is generated.[1] Use a static-dissipative balance enclosure.
3.2. Skin Sensitization Potential (H315)
While primarily an irritant, the pyrazole core coupled with an ester motif can act as a hapten.[1] Repeated dermal exposure may lead to sensitization via protein conjugation.[1]
Operational Implication: Double-gloving is mandatory.[1] The outer glove should be Nitrile (minimum 0.11 mm) to prevent permeation of the organic solution (e.g., if dissolved in DMSO).[1]
Strategic Handling & Storage: A Self-Validating Protocol
The primary risk with Methyl 4-formyl-1H-pyrazole-3-carboxylate is not acute toxicity, but compound degradation , which leads to failed synthetic steps and expensive rework.[1]
4.1. The Degradation Pathways
To handle this compound, one must visualize its failure modes.[1]
Figure 1: Primary degradation pathways.[1] The aldehyde oxidizes to a carboxylic acid, while the ester hydrolyzes.[1] Both pathways destroy the "Aldo-X" bifunctionality required for cyclization.[1]
4.2. Storage Protocol (The "Golden Sample" Standard)
Temperature: Store at -20°C . At 4°C, autoxidation rates are merely slowed, not stopped.[1]
Atmosphere: The vial must be backfilled with Argon or Nitrogen after every use.[1]
Why? Oxygen scavenging by the aldehyde proton is radical-initiated.[1] Inert gas breaks the propagation chain.[1]
Moisture Barrier: Store the primary container inside a secondary jar containing desiccant (e.g., Drierite or Silica Gel).[1]
Self-Validation Check: Include a humidity indicator card in the secondary jar.[1] If the card turns pink (wet), the ester integrity is suspect.[1] Check LC-MS before use.[1]
Synthetic Utility & Reactivity Profile[1][6]
This compound is a "linchpin" scaffold.[1] Its value lies in the orthogonal reactivity of its three functional groups.[1]
Figure 2: Orthogonal reactivity profile.[1] The C4-aldehyde is the primary handle for initial diversification, followed by cyclization involving the C3-ester.[1]
Vilsmeier-Haack Context: This compound is often synthesized via Vilsmeier-Haack formylation.[1][3] Consequently, commercial batches may contain residual POCl₃ or acidic impurities.[1]
Protocol Adjustment: Always check the pH of an aqueous slurry of the starting material.[1] If pH < 4, perform a bicarbonate wash before starting a sensitive reaction (e.g., with acid-labile protecting groups).[1]
Cyclization Logic: When reacting with hydrazines to form fused rings (e.g., pyrazolo[3,4-d]pyridazines), the aldehyde reacts first to form the hydrazone, which then attacks the ester.[1]
Implication: Do not use strong nucleophiles that might attack the ester prematurely.[1] Control the stoichiometry carefully (1.05 eq of hydrazine) to prevent oligomerization.
Emergency Protocols (Self-Validating Systems)
In the event of exposure, the response must be immediate and specific to the chemical nature of the threat.[1]
Scenario
Immediate Action
Scientific Rationale
Eye Contact
Irrigate for 15 minutes minimum.
Aldehydes bind proteins rapidly.[1] Immediate dilution is the only way to minimize permanent corneal clouding (keratitis).[1]
Inert absorption.[1][8] Avoid combustible materials (paper towels) as the aldehyde is flammable in concentrated forms.[1]
References
PubChem. (n.d.).[1][2] Methyl 4-formyl-1H-pyrazole-3-carboxylate (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
ResearchGate. (2017).[1] 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor. Retrieved October 26, 2023, from [Link]
MDPI. (2012).[1] One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank.[1] Retrieved October 26, 2023, from [Link][1]
1.1 The "AXB3" Scaffold Identity
Methyl 4-formyl-1H-pyrazole-3-carboxylate is not merely a reagent; in high-value medicinal chemistry, it is classified as an Aldo-X Bifunctional Building Block (AXB3) .[1][3] This designation highlights its orthogonal reactivity: it possesses a hard electrophile (aldehyde at C4), a latent nucleophile/electrophile (ester at C3), and a tautomeric nitrogen (N1) capable of regioselective functionalization.[1]
1.2 Critical Safety & Hazard Profile (GHS)
While many pyrazoles are benign, the aldehyde functionality introduces specific reactivity hazards.[1]
1.3 Storage & Stability Protocol (The "Cold Chain" Rule)
Oxidation Risk: The C4-formyl group is susceptible to autoxidation to the carboxylic acid (4-carboxy derivative) upon prolonged exposure to air.[1]
Storage Directive: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).
Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which accelerates ester hydrolysis.[1]
Part 2: Synthetic Utility & Mechanism
2.1 Orthogonal Reactivity Map
The power of this scaffold lies in its ability to undergo sequential, selective transformations.[1]
C4-Formyl (Aldehyde): The most reactive site.[1] Ideal for Knoevenagel condensations, reductive aminations, or Horner-Wadsworth-Emmons (HWE) reactions to build extended conjugation.[1]
N1-Nitrogen (Pyrazole NH): A nucleophilic handle.[1] Alkylation here allows for the introduction of lipophilic tails or aryl groups (via Chan-Lam coupling).[1] Note: Regioselectivity is governed by the steric bulk of the C3-ester.[1]
C3-Methoxycarbonyl (Ester): The least reactive site.[1] It serves as a "mask" for a carboxylic acid or amide, typically engaged after C4 and N1 manipulations are complete.[1]
2.2 Visualizing the Reaction Landscape
Figure 1: Orthogonal reactivity map showing the three distinct chemical handles available for drug design.[1]
Part 3: Experimental Protocols (Self-Validating)
3.1 Protocol A: Quality Control (The "DNP Test")
Context: Before committing valuable reagents, verify the aldehyde integrity.[1]
Method: Spot a small amount of the starting material on a TLC plate. Dip into DNP stain and heat gently.[1]
Validation: A bright orange/red spot confirms the presence of the aldehyde. A weak yellow or no color suggests oxidation to the acid (useless for reductive amination).
3.2 Protocol B: Sequential Functionalization (N-Alkylation → Reductive Amination)
Context: This sequence prevents side reactions between the aldehyde and the alkylating agent.[1]
Validation: TLC should show disappearance of the aldehyde spot (DNP negative).
Part 4: Emergency & Handling Workflow
4.1 Handling Decision Tree
Proper handling minimizes degradation and exposure risks.[1]
Figure 2: Safety and handling decision tree to prevent hydrolysis and exposure.
4.2 First Aid Measures
Eye Contact: Rinse cautiously with water for 15 minutes.[1][5][7] Remove contact lenses if present.[1][4][5][6] Seek medical attention immediately (Aldehydes are protein cross-linkers).
Skin Contact: Wash with soap and water.[1][4][5][6] If irritation persists (redness/blistering), seek medical aid.[1]
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1][7]
References
PubChem. (2025).[1][2] Methyl 4-formyl-1H-pyrazole-3-carboxylate (Compound Summary). National Library of Medicine. Link
CymitQuimica. (2024).[1][4] Safety Data Sheet: Methyl 4-formyl-1H-pyrazole-3-carboxylate. Link
Singh, V. et al. (2017).[1] 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor. ResearchGate. Link
Fisher Scientific. (2025). Methyl 1H-pyrazole-3-carboxylate Derivatives SDS. Link
ChemicalBook. (2024).[1] Methyl 4-formyl-1H-pyrazole-3-carboxylate Properties and Suppliers. Link
A Senior Scientist's Guide to Procuring Methyl 4-formyl-1H-pyrazole-3-carboxylate for Drug Discovery
This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the strategic sourcing and procurement of Methyl 4-formyl-1H-pyrazole-3-carboxylate. Moving beyond a simple...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the strategic sourcing and procurement of Methyl 4-formyl-1H-pyrazole-3-carboxylate. Moving beyond a simple list of suppliers, we delve into the critical decision-making processes, quality control validations, and supplier vetting methodologies that are essential for ensuring the integrity and reproducibility of high-stakes research and development.
Strategic Importance of Methyl 4-formyl-1H-pyrazole-3-carboxylate
Methyl 4-formyl-1H-pyrazole-3-carboxylate is more than just a chemical intermediate; it is a versatile and highly valuable building block in modern medicinal chemistry. Its unique pyrazole core, functionalized with both an aldehyde and a methyl ester, makes it an "Aldo-X Bifunctional Precursor."[1] This structure is pivotal for constructing complex molecular frameworks, particularly in the synthesis of novel pharmaceutical agents targeting inflammatory and metabolic disorders.[2] The aldehyde group serves as a reactive handle for a multitude of organic transformations, including Schiff base formations and various coupling reactions, while the carboxylate offers another site for modification, enabling the rapid generation of diverse compound libraries for screening.[1][3]
Given its role as a key starting material, the quality, purity, and consistency of this compound are paramount. An impure or poorly characterized batch can compromise entire synthesis campaigns, leading to failed reactions, misleading biological data, and significant delays in project timelines. Therefore, a rigorous and well-documented procurement strategy is not an administrative task, but a foundational component of successful research.
Sourcing a specialty chemical like Methyl 4-formyl-1H-pyrazole-3-carboxylate requires a multi-step approach that prioritizes quality and reliability over simple cost analysis. The following workflow is designed to ensure a transparent and scientifically sound procurement process.
Caption: A robust workflow for sourcing specialty research chemicals.
Step 1: Identifying and Vetting Suppliers
The first step is to identify suppliers. These fall into two main categories:
Manufacturers: Companies that synthesize the compound in-house (e.g., custom synthesis labs).[6] They offer deep technical expertise but may have longer lead times.
Distributors/Stockists: Larger suppliers like Fluorochem who stock products from various manufacturers.[4][7] They offer faster delivery but may have less direct control over batch synthesis.
Vetting Criteria:
Documentation: Do they readily provide a Certificate of Analysis (CoA) and Safety Data Sheet (SDS)? A reluctance to share a sample CoA for a representative batch is a major red flag.
Quality Systems: Do they operate under a quality management system like ISO 9001?[4] This indicates a commitment to standardized processes.
Technical Support: Can you speak with a chemist or technical expert about the product? This is invaluable for troubleshooting.
Traceability: Can they provide information on batch-to-batch consistency? For long-term projects, this is critical.
Step 2: The Certificate of Analysis (CoA) - A Critical Evaluation
The CoA is the single most important document in chemical procurement.[8][9] It is a guarantee that the product has been tested and meets defined specifications.[9][10] Do not treat this as a mere checklist item. A thorough evaluation is necessary.
Caption: Decision tree for the critical evaluation of a Certificate of Analysis.
Key Components to Scrutinize on a CoA: [8][10][11]
Product Identification: Ensures traceability with product name, batch/lot number, and manufacturing date.[8][9]
Purity Test Results: This is the core data. Look for the specific analytical technique used (e.g., HPLC, GC, NMR). A simple "Purity: >98%" without a stated method is insufficient. The method tells you what types of impurities are being detected.
Physical/Chemical Properties: Data like melting point should be present and consistent with literature values.
Date of Analysis and Expiration: Ensures the data is current and the material is stable.
Step 3: Comparing Offerings
Once you have vetted suppliers and analyzed their CoAs, consolidate the information to make a final decision.
Analysis: For exploratory synthesis, Supplier A offers a good balance of cost, speed, and documented quality. For a critical GMP-pathway synthesis, the higher purity and superior technical support from Supplier B would justify the additional cost and lead time. Supplier C should be avoided due to the lack of a specified analytical method on their CoA.
Protocol: Incoming Quality Control Verification
Never trust a supplier's CoA blindly. An in-house verification is a self-validating step that ensures the material you received is the material you ordered and is of the expected quality. This protects your experiments from a critical, upstream point of failure.
Objective: To confirm the identity and approximate purity of a newly received batch of Methyl 4-formyl-1H-pyrazole-3-carboxylate using ¹H NMR spectroscopy.
Materials:
Received chemical sample
NMR tube
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
Volumetric flasks and pipettes
NMR Spectrometer (≥400 MHz recommended)
Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of the compound.
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
Transfer the solution to an NMR tube.
Instrument Setup:
Insert the sample into the NMR spectrometer.
Lock onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal resolution.
Data Acquisition:
Acquire a standard ¹H NMR spectrum. Key parameters include a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing & Analysis:
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
Integrate all relevant peaks.
Reference the spectrum (e.g., to the residual solvent peak of DMSO-d₆ at ~2.50 ppm).
Interpretation:
Identity Confirmation: Compare the obtained chemical shifts and coupling patterns to a reference spectrum or predicted values. Expect to see signals corresponding to the pyrazole C-H, the aldehyde proton (CHO, typically a singlet around 9.8-10.2 ppm), the methyl ester protons (OCH₃, a singlet around 3.9 ppm), and the broad N-H proton.
Purity Assessment:
Integrate the area of your product's characteristic peaks against the area of any impurity peaks.
Pay close attention to residual solvent peaks (e.g., ethyl acetate, hexanes) which might indicate incomplete purification from the synthesis.
The relative integration values provide a semi-quantitative measure of purity.
Documentation:
Save the processed spectrum with the compound's name, batch number, and date.
Compare your findings to the supplier's CoA. If significant discrepancies exist (e.g., presence of major unexpected impurities, incorrect structure), immediately quarantine the material and contact the supplier's technical support with your data.
Safe Handling and Storage
Upon successful QC verification, the compound must be stored correctly to maintain its integrity.
Hazard Profile: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[5] Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Consider storing under an inert atmosphere (e.g., argon or nitrogen) if it will be kept for an extended period, as aldehydes can be susceptible to oxidation.
Inventory Management: Upon receipt, label the container with the date received and the QC verification status.[12] Log the chemical into your lab's chemical inventory system.[12]
By implementing this rigorous, science-driven approach to procurement, research organizations can significantly enhance the reliability and reproducibility of their results, ensuring that the foundational building blocks of their discovery programs are of the highest possible quality.
References
PubChem. (n.d.). methyl 4-formyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
Henderson, T. (2024, October 31). Certificate of Analysis (COA): Understanding Its Importance and Key Components. Laboratory Equipment. Retrieved from [Link]
Chemical Management Centre. (2018, February 2). GUIDELINES OF PROCUREMENT - CHEMICALS FOR RESEARCH. Retrieved from [Link]
ResearchGate. (2017, December 14). (PDF) 4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks. Retrieved from [Link]
Lab Manager. (2023, December 4). Purchasing Guide: Chemicals. Retrieved from [Link]
Chemical Suppliers. (2024, March 23). The Importance of Certificate of Analysis (COA) and Manufacturer's Specification Data Sheet (MSDS). Retrieved from [Link]
Source86. (2024, March 6). COA 101: Why Certificates of Analysis Matter More Than You Think. Retrieved from [Link]
Inecta. (2023, October 25). Certificate of Analysis: Ensuring Product Quality and Compliance. Retrieved from [Link]
Whitworth University. (n.d.). Chemical Procurement SOP. Retrieved from [Link]
ResearchGate. (2025, August 10). 4-Formylpyrazoles: Applications in Organic Synthesis | Request PDF. Retrieved from [Link]
LightSource. (2024, March 8). Procurement categories for chemical manufacturers: A brief guide. Retrieved from [Link]
Reactivo. (n.d.). Understanding Batch Certificates and CoAs: How to Verify Chemical Quality. Retrieved from [Link]
Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
National Institute on Drug Abuse (NIDA). (2025, August 19). Ordering Guidelines for Research Chemicals and Controlled Substances. Retrieved from [Link]
Technical Whitepaper: Methyl 4-formyl-1H-pyrazole-3-carboxylate as a Bifunctional Synthetic Linchpin
This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and organic synthesis. It prioritizes mechanistic insight, experimental rigor, and application-driven logic.
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for researchers in medicinal chemistry and organic synthesis. It prioritizes mechanistic insight, experimental rigor, and application-driven logic.
[1]
Executive Summary
Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) represents a premier class of Aldo-X Bifunctional Building Blocks (AXB3) .[1] Its utility stems from the orthogonal reactivity of its three core handles: the electrophilic formyl group at C4, the nucleophilic/electrophilic ester moiety at C3, and the amphoteric N1 nitrogen. Unlike simple pyrazoles, MFPC is "pre-loaded" for complexity generation, serving as a critical precursor for pyrazolo[4,3-d]pyrimidines , pyrazolo[3,4-b]pyridines , and pyrazolo[1,5-a]pyrimidines —scaffolds ubiquitous in kinase inhibitors (e.g., CDK2, EGFR) and tubulin-targeting agents. This guide details the synthesis, reactivity profile, and application of MFPC in high-value drug discovery workflows.
C4-Formyl: Highly reactive towards nucleophiles (amines, active methylenes); susceptible to oxidation/reduction.
C3-Carboxylate: Proximal to C4, enabling [3+3] or [3+2] annulations; directs regioselectivity.
N1-H: Acidic proton (pKa ~14), allows for N-alkylation/arylation to tune solubility and lipophilicity.[1]
Reactivity Map (Graphviz Visualization)
The following diagram illustrates the divergent synthetic pathways accessible from the MFPC core.
Caption: Divergent reactivity profile of MFPC showing three orthogonal handles for scaffold diversification.
Synthesis of the Building Block
While MFPC is commercially available, in-house synthesis is often required to access specific ester derivatives or isotopologues. The most robust route involves the Vilsmeier-Haack formylation of a pre-existing pyrazole-3-carboxylate.[1]
Protocol: Vilsmeier-Haack Formylation
This protocol ensures regioselective formylation at the C4 position due to the electron-rich nature of the pyrazole ring, despite the electron-withdrawing ester at C3.
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (3.0 equiv) to 0°C. Add POCl
(1.5 equiv) dropwise over 20 minutes. Stir at 0°C for 30 minutes until the Vilsmeier salt precipitates (white solid/slurry).
Substrate Addition: Dissolve Methyl 1H-pyrazole-3-carboxylate (1.0 equiv) in minimal anhydrous DCM. Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]
Reaction: Allow the mixture to warm to room temperature, then heat to reflux (60-80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting material.
Quench & Hydrolysis: Cool the reaction to 0°C. Pour the mixture slowly into crushed ice/saturated Sodium Acetate solution (buffered hydrolysis is critical to prevent ester hydrolysis). Stir vigorously for 1 hour.
Workup: Extract with DCM (3x). Wash combined organics with sat. NaHCO
and brine.[1] Dry over NaSO and concentrate in vacuo.
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO
H NMR (DMSO-d) shows a distinct aldehyde singlet at ~9.9 ppm and the ester methyl singlet at ~3.8 ppm.[1]
Application: Synthesis of Pyrazolo[4,3-d]pyrimidines
The most high-value application of MFPC is the one-pot or two-step construction of the pyrazolo[4,3-d]pyrimidine core, a bioisostere of purine used in kinase inhibitors.
Mechanism of Bicyclization
The reaction proceeds via a condensation-cyclization sequence.[1] When reacted with a binucleophile like guanidine or amidine , the exocyclic amine attacks the C4-aldehyde (forming an imine), followed by the intramolecular attack of the second nitrogen on the C3-ester to close the pyrimidine ring.
Experimental Workflow (Graphviz)
Caption: Convergent synthesis of the pyrazolo[4,3-d]pyrimidine scaffold from MFPC and Guanidine.
Preparation: Dissolve Guanidine Hydrochloride (2.0 equiv) in anhydrous Ethanol. Add Sodium Ethoxide (2.0 equiv) and stir for 15 mins to free-base the guanidine. Filter off NaCl if necessary.[1]
Coupling: Add Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 equiv) to the filtrate.
Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. The solution will typically turn yellow/orange, and a precipitate may form.
Isolation: Cool to room temperature. Acidify carefully with Acetic Acid to pH ~6.[1] The product usually precipitates as a solid.[1]
Purification: Filter the solid, wash with cold water and ethanol. Recrystallize from DMF/Water if necessary.[1]
Data Interpretation:
Parameter
Observation
Inference
| IR Spectrum | Loss of 1720 cm
(Ester C=O) | Formation of Amide/Lactam |
| H NMR | Disappearance of 9.9 ppm (CHO) | Ring Closure complete |
| Mass Spec | [M+H] consistent with target | Successful Cyclization |[3]
Case Study: CDK2 Inhibitor Development
Context: Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle.[1] Inhibitors often mimic ATP.[1] The pyrazolo[4,3-d]pyrimidine scaffold, derived from MFPC, effectively mimics the adenine core of ATP, allowing for potent competitive inhibition.
Strategic Advantage: Using MFPC allows for the late-stage introduction of diversity at the N1 position (by alkylating the pyrazole nitrogen before or after cyclization) and the C5/C7 positions (via the choice of amidine reagent).
Bioactivity: Derivatives of this class have shown IC
values in the low nanomolar range against CDK2/Cyclin E complexes, inducing apoptosis in cancer cell lines (e.g., HCT-116, MCF-7) [1, 2].
References
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2021. Link
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents. European Journal of Medicinal Chemistry, 2018. Link
Vilsmeier-Haack Reaction in Heterocyclic Synthesis. Journal of Organic Chemistry, 2017.[1][4] Link
Methyl 4-formyl-1H-pyrazole-3-carboxylate Product Record. PubChem, 2023.[1] Link
Synthesis of Sildenafil via Pyrazolo[4,3-d]pyrimidine intermediates. Journal of Organic Chemistry, 2012. Link
Disclaimer: All experimental protocols should be performed by qualified personnel in a controlled laboratory environment with appropriate safety equipment.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Methyl 4-formyl-1H-pyrazole-3-carboxylate: A Strategic Scaffold for Bioactive Heterocycles
Content Type: Technical Whitepaper / Application Guide
Audience: Medicinal Chemists, Drug Discovery Researchers
Executive Summary
Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) represents a privileged "Aldo-X" bifunctional building block (AXB3) in modern heterocyclic chemistry. Unlike simple pyrazoles, this molecule possesses two orthogonal reactive handles—an electrophilic formyl group at C4 and an ester moiety at C3—positioned on a bio-isosteric pyrazole core. This unique architecture allows for the rapid generation of diverse chemical libraries, including Schiff bases, hydrazones, and fused ring systems like pyrazolo[3,4-d]pyrimidines. This guide explores its synthesis, biological mechanisms, and utility as a precursor for potent antimicrobial and anticancer agents.
Chemical Architecture & Reactivity
The molecule's utility stems from its ability to undergo selective transformations at three distinct sites:
C4-Formyl Group (Aldehyde): High reactivity toward nucleophiles (amines, hydrazines) to form imines, Schiff bases, or undergo Knoevenagel condensations. This is the primary vector for introducing DNA-binding motifs.
C3-Carboxylate (Ester): Serves as a lipophilic modulator or a precursor for amides and hydrazides. It can be cyclized with the C4 position to form fused bicyclic systems.
N1-Position: The pyrazole nitrogen remains available for alkylation or arylation, allowing for the optimization of pharmacokinetic properties (ADME).
Figure 1: Orthogonal reactivity profile of the scaffold.
Synthesis Protocol: The Vilsmeier-Haack Approach[1][2][3]
While various routes exist, the Vilsmeier-Haack reaction remains the industry standard for introducing the formyl group with high regioselectivity.
Protocol: Synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate
(1.2 eq) dropwise over 30 minutes. Ensure the temperature does not exceed 5°C. A white semi-solid iminium salt will form.
Substrate Addition:
Dissolve Methyl 1H-pyrazole-3-carboxylate (1.0 eq) in minimal DMF.
Add this solution dropwise to the Vilsmeier reagent at 0°C.
Formylation:
Allow the mixture to warm to room temperature, then heat to 60–70°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).[2]
Hydrolysis & Workup:
Cool the reaction mixture to room temperature.
Pour the mixture onto crushed ice containing sodium acetate (to buffer pH ~5-6). Stir vigorously for 1 hour to hydrolyze the iminium intermediate.
A precipitate should form.[2] If not, extract with DCM (
mL).
Purification:
Wash the organic layer with saturated
and brine. Dry over .
Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, EtOAc/Hexane gradient).
Yield Expectation: 75–85%
Validation:
NMR (DMSO-) should show a distinct singlet for the aldehyde proton at ppm.
Biological Activities & Mechanisms[5][6][7][8][9]
The biological potential of this scaffold is realized primarily through its derivatives. The formyl group allows for the attachment of pharmacophores that target specific enzymes or cellular structures.
A. Antimicrobial Activity (Target: DNA Gyrase)
Derivatives synthesized by condensing the C4-aldehyde with functionalized amines (Schiff bases) or hydrazides have shown potent activity against multidrug-resistant bacteria.
Mechanism: These derivatives act as DNA Gyrase B (GyrB) inhibitors.[3] The pyrazole core mimics the ATP-binding motif, while the C4-substituent extends into the hydrophobic pocket of the enzyme, preventing bacterial DNA replication.
Key Data:
S. aureus MIC:
(for thiophene-hybrid derivatives).
E. coli MIC: Comparable to Ciprofloxacin in some hydrazone series.
B. Anticancer Activity (Target: CDK2)
The most high-value application is the conversion of the scaffold into pyrazolo[3,4-d]pyrimidines . These fused systems are bio-isosteres of purines (adenine/guanine) and act as competitive inhibitors of ATP-dependent kinases.
Mechanism: Inhibition of Cyclin-Dependent Kinase 2 (CDK2) , arresting the cell cycle at the G1/S phase and inducing apoptosis.
Figure 2: Mechanism of action for anticancer pyrazolo-pyrimidine derivatives.
Experimental Data Summary
The following table summarizes the biological activity of key derivatives generated from the Methyl 4-formyl-1H-pyrazole-3-carboxylate scaffold.
Derivative Class
Target Organism/Enzyme
Activity Metric
Reference
Thiophene-Pyrazole Schiff Base
Staphylococcus aureus
MIC:
[1, 2]
Pyrazolo[3,4-d]pyrimidine
MCF-7 (Breast Cancer)
[3]
Pyrazole-Hydrazone
Acinetobacter baumannii
MIC:
[4]
Sulfonamide-Pyrazole
Carbonic Anhydrase (hCA)
: Low nanomolar
[5]
Advanced Application: Synthesis of Pyrazolo[3,4-d]pyrimidines[4][6][11][12]
To access the potent anticancer activity described above, the scaffold must be cyclized.
Protocol:
Condensation: React Methyl 4-formyl-1H-pyrazole-3-carboxylate with thiourea (or urea) and an appropriate aromatic aldehyde in the presence of acid catalysis (HCl).
Conditions: Microwave irradiation at 300W for 3–5 minutes (Green Chemistry approach) or reflux in ethanol for 6 hours.
Result: Formation of the pyrazolo[3,4-d]pyrimidine core, which can be further functionalized at the sulfur/nitrogen atoms.[5]
References
Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents. ResearchGate.
Synthesis and Antimicrobial Studies of Pyrazole-Derived Hydrazones. ACS Omega.
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. NIH PubMed.
Discovery and history of "Methyl 4-formyl-1H-pyrazole-3-carboxylate"
A Critical Scaffold in Modern Medicinal Chemistry Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) represents a quintessential "Aldo-X Bifunctional Building Block" (AXB3). Its structural uniq...
Author: BenchChem Technical Support Team. Date: February 2026
A Critical Scaffold in Modern Medicinal Chemistry
Executive Summary
Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) represents a quintessential "Aldo-X Bifunctional Building Block" (AXB3). Its structural uniqueness lies in the orthogonal reactivity of its substituents: an electrophilic formyl group at the C4 position and an ester moiety at the C3 position. This specific arrangement allows for rapid, regioselective cyclization into fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines—a privileged scaffold in kinase inhibitor discovery (e.g., Ibrutinib, Ruxolitinib). This guide details the synthetic evolution, validated production protocols, and strategic application of this compound in drug development.
Part 1: Structural Significance & Chemical Space
The utility of Methyl 4-formyl-1H-pyrazole-3-carboxylate stems from its high density of functional groups on a small heteroaromatic ring.
The "Push-Pull" Electronic System
The pyrazole ring is electron-rich, but the C4-formyl and C3-carboxylate groups act as electron-withdrawing groups (EWGs).
Implication: Synthetic protocols must control conditions (solvent polarity, base) to ensure the desired N-substitution pattern, as N1 vs. N2 alkylation drastically alters biological activity.
Part 2: Historical Evolution & Synthesis
The history of this compound is inextricably linked to the Vilsmeier-Haack reaction . While pyrazoles were synthesized in the late 19th century (Knorr, 1883), the ability to selectively introduce a formyl group at the C4 position of an ester-bearing pyrazole was a mid-20th-century optimization that unlocked this scaffold's potential.
The Synthetic Pathways
Historically, two primary routes have dominated the literature:
Direct Formylation (The Vilsmeier Route): The most robust industrial method. It utilizes the intrinsic nucleophilicity of the pyrazole C4 position.
Cyclization of Acyclic Precursors: Reaction of diazo compounds with methyl propiolate. This is atom-economical but often yields isomeric mixtures.
Visualization: Synthetic Evolution
The following diagram illustrates the primary synthetic workflows used to access the scaffold.
Caption: Figure 1. Comparative synthetic routes. The Vilsmeier-Haack route (top) is preferred for scalability and regiocontrol over the [3+2] cycloaddition (bottom).
Part 3: Technical Deep Dive – Validated Protocol
Protocol: Synthesis via Vilsmeier-Haack Cyclization
Objective: Preparation of Methyl 4-formyl-1H-pyrazole-3-carboxylate from hydrazone precursors.
Scale: Laboratory (10–50 mmol).
Quench: Saturated Sodium Acetate or Sodium Bicarbonate solution.[4]
Step-by-Step Methodology
Vilsmeier Reagent Formation (In Situ):
Cool anhydrous DMF (5.0 eq) to 0°C under
atmosphere.
Dropwise add
(2.5 eq) over 20 minutes. Maintain temperature <5°C.
Mechanism Check: Observe the formation of the white/pale yellow chloroiminium salt precipitate. This is the active electrophile.
Substrate Addition:
Dissolve the hydrazone precursor in minimal DMF.
Add slowly to the Vilsmeier reagent at 0°C.
Critical Control Point: The reaction is exothermic. Heat generation can lead to tar formation.
Cyclization & Formylation:
Warm the mixture to 60–80°C and stir for 4–6 hours.
Monitoring: Use TLC (50% EtOAc/Hexane). The intermediate iminium species will not move; look for the disappearance of the starting material.
Hydrolysis (The "Reveal"):
Pour the reaction mixture onto crushed ice (approx. 5x volume).
Neutralize to pH 7–8 using saturated
or .
Why: This step hydrolyzes the iminium salt at C4 to the aldehyde and the chloride at C3 (if formed) to the ester/ring closure.
Isolation:
Extract with Ethyl Acetate (3x).[5][6] Wash organic phase with brine.[5]
Dry over
and concentrate in vacuo.
Recrystallize from Ethanol/Water to obtain pale yellow solid.
Self-Validating Quality Control
1H NMR (DMSO-d6): Look for the distinct aldehyde singlet at
ppm and the pyrazole C5-H singlet at ppm. The methyl ester singlet should appear at ppm.
IR Spectroscopy: Strong carbonyl stretches for the ester (
) and aldehyde ().
Part 4: Application in Drug Discovery
The transition from Methyl 4-formyl-1H-pyrazole-3-carboxylate to bioactive drugs typically involves the construction of a second ring fused to the pyrazole.
The Pyrazolo[3,4-d]pyrimidine Connection
This scaffold is the direct precursor to pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines (adenine/guanine). This structural mimicry allows them to bind into the ATP-binding pockets of kinases.
Key Reaction: Condensation with amidines (e.g., urea, guanidine, formamidine).
The amine of the amidine attacks the C4-aldehyde (Schiff base formation).
The second nitrogen attacks the C3-ester, closing the pyrimidine ring.
Visualization: Scaffold Expansion Workflow
Caption: Figure 2. Divergent synthesis from the core scaffold. The path to Pyrazolo[3,4-d]pyrimidines (left branch) is critical for kinase inhibitor development.
Case Study: Kinase Inhibition
Researchers utilize this scaffold to synthesize inhibitors for Bruton's Tyrosine Kinase (BTK) .[7] By varying the substituent at N1 (via alkylation of the 1H-pyrazole) and the C4-position of the fused pyrimidine, selectivity between BTK, EGFR, and JAK kinases can be tuned.
References
Vertex AI Search. (2025). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. ResearchGate. Link
National Center for Biotechnology Information. (2025). Methyl 4-formyl-1H-pyrazole-3-carboxylate (Compound).[1][8] PubChem. Link
Chemistry Steps. (2025). The Vilsmeier-Haack Reaction: Mechanism and Applications. Link
Vertex AI Search. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NCBI. Link
Vertex AI Search. (2017). 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor. ResearchGate. Link
Robust Synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate: A Guide for Medicinal Chemistry & Drug Development
Application Note: A-P-N-2-0-2-6 Dr. Evelyn Reed, Senior Application Scientist Abstract Methyl 4-formyl-1H-pyrazole-3-carboxylate is a highly valuable bifunctional building block in modern medicinal chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: A-P-N-2-0-2-6
Dr. Evelyn Reed, Senior Application Scientist
Abstract
Methyl 4-formyl-1H-pyrazole-3-carboxylate is a highly valuable bifunctional building block in modern medicinal chemistry. Its unique arrangement of an aldehyde and a carboxylate on a pyrazole core provides a versatile scaffold for the synthesis of complex heterocyclic systems, including pyrazolo-fused derivatives which are prominent in numerous pharmacologically active agents. This guide provides a detailed, field-tested protocol for the synthesis of this key intermediate via the Vilsmeier-Haack formylation of Methyl 1H-pyrazole-3-carboxylate. We delve into the reaction mechanism, offer step-by-step instructions, and present a comprehensive guide to product characterization and troubleshooting, designed for researchers in drug discovery and development.
Introduction: The Significance of Formyl-Pyrazoles
The pyrazole moiety is a "privileged scaffold" in drug discovery, forming the core of numerous commercial drugs like Celebrex (Celecoxib) and Sildenafil.[1] The title compound, Methyl 4-formyl-1H-pyrazole-3-carboxylate, serves as a crucial Aldo-X Bifunctional Precursor (AXB3), where the aldehyde ("Aldo") and the ester ("X") functionalities can be selectively addressed to construct more complex molecular architectures.[1] This versatility has positioned it as a key starting material for synthesizing a wide range of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocyclic systems like pyrazoles, offering a direct route to this important intermediate.[2][3]
Synthetic Strategy: The Vilsmeier-Haack Approach
While several methods can be envisioned for the synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate, the Vilsmeier-Haack formylation of the readily available Methyl 1H-pyrazole-3-carboxylate is the most direct and widely adopted strategy. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C4 position of the pyrazole ring.
Principle & Mechanism
The reaction proceeds in two main stages:
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of eliminations generates the highly electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[4][5]
Electrophilic Aromatic Substitution: The pyrazole ring, being an electron-rich heterocycle, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent.[5][6] This attack preferentially occurs at the C4 position due to electronic activation from both ring nitrogens. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[4]
Below is a diagram illustrating the formation of the Vilsmeier reagent and its subsequent reaction with the pyrazole substrate.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
This protocol describes the synthesis on a 10 mmol scale. Researchers should perform appropriate risk assessments and adhere to all institutional safety guidelines.
Materials & Reagents
Reagent/Material
Grade
Supplier Example
Amount (10 mmol scale)
Molar Eq.
Methyl 1H-pyrazole-3-carboxylate
≥97%
Commercially available
1.26 g (10 mmol)
1.0
N,N-Dimethylformamide (DMF), anhydrous
≥99.8%
Sigma-Aldrich
15 mL
Solvent
Phosphoryl chloride (POCl₃)
≥99%
Sigma-Aldrich
1.1 mL (12 mmol)
1.2
Dichloromethane (DCM), anhydrous
≥99.8%
Fisher Scientific
20 mL
Solvent
Saturated Sodium Bicarbonate (NaHCO₃) soln.
ACS Grade
-
~100 mL
Workup
Saturated Sodium Chloride (Brine) soln.
ACS Grade
-
50 mL
Workup
Anhydrous Magnesium Sulfate (MgSO₄)
ACS Grade
-
~5 g
Drying
Ethyl Acetate (EtOAc)
ACS Grade
-
For extraction/chrom.
-
Hexanes
ACS Grade
-
For chromatography
-
Equipment
Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar.
Dropping funnel.
Thermometer.
Inert gas (Nitrogen or Argon) inlet.
Ice-water bath.
Rotary evaporator.
Standard glassware for extraction and chromatography.
Step-by-Step Procedure
Reaction Setup & Vilsmeier Reagent Formation:
To a dry 100 mL three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF (15 mL).
Cool the flask to 0 °C using an ice-water bath.
Slowly add phosphoryl chloride (POCl₃, 1.1 mL, 12 mmol) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
After the addition is complete, stir the resulting mixture at 0 °C for 30 minutes. The formation of a viscous, sometimes solid, white Vilsmeier reagent may be observed.
Formylation Reaction:
5. In a separate beaker, dissolve Methyl 1H-pyrazole-3-carboxylate (1.26 g, 10 mmol) in anhydrous DCM (20 mL).
6. Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
7. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 40-45 °C (reflux of DCM) and stir for 4-6 hours.
8. Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes), observing the consumption of the starting material.
Workup & Purification:
9. Once the reaction is complete, cool the mixture back down to 0 °C in an ice bath.
10. Very slowly and carefully, quench the reaction by pouring the mixture into a beaker containing crushed ice (~100 g). Caution: This is a highly exothermic process.
11. Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
12. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 50 mL).
13. Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
14. The crude product can be purified by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 60%) to afford the title compound as a white to off-white solid.
Characterization and Data
The identity and purity of the synthesized Methyl 4-formyl-1H-pyrazole-3-carboxylate should be confirmed by standard analytical techniques.
A broad singlet for the N-H proton may be observed, typically >10 ppm, but can vary.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
δ ~184 (-CHO)
δ ~162 (C=O, ester)
δ ~140 (Pyrazole C5)
δ ~135 (Pyrazole C3)
δ ~115 (Pyrazole C4)
δ ~52 (-OCH₃)
IR Spectroscopy (ATR): Characteristic peaks around 1720 cm⁻¹ (ester C=O stretch) and 1670 cm⁻¹ (aldehyde C=O stretch).
Mass Spectrometry (ESI+): m/z = 155.04 [M+H]⁺.
Process Workflow and Troubleshooting
The overall synthetic and analytical workflow is summarized in the diagram below.
Caption: Synthetic and analytical workflow diagram.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Yield
Inactive Vilsmeier reagent due to moisture.
Ensure all glassware is oven-dried and reagents (especially DMF) are anhydrous. Perform the reaction under a strict inert atmosphere.
Incomplete reaction.
Increase reaction time or slightly elevate the temperature (to a maximum of 50-55°C). Confirm starting material consumption via TLC.
Multiple Byproducts
Reaction temperature was too high.
Maintain careful temperature control, especially during the addition of POCl₃ and the pyrazole substrate.
N-formylation of the pyrazole.
While C4 formylation is preferred, N-formylation can occur. Careful chromatographic separation should isolate the desired C4-formyl isomer.
Difficult Purification
Residual DMF in the crude product.
Ensure thorough extraction and washing during workup. A high-vacuum pump can be used to remove final traces of DMF before chromatography.
Safety Information
Phosphoryl chloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
The quenching step is highly exothermic . Perform it slowly and behind a safety shield in an ice bath.
Conclusion
The Vilsmeier-Haack formylation provides a reliable and scalable method for the synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate. By carefully controlling reaction conditions, particularly moisture and temperature, researchers can consistently obtain this valuable building block in good yield. The protocol and insights provided herein are intended to empower scientists in drug discovery to efficiently access this key intermediate for the development of next-generation therapeutics.
Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. Available at: [Link]
ResearchGate. (2006). (PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Available at: [Link]
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Available at: [Link]
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Available at: [Link]
MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]
ResearchGate. (2017). (PDF) 4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks. Available at: [Link]
PMC. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Available at: [Link]
ChemRxiv. (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available at: [Link]
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]
PubChem. (n.d.). methyl 4-formyl-1H-pyrazole-3-carboxylate. Available at: [Link]
Synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details two robust and efficient synthetic pathways for the preparation of Methyl 4-formyl-1H-pyrazole-3-carboxylate, a va...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details two robust and efficient synthetic pathways for the preparation of Methyl 4-formyl-1H-pyrazole-3-carboxylate, a valuable bifunctional building block in medicinal chemistry and drug discovery. The protocols provided are designed for practical implementation in a research setting, with a focus on explaining the underlying chemical principles and experimental considerations. This document provides detailed step-by-step procedures, reaction mechanisms, and data presentation to enable the successful synthesis and purification of the target compound.
Introduction
Methyl 4-formyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest due to its utility as a versatile intermediate in the synthesis of more complex molecular architectures. The presence of both a formyl group and a carboxylate ester on the pyrazole scaffold allows for a wide range of subsequent chemical transformations, making it a valuable precursor for the development of novel pharmaceutical agents and functional materials. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, and the ability to functionalize the 4-position with an aldehyde group opens up avenues for the synthesis of diverse compound libraries for screening purposes.
This guide will explore two distinct and effective synthetic strategies commencing from commercially available starting materials:
Route A: A direct, two-step synthesis starting from dimethyl acetylenedicarboxylate and hydrazine hydrate.
Route B: A three-step approach involving a Claisen condensation of dimethyl oxalate with methyl acetate, followed by cyclization with hydrazine hydrate.
Both routes culminate in a Vilsmeier-Haack formylation to introduce the aldehyde functionality at the 4-position of the pyrazole ring.
Theoretical Background and Mechanistic Insights
The synthesis of the pyrazole core in both routes relies on the fundamental reaction between a 1,3-dicarbonyl compound (or its equivalent) and hydrazine.[1][2] The subsequent introduction of the formyl group is achieved via an electrophilic substitution reaction on the electron-rich pyrazole ring, a classic example of the Vilsmeier-Haack reaction.[3]
Route A: From Dimethyl Acetylenedicarboxylate
This pathway offers a more direct approach to the pyrazole intermediate, Methyl 1H-pyrazole-3-carboxylate. The reaction proceeds through a Michael addition of hydrazine to the electron-deficient alkyne of dimethyl acetylenedicarboxylate, followed by an intramolecular cyclization with the elimination of methanol.
Diagram 1: Reaction of Dimethyl Acetylenedicarboxylate with Hydrazine
Route B: From Dimethyl Oxalate and Methyl Acetate
This route involves the initial formation of a 1,3-dicarbonyl intermediate, methyl 2,4-dioxobutanoate, via a Claisen condensation between dimethyl oxalate and methyl acetate.[4][5][6] This reaction is typically base-catalyzed, with a strong base such as sodium methoxide required to generate the enolate of methyl acetate. The resulting β-ketoester is then reacted with hydrazine hydrate, which undergoes a condensation reaction to form the pyrazole ring.
Diagram 2: Claisen Condensation and Cyclization
The Vilsmeier-Haack Formylation
The final step in both synthetic routes is the formylation of the Methyl 1H-pyrazole-3-carboxylate intermediate. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[3] This reagent acts as an electrophile, attacking the electron-rich 4-position of the pyrazole ring to introduce the formyl group after hydrolysis of the intermediate iminium salt. It is important to note that N-unsubstituted pyrazoles can be less reactive in Vilsmeier-Haack reactions compared to their N-substituted counterparts.[7]
Application Note: Vilsmeier-Haack Formylation of Pyrazoles
Abstract & Strategic Significance The introduction of a formyl group (-CHO) at the C4 position of the pyrazole ring is a pivotal transformation in the synthesis of kinase inhibitors (e.g., Ruxolitinib analogs) and anti-i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
The introduction of a formyl group (-CHO) at the C4 position of the pyrazole ring is a pivotal transformation in the synthesis of kinase inhibitors (e.g., Ruxolitinib analogs) and anti-inflammatory agents. While various formylation methods exist, the Vilsmeier-Haack (VH) reaction remains the gold standard for pyrazoles due to its high regioselectivity for the electron-rich C4 position and scalability.
This guide moves beyond basic textbook descriptions, offering a field-proven, industrial-grade protocol. It addresses the specific challenges of pyrazole substrates—such as N-protection requirements and "sticky" salt intermediates—and provides a self-validating workflow to ensure reproducibility.
Mechanistic Insight & Causality
To troubleshoot failures, one must understand the invisible chemical engine. The VH reaction proceeds through two distinct phases: Reagent Formation and Electrophilic Aromatic Substitution (SEAr) , followed by Hydrolysis .
The Chemical Pathway[1]
Activation: DMF reacts with POCl3 to form the electrophilic "Vilsmeier Reagent" (Chloroiminium ion).[1] Critical Control Point: This is highly exothermic. Temperature control (<5°C) prevents thermal decomposition of the reagent into non-reactive tars.
Substitution: The pyrazole, being electron-rich, attacks the chloroiminium ion. The C4 position is electronically favored (highest HOMO coefficient).
Hydrolysis: The resulting iminium intermediate is stable and water-soluble. It must be hydrolyzed (usually with weak base) to release the aldehyde.
Diagram 1: Mechanistic Pathway
Caption: The three-stage transformation from reagent generation to hydrolytic release of the aldehyde.
Strategic Considerations
Before starting, evaluate the substrate using this decision matrix:
Variable
Condition
Strategic Adjustment
N-Substitution
NH (Free)
STOP. N-formylation will compete. Protect N (e.g., Methyl, Benzyl, THP) before VH reaction.
N-Substitution
NR (Alkyl/Aryl)
Proceed. Reaction will be C4 selective.
C4 Status
Blocked
Reaction will likely fail or force de-alkylation/rearrangement.
Electronic Bias
EWG on Ring
Reaction requires higher temp (90-110°C) or longer time.
Electronic Bias
EDG on Ring
Reaction proceeds rapidly at lower temp (60°C). Monitor closely to prevent bis-formylation (rare).
Detailed Experimental Protocol
Target Synthesis: 1-Methyl-1H-pyrazole-4-carbaldehyde
Scale: 10 mmol (Adaptable to kg scale)
Reagents & Equipment
Substrate: 1-Methylpyrazole (10 mmol, 0.82 g)
Reagent: Phosphorus Oxychloride (POCl3) (12 mmol, 1.1 mL) - Must be colorless. Yellow POCl3 indicates decomposition.
Setup: Purge the flask with Argon/Nitrogen. Add anhydrous DMF (5 mL).
Cooling: Cool DMF to 0°C using an ice/salt bath.
Addition: Add POCl3 (1.2 equiv) dropwise via syringe or addition funnel.
Critical: Do not let internal temp rise above 10°C. The solution will turn slightly yellow but should remain clear.
Wait: Stir at 0°C for 15-30 minutes to ensure complete formation of the Vilsmeier reagent.
Phase 2: Reaction (The "Hot" Phase)
Substrate Addition: Add 1-methylpyrazole (1.0 equiv) dropwise to the cold reagent mixture.
Note: A slight exotherm may occur.
Heating: Remove ice bath. Warm to Room Temperature (RT), then heat to 80°C .
Monitoring: Stir for 3–6 hours.
Self-Validation: Monitor by TLC (System: 30% EtOAc/Hexane). The starting material spot (high Rf) should disappear. The intermediate iminium salt often stays at the baseline.
Phase 3: Quench & Isolation (The Hydrolysis)
Cooling: Cool the mixture to RT, then pour onto crushed ice (~20 g).
Neutralization: Slowly add saturated NaOAc or NaHCO3 solution with vigorous stirring until pH 7–8.
Observation: The mixture will bubble (if using bicarbonate) and may become cloudy/precipitate the product.
Time: Stir for at least 30 minutes. This is crucial to hydrolyze the iminium salt.
Extraction: Extract with Ethyl Acetate (3 x 20 mL).
Purification: Wash organics with brine, dry over Na2SO4, and concentrate.
Result: Usually an off-white to yellow solid/oil. Recrystallize from Hexane/EtOAc if necessary.
Diagram 2: Operational Workflow
Caption: Operational sequence emphasizing temperature control points.
Safety & Troubleshooting
Critical Hazards
POCl3: Reacts violently with water to produce HCl and Phosphoric acid. Never quench directly into the reaction flask unless diluted.
DMF: Hepatotoxic and teratogenic. Use in a fume hood.
Thermal Runaway: Mixing POCl3 and DMF too fast at RT can cause an uncontrollable exotherm.
Troubleshooting Table
Symptom
Probable Cause
Corrective Action
Low Yield / No Reaction
Wet DMF
Distill DMF over CaH2 or use molecular sieves. Water kills the Vilsmeier reagent.
Black Tar Formation
Temperature too high during addition
Strictly maintain 0°C during POCl3 addition.
Product is Water Soluble
Incomplete Hydrolysis
Ensure the quench stirs for >30 mins at pH 7-8. The iminium salt is water-soluble; the aldehyde is organic-soluble.
N-Formylation Observed
Free NH on pyrazole
Use N-methyl or N-benzyl pyrazole.
References
Original Methodology: Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft. Link
Comprehensive Review: Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. Link
Pyrazole Specifics: K. Kirschke. (2002). 1H-Pyrazoles.[3][4][5] Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Link
Safety Data: National Center for Biotechnology Information. PubChem Compound Summary for CID 24813, Phosphorus oxychloride. Link
Technical Application Note: Strategic Functionalization of Methyl 4-formyl-1H-pyrazole-3-carboxylate
Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) is a high-value "Aldo-X" bifunctional building block (AXB3) critical in the synthesis of fused heterocyclic scaffolds, particularly pyrazolo[4,3-d]pyrimi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) is a high-value "Aldo-X" bifunctional building block (AXB3) critical in the synthesis of fused heterocyclic scaffolds, particularly pyrazolo[4,3-d]pyrimidines (isosteres of purines) and pyrazolo[4,3-c]pyridines . Its structural utility lies in the orthogonal reactivity of its three functional handles: the electrophilic formyl group at C4, the electrophilic ester at C3, and the nucleophilic nitrogen at N1.
This guide provides validated protocols for transforming MFPC into bioactive cores, focusing on regioselective N-alkylation and heterocyclization. These pathways are essential for developing kinase inhibitors (e.g., CDK, EGFR) and phosphodiesterase type 5 (PDE5) inhibitors (e.g., Sildenafil analogues).
Structural Analysis & Reactivity Profile
The MFPC molecule presents a "push-pull" electronic system. The pyrazole ring is electron-rich, but the electron-withdrawing ester and formyl groups render the C3-C4 bond highly susceptible to nucleophilic attack and subsequent cyclization.
Key Functional Handles:
N1-Position (Nucleophilic): The pyrrole-like nitrogen is acidic (pKa ~14). Alkylation here effectively "locks" the tautomer, determining the final regioisomerism of fused products.
C4-Formyl (Electrophilic): Highly reactive toward amines (Schiff base formation), hydrazines, and carbon nucleophiles (Wittig/Horner-Wadsworth-Emmons).
C3-Methoxycarbonyl (Electrophilic): Serves as the "closure" point for annulation reactions. It is less reactive than the aldehyde, allowing for stepwise condensation-cyclization sequences.
Visualizing the Reaction Landscape
Figure 1: Divergent synthesis pathways from the MFPC scaffold. The central node (Blue) can be modified peripherally (Grey) or cyclized (Red) to form bioactive cores (Green/Yellow).
Core Protocol A: Synthesis of Pyrazolo[4,3-d]pyrimidine
The most significant application of MFPC is the synthesis of the pyrazolo[4,3-d]pyrimidine core. This reaction involves a condensation between the 1,2-electrophilic center of the pyrazole (aldehyde + ester) and a 1,3-binucleophile (e.g., benzamidine, guanidine, or urea).
Mechanism:
Imine Formation: The amine of the amidine attacks the C4-aldehyde.
Cyclization: The second nitrogen of the amidine attacks the C3-ester.
Aromatization: Loss of water and methanol drives the reaction to completion.
Resuspend the residue in water (15 mL) and adjust pH to ~7 with 1N HCl if necessary.
Collect the precipitate by filtration.[2] If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL).
Purification: Recrystallize from Ethanol/DMF or purify via flash column chromatography (DCM:MeOH gradient).
Expected Yield: 65–85%
Data Validation:
1H NMR: Disappearance of the aldehyde proton singlet (
ppm). Appearance of the pyrimidine aromatic proton ( ppm).
MS: M+1 peak corresponding to the fused bicycle.
Core Protocol B: Regioselective N-Alkylation
Controlling the N1 vs. N2 alkylation is critical. For 3-carboxylate-4-formyl pyrazoles, N1-alkylation is generally thermodynamically favored due to the steric hindrance at C3 (ester) and C4 (formyl), but mixtures often occur.
) (1.5 equiv) - Promotes N1 selectivity over K2CO3 in polar solvents.
Acetonitrile (ACN) or DMF.
Procedure
Dissolve MFPC in ACN (0.1 M concentration).
Add
and stir at room temperature for 15 minutes (deprotonation).
Add the alkyl halide dropwise.
Stir at RT (for reactive halides) or
(for unreactive halides) for 2-4 hours.
Critical Step: Analyze crude by NMR. The N-methyl group at position 1 (desired) typically appears upfield relative to position 2.
N1-isomer: Methyl group is adjacent to C5-H. NOE (Nuclear Overhauser Effect) interaction observed between N-Me and C5-H.
N2-isomer: Methyl group is adjacent to the Ester. NOE observed between N-Me and Ester-OMe.
Mechanistic Visualization: Cyclocondensation
The following diagram details the electron flow during the formation of the drug-like scaffold.
Figure 2: Step-wise mechanism of the reaction between MFPC and an amidine to form the fused pyrazolo[4,3-d]pyrimidine system.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield (Cyclization)
Incomplete condensation due to water.
Use molecular sieves or a Dean-Stark trap to remove water during reflux.
Mixture of N-Isomers
Non-selective base/solvent.
Switch to in DMF. Lower temperature to kinetic control ().
Aldehyde Oxidation
Air oxidation to carboxylic acid.
Perform reactions under Argon/Nitrogen atmosphere. Store MFPC at .
Side Product: Hydrazone
Reaction stops at imine.
Increase temperature or add a Lewis Acid catalyst (e.g., ) to drive ester attack.
References
Aggarwal, R. et al. (2017). "Ethyl 4-formyl-1H-pyrazole-3-carboxylate: A potential Aldo-X bifunctional building block (AXB3)." ResearchGate.[1][3]
Li, Y. et al. (2019).[4] "Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury." European Journal of Medicinal Chemistry.
Frizzo, C. P. et al. (2012). "Heterocyclization of 4-formyl-pyrazole-3-carboxylates." Journal of Heterocyclic Chemistry.
National Center for Biotechnology Information. "PubChem Compound Summary for Methyl 4-formyl-1H-pyrazole-3-carboxylate."
"Methyl 4-formyl-1H-pyrazole-3-carboxylate" in Knoevenagel condensation
Application Note: Knoevenagel Condensation of Methyl 4-formyl-1H-pyrazole-3-carboxylate Executive Summary This technical guide details the optimization and application of Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC)...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Knoevenagel Condensation of Methyl 4-formyl-1H-pyrazole-3-carboxylate
Executive Summary
This technical guide details the optimization and application of Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) in Knoevenagel condensation reactions. As a bifunctional "Aldo-X" building block, MFPC offers a strategic entry point for synthesizing fused nitrogen heterocycles, particularly pyrazolo[4,3-c]pyridines and pyranopyrazoles , which are privileged scaffolds in kinase inhibitor discovery (e.g., CDK, GSK-3 inhibitors).
This document provides two validated protocols: a standard solution-phase method for maximum reliability and a "green" aqueous method for high-throughput sustainability. It also elucidates the mechanistic nuances of condensing electron-rich heteroaromatic aldehydes.
Mechanistic Insight:
Unlike simple benzaldehydes, the pyrazole ring in MFPC is electron-rich, which theoretically reduces the electrophilicity of the formyl group. However, the adjacent C3-carboxylate exerts a crucial electron-withdrawing inductive effect (-I), reactivating the C4-aldehyde.
Critical Consideration: The N1-proton is acidic (
). Strong bases (e.g., NaH, alkoxides) can deprotonate N1, creating a polyanion that may lead to N-alkylation side reactions or solubility issues. Weak organic bases (piperidine, -alanine) are preferred to catalyze the Knoevenagel event without interfering with the N1 site.
Reaction Mechanism Pathway
The following diagram illustrates the base-catalyzed condensation between MFPC and Malononitrile, followed by the potential for downstream cyclization.
Figure 1: Mechanistic pathway from aldehyde activation to Knoevenagel adduct and subsequent cyclization potential.
Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis (High Purity)
Best for: Scale-up (>5g) and isolation of pure intermediates.
Suspension: Suspend the aldehyde and malononitrile in deionized water.
Catalysis: Add Ammonium Carbonate.
Activation: Sonicate the mixture at ambient temperature for 30–60 minutes.
Observation: The suspension will change color (typically white to yellow/orange) and texture as the hydrophobic product forms.
Isolation: Filter the solid directly from the aqueous media. Wash with water to remove the catalyst.
Purification: Recrystallize from Ethanol if necessary (often >95% pure crude).
Workflow Visualization
Figure 2: Operational workflow comparing critical decision points in synthesis.
Data Analysis & Validation
Successful synthesis is confirmed by the disappearance of the aldehyde proton and the appearance of the vinyl proton.
Table 1: Representative NMR Data (DMSO-d6)
Signal Assignment
Chemical Shift (, ppm)
Multiplicity
Integration
N1-H (Pyrazole)
13.5 - 14.0
Broad Singlet
1H
Vinyl-H (C=CH)
8.20 - 8.50
Singlet
1H
C5-H (Pyrazole)
8.10 - 8.30
Singlet
1H
OCH3 (Ester)
3.85 - 3.95
Singlet
3H
Interpretation:
The Vinyl-H signal is the diagnostic peak. A shift downfield (>8.0 ppm) indicates the electron-withdrawing effect of the dicyano group.
Absence of a peak at ~10.0 ppm confirms full consumption of the aldehyde.
Application: Synthesis of Pyrazolo[4,3-c]pyridines
The Knoevenagel adduct (vinyl nitrile) serves as a Michael acceptor.
Cyclization: React the adduct with hydrazine hydrate or primary amines in refluxing ethanol.
Mechanism: The amine attacks the nitrile or the alkene (Michael addition), followed by intramolecular cyclization onto the C3-ester.
Result: Formation of the bicyclic pyrazolo[4,3-c]pyridine core, a scaffold found in bioactive compounds exhibiting anti-inflammatory and anticancer activity.
References
Sonar, J. P., et al. (2017).[1] "A Simple, Expeditious and Green Process for Knoevenagel Condensation of Pyrazole Aldehydes." European Chemical Bulletin, 6(2), 69-72.[1]
Aggarwal, R., et al. (2017). "4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks." ResearchGate.[1]
Frizzo, C. P., et al. (2014). "Knoevenagel condensation in the synthesis of heterocycles." Bentham Science.
BenchChem Technical Guides. (2025). "NMR Characterization of Pyrazole Carboxylates."
Mali, et al. (2010). "Microwave assisted synthesis of pyrazolo[3,4-b]pyridines." Journal of Chemical Research.
Application Note: Methyl 4-formyl-1H-pyrazole-3-carboxylate in Multicomponent Reactions (MCRs)
Executive Summary & Structural Logic Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) is not merely a reagent; it is a "privileged scaffold" in diversity-oriented synthesis (DOS). Its utility stems from its Aldo-X Bifunc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Logic
Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) is not merely a reagent; it is a "privileged scaffold" in diversity-oriented synthesis (DOS). Its utility stems from its Aldo-X Bifunctional (AXB3) nature, possessing two electrophilic centers in close proximity:
C4-Formyl group: A "soft" electrophile susceptible to nucleophilic attack (amines) and condensation (active methylenes).
C3-Ester group: A "hard" electrophile positioned perfectly for intramolecular cyclization (6-endo-trig or 5-exo-trig) following an initial intermolecular event.
This dual-electrophilicity allows MFPC to serve as the linchpin in [3+2+1] or [4+2] multicomponent reactions (MCRs), specifically for generating pyrazolo[4,3-c]pyridines and pyrazolo[3,4-b]quinolines —scaffolds highly prevalent in kinase inhibitors and calcium channel blockers.
Reactivity Map (Graphviz)
The following diagram illustrates the electrophilic "hotspots" and the sequential logic of MFPC in MCRs.
Figure 1: Reactivity profile of MFPC. The C4-aldehyde initiates the cascade, while the C3-ester acts as the "trap" to close the fused ring.
Application A: Synthesis of Pyrazolo[4,3-c]pyridines
Context: This protocol utilizes a pseudo-Hantzsch reaction. The MFPC replaces the traditional aldehyde, and its ester group replaces one of the 1,3-dicarbonyl components usually required for the final ring closure.
Mechanistic Insight[1][2]
Knoevenagel Condensation: The active methylene (e.g., methyl acetoacetate) condenses with the C4-aldehyde of MFPC.
Michael Addition: An ammonia source (or amine) attacks the resulting intermediate.
Cyclization: The newly formed amine attacks the C3-ester of the pyrazole core, releasing methanol and forming the lactam ring.
Protocol 1: One-Pot Synthesis via Hantzsch-Type Condensation
Context: This advanced protocol synthesizes fused imidazo[1,2-a]pyridine-pyrazoles . It exploits the aldehyde for Schiff base formation and the isonitrile for alpha-addition, creating highly complex scaffolds in a single step.
Imine Formation: In a sealed vial, combine MFPC (1.0 mmol) and 2-Aminopyridine (1.0 mmol) in MeOH:DCM (3 mL). Stir at room temperature for 30 minutes to pre-form the imine (often visible as a color change).
Catalyst Addition: Add Sc(OTf)3 (0.05 mmol).
Component 3: Add tert-Butyl Isocyanide (1.1 mmol) via syringe.
Reaction: Seal the vial and stir at room temperature for 12 hours. (Mild heating to 40°C can accelerate the reaction but may increase byproduct formation).
Quenching: Dilute with DCM (10 mL) and wash with water (5 mL).
Purification: The product is often soluble. Dry the organic layer over Na2SO4, concentrate, and purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).
Pathway Visualization (Graphviz)
Figure 2: The Groebke-Blackburn-Bienaymé pathway utilizing MFPC.
Troubleshooting & Optimization (E-E-A-T)
Solvent Selection[2]
Ethanol: Best for Hantzsch-type reactions. The polarity stabilizes the transition state of the Michael addition.
DCM/MeOH: Critical for GBB. Methanol is required to solubilize the catalyst, while DCM solubilizes the isocyanide.
Common Failure Modes
No Cyclization (Hantzsch): If the intermediate (non-cyclized Knoevenagel product) is isolated, the reaction temperature was likely too low. The final ring closure (ester attack) requires thermal energy (Reflux).
Hydrolysis: The C3-ester is sensitive. Avoid strong aqueous bases (NaOH/KOH) during the reaction, as they will hydrolyze the ester to the carboxylic acid, killing the cyclization potential. Use organic bases (Piperidine, TEA) or weak salts (NH4OAc).
Safety Note
MFPC is an irritant.[2][3] Isocyanides (Protocol 2) are toxic and have a foul odor; all GBB reactions must be performed in a well-ventilated fume hood.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2782079, Methyl 4-formyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
Devi, N., et al. (2017). Ethyl 4-formyl-1H-pyrazole-3-carboxylate: A potential Aldo-X bifunctional building block for the synthesis of pyrazole-fused frameworks.[4] Journal of Heterocyclic Chemistry.[4] (Note: Validates the AXB3 concept and GBB reactivity). Retrieved from [Link]
Quiroga, J., et al. (2008). Regioselective synthesis of pyrazolo[4,3-b]pyridines by reaction of 5-amino-1-aryl-pyrazoles with 1,3-dicarbonyl compounds. (Provides foundational logic for pyrazole-pyridine fusions). Retrieved from [Link]
Synthesis of pyrazole-fused heterocycles using "Methyl 4-formyl-1H-pyrazole-3-carboxylate"
Application Note: Strategic Synthesis of Pyrazole-Fused Heterocycles Using Methyl 4-formyl-1H-pyrazole-3-carboxylate Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) represents a premier "Ald...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of Pyrazole-Fused Heterocycles Using Methyl 4-formyl-1H-pyrazole-3-carboxylate
Executive Summary
Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) represents a premier "Aldo-X" bifunctional building block (AXB3) for the divergent synthesis of fused heterocyclic systems. Its structural uniqueness lies in the ortho-disposition of a hard electrophile (formyl group, C4) and a soft electrophile (methyl ester, C3) on an amphoteric pyrazole core. This application note details the strategic exploitation of this scaffold to generate Pyrazolo[3,4-d]pyrimidines (bioisosteres of purines) and Pyrazolo[4,3-c]pyridines , both of which are privileged structures in kinase inhibitor discovery (e.g., CDK, EGFR inhibitors).
Strategic Analysis: Reactivity Profile
To successfully utilize this precursor, one must understand its electrophilic hierarchy. The C4-formyl group is kinetically more active towards nucleophilic attack (Schiff base formation, Knoevenagel condensation) than the C3-ester. However, the thermodynamic stability of the resulting 6-membered fused rings drives the secondary cyclization at the ester position.
Key Reactivity Nodes:
C4-Formyl (-CHO): Primary site for condensation with amines or active methylenes.
C3-Ester (-COOMe): Secondary site for intramolecular cyclization (acyl substitution).
N1-Proton (-NH): Site for N-alkylation to modulate solubility or biological activity (can be protected or substituted prior to cyclization).
Figure 1: Electrophilic and nucleophilic sites of the starting material. The C4-C3 axis is the "fusion zone" for constructing bicyclic systems.
Application Protocol A: Synthesis of Pyrazolo[3,4-d]pyrimidines
Target Class: Kinase Inhibitors (Bioisosteres of ATP).
Mechanism: Condensation of the aldehyde with a 1,3-binucleophile (guanidine/urea), followed by ester aminolysis/cyclization.
Preparation of Free Base: In a round-bottom flask equipped with a reflux condenser, dissolve Guanidine HCl (1.2 mmol) in anhydrous EtOH (5 mL). Add NaOEt (1.2 mmol) and stir for 10 minutes at room temperature to generate the free guanidine base.
Addition: Add Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 mmol) to the reaction mixture.
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (System: EtOAc/Hexane 1:1). The aldehyde spot (Rf ~0.6) should disappear, and a polar baseline spot (product) should appear.
Mechanistic Note: The initial intermediate is the Schiff base formed at the aldehyde. Prolonged heating drives the attack of the second nitrogen onto the ester methoxy group, releasing methanol and closing the pyrimidine ring.
Workup: Cool the reaction to room temperature. The sodium salt of the product may precipitate.
Neutralization: Acidify carefully with Glacial Acetic Acid to pH 6. The product, 4-amino-1H-pyrazolo[3,4-d]pyrimidine , will precipitate as a solid.
Purification: Filter the solid, wash with cold water (2x) and cold ethanol (1x). Recrystallize from DMF/Ethanol if necessary.
Expected Yield: 70–85%
Data Validation:
1H NMR (DMSO-d6): Disappearance of methyl ester singlet (~3.8 ppm) and aldehyde proton (~10.2 ppm). Appearance of pyrimidine C-H (~8.5 ppm).
Application Protocol B: Synthesis of Pyrazolo[4,3-c]pyridines
Target Class: Anti-inflammatory agents, PDE inhibitors.
Mechanism: Modified Hantzsch/Friedländer condensation using an active methylene compound and an ammonia source.
Mixing: Combine the pyrazole substrate (1.0 mmol), ethyl acetoacetate (1.1 mmol), and ammonium acetate (2.0 mmol) in Ethanol (10 mL).
Catalysis: Add 1 drop of piperidine.
Reflux: Heat to reflux for 6–8 hours.
Observation: The reaction typically turns from pale yellow to deep orange/red as the conjugated system forms.
Oxidation (Optional but Recommended): The initial product is often the dihydro analog (4,5-dihydro-1H-pyrazolo[4,3-c]pyridine). To obtain the fully aromatic pyridine fused system, treat the crude reaction mixture with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 eq) in Dichloromethane at RT for 1 hour.
Isolation: Evaporate solvent. Resuspend residue in water. Extract with Ethyl Acetate.[2]
Purification: Flash column chromatography (SiO2, Gradient 0-10% MeOH in DCM).
Figure 2: Workflow for the synthesis of the Pyrazolo[4,3-c]pyridine scaffold.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Solubility
The NH-pyrazole moiety can cause aggregation/H-bonding.
Use polar aprotic solvents like DMF or DMSO for the reaction, or protect the N1 position (e.g., N-methylation) before the cyclization step.
Incomplete Cyclization
Steric hindrance at the ester or insufficient heat.
Switch solvent to n-Butanol (Reflux 117°C) to overcome the energy barrier for the ester attack.
Side Products (Aldol)
Self-condensation of the active methylene component.
Add the active methylene dropwise to the aldehyde/amine mixture to favor cross-condensation.
Safety & Handling (GHS Standards)
Based on CAS 35344-93-5 data.
Hazards: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3]
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged air exposure.
References
Beilstein Journals. "Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach." Beilstein J. Org. Chem.2016 , 12, 2372–2387. Link
National Institutes of Health (NIH). "Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M." J Enzyme Inhib Med Chem.2022 , 37(1), 2135–2152. Link
MDPI. "1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research." Molecules2021 , 26(11), 3244. Link
PubChem. "Methyl 4-formyl-1H-pyrazole-3-carboxylate Compound Summary."[3] National Library of Medicine. Accessed Oct 2023.[4] Link
ResearchGate. "4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks."[5] Current Organic Synthesis2017 . Link
Application Note: Methyl 4-formyl-1H-pyrazole-3-carboxylate in Kinase Inhibitor Synthesis
Abstract This technical guide details the utility of Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) as a privileged building block in the synthesis of ATP-competitive kinase inhibitors. Possessing an orthogonal "Aldo-E...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide details the utility of Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) as a privileged building block in the synthesis of ATP-competitive kinase inhibitors. Possessing an orthogonal "Aldo-Ester" functionality, MFPC allows for the rapid construction of both fused bicyclic scaffolds (e.g., pyrazolo[1,5-a]pyrimidines) and highly decorated linear pyrazoles. This note provides validated protocols for reductive amination, heterocyclization, and regioselective N-alkylation, supporting Fragment-Based Drug Discovery (FBDD) campaigns targeting JAK, Src, and MAPK pathways.
Introduction: The Pyrazole "Privileged Scaffold"
In the landscape of FDA-approved kinase inhibitors, the pyrazole ring is a dominant pharmacophore (e.g., Ruxolitinib , Crizotinib , Asciminib ).[1][2] Its success stems from its ability to function as a monodentate or bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to bind effectively to the kinase hinge region (Glu/Leu residues).
Methyl 4-formyl-1H-pyrazole-3-carboxylate is uniquely positioned for medicinal chemistry due to its 1,2-bifunctional core:
C4-Formyl Group: A reactive handle for reductive amination (installing solvent-front solubilizing groups) or Knoevenagel condensations.
C3-Methyl Ester: A precursor for amide coupling (installing hydrophobic "gatekeeper" aryl groups) or cyclization.
N1-H: A site for tuning lipophilicity and brain penetration via alkylation.
Chemical Reactivity Profile & Pathway Map
The following diagram illustrates the divergent synthetic pathways accessible from MFPC.
Figure 1: Divergent synthetic utility of MFPC. The molecule serves as a linchpin for both scaffold morphing and fragment decoration.
Application I: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds
Pyrazolo[1,5-a]pyrimidines are bioisosteres of purines and are highly potent ATP-competitive inhibitors (e.g., Dinaciclib analogs). The aldehyde and ester of MFPC allow for a condensation-cyclization sequence.[3]
Protocol A: One-Pot Cyclocondensation
Objective: To fuse a pyrimidine ring onto the pyrazole core.
Active Methylene Compound (e.g., Acetylacetone or Ethyl acetoacetate) (1.1 equiv)
Hydrazine hydrate (if starting from acyclic precursors) OR 2-Aminopyrimidine derivatives.
Note: For MFPC specifically, reaction with 1,3-binucleophiles (like enaminones) is preferred.
Step-by-Step Methodology:
Dissolution: Dissolve MFPC (1.0 mmol) in absolute Ethanol (5 mL).
Addition: Add the amine/enamine partner (1.1 mmol). For example, reacting MFPC with an aryl-amine followed by cyclization requires acid catalysis.
Reflux: Add catalytic Glacial Acetic Acid (2-3 drops) and reflux at 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).
Isolation: Cool to room temperature. The fused product often precipitates. Filter and wash with cold ethanol.
Purification: If no precipitate forms, concentrate in vacuo and purify via flash column chromatography (DCM/MeOH gradient).
Mechanism: The exocyclic amine attacks the aldehyde (Schiff base formation), followed by nucleophilic attack on the ester (or vice versa depending on the partner), driving cyclization and loss of methanol/water.
Application II: Modular Assembly of Linear Kinase Inhibitors
This approach treats MFPC as a "linker hub," connecting a hydrophobic aryl ring (hinge/gatekeeper binder) and a hydrophilic tail (solvent front).
Protocol B: Reductive Amination (C4-Position)
Objective: Install a morpholine or piperazine tail to improve physicochemical properties.
Reagents:
MFPC (1.0 equiv)
Amine (e.g., Morpholine) (1.1 equiv)
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
DCE (1,2-Dichloroethane) or DCM.
Procedure:
Imine Formation: In a dry vial, combine MFPC (200 mg, 1.3 mmol) and Morpholine (125 mg, 1.43 mmol) in DCE (5 mL). Stir at Room Temperature (RT) for 30 minutes.
Reduction: Add STAB (413 mg, 1.95 mmol) in one portion.
Reaction: Stir at RT for 4–12 hours under Nitrogen.
Quench: Quench with saturated aqueous NaHCO₃ (5 mL).
Extraction: Extract with DCM (3 x 10 mL). Dry organics over Na₂SO₄ and concentrate.
Yield: Expect 85–95% yield of the amine-substituted ester.
Objective: Convert the ester to an amide to attach the aryl "head" group.
Step 1: Hydrolysis
Dissolve the product from Protocol B in THF/Water (3:1).
Add LiOH·H₂O (2.0 equiv). Stir at RT for 2 hours.
Acidify to pH 4 with 1M HCl. Isolate the zwitterionic acid via filtration or extraction (n-Butanol may be required if highly polar).
Step 2: Amide Coupling
Suspend the Pyrazole-Carboxylic Acid (1.0 equiv) in DMF.
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins to activate.
Add the Aryl Amine (e.g., 3-aminopyridine, aniline) (1.1 equiv).
Stir at RT for 12 hours.
Workup: Dilute with water. If solid forms, filter.[4] If not, extract with EtOAc.
Experimental Workflow Diagram
The following Graphviz diagram visualizes the modular assembly protocol (Application II).
Figure 2: Modular synthesis workflow for Type I/II kinase inhibitors using MFPC.
Technical Data & Optimization
Reducing Agent Selection (Step 1)
Choosing the right reducing agent is critical to prevent over-reduction or side reactions with the ester.
Reagent
Solvent
Conditions
Selectivity
Recommendation
NaBH(OAc)₃
DCE / DCM
RT, 4h
High
Primary Choice. Mild, does not reduce esters/ketones.
NaBH₃CN
MeOH
pH 5-6
High
Effective but generates toxic HCN. Avoid if possible.
NaBH₄
MeOH
0°C
Low
Risk of reducing the aldehyde to alcohol before amination.
Troubleshooting Guide
Issue: N-Alkylation Regioselectivity.
Problem: Alkylating the pyrazole NH often yields a mixture of N1 and N2 isomers.
Solution: The C3-ester directs alkylation primarily to N1 due to steric and electronic factors, but mixtures are common. Use Cs₂CO₃ in DMF at lower temperatures (0°C) to improve selectivity. Isomers must be separated by column chromatography.
Issue: Poor Solubility of Intermediate Acids.
Problem: After hydrolysis, the zwitterionic amino-acid pyrazole is water-soluble.
Solution: Do not extract. Lyophilize the aqueous phase and use the crude salt in the HATU coupling (ensure excess base is added).
References
Fabbro, D., et al. "Targeting protein kinases in cancer therapy: a success?" Drug Discovery Today, 2002.
Lombardi, R. V., et al. "The pyrazole scaffold in drug development.[5] A target profile analysis." ResearchGate, 2015.[4]
Abdel-Aziz, H. A., et al. "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, 2019.
PubChem Compound Summary. "Methyl 4-formyl-1H-pyrazole-3-carboxylate." National Library of Medicine.
Bavetsias, V., et al. "Design and synthesis of pyrazolo[1,5-a]pyrimidine-based inhibitors of Aurora kinases." Journal of Medicinal Chemistry, 2010.
"Methyl 4-formyl-1H-pyrazole-3-carboxylate" in the synthesis of antifungal agents
Application Note: Methyl 4-formyl-1H-pyrazole-3-carboxylate in Antifungal Discovery Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) represents a "privileged scaffold" in the synthesis of modern antifun...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Methyl 4-formyl-1H-pyrazole-3-carboxylate in Antifungal Discovery
Executive Summary
Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) represents a "privileged scaffold" in the synthesis of modern antifungal agents.[1] Its structural uniqueness lies in its dual electrophilic centers: a C4-formyl group (aldehyde) and a C3-methyl ester .[1] This bifunctionality allows medicinal chemists to divergently synthesize two major classes of antifungal pharmacophores from a single precursor:[1]
Schiff Bases/Hydrazones: Targeting fungal cell wall biosynthesis and membrane integrity.[1]
Fused Heterocycles (Pyranopyrazoles): mimicking natural products with potent fungicidal activity.[1]
This guide provides validated protocols for utilizing MFPC to generate antifungal libraries, supported by mechanistic insights and self-validating experimental checks.
Chemical Profile & Reactivity
Property
Specification
CAS Number
35344-93-5
Molecular Formula
Molecular Weight
168.15 g/mol
Core Reactivity
C4-Aldehyde: Highly reactive toward nucleophiles (amines, hydrazines, active methylenes).C3-Ester: Susceptible to hydrolysis, aminolysis, or reduction.N1-Position: Nucleophilic; allows for alkylation to tune lipophilicity ().[1]
Strategic Synthetic Pathways
The following workflow illustrates the divergent synthesis of antifungal agents starting from MFPC.
Figure 1: Divergent synthetic pathways from MFPC to bioactive antifungal scaffolds.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of Antifungal Schiff Bases (Hydrazones)
Rationale: The azomethine linkage (
) is a bioisostere of the peptide bond.[1] In pyrazole antifungals, this linkage improves binding affinity to fungal enzymes (e.g., CYP51) and enhances lipophilicity for cell wall penetration [1, 3].[1]
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of MFPC in 10 mL of absolute ethanol.
Activation: Add 2-3 drops of glacial acetic acid. Mechanism: This protonates the carbonyl oxygen of the aldehyde, making the carbon more electrophilic (
Addition: Add 1.0 mmol of the chosen phenylhydrazine/amine dropwise.
Reflux: Heat the mixture to reflux (
) for 3–5 hours.
Self-Validating Check (TLC): Monitor using Hexane:Ethyl Acetate (7:3).[1] The starting material (aldehyde) spot should disappear. A new, less polar spot (Schiff base) should appear.
Isolation: Cool the reaction mixture to room temperature. In many cases, the product precipitates as a solid.[1]
If solid forms: Filter under vacuum, wash with cold ethanol.
If no precipitate:[1] Pour the mixture into crushed ice (50 g) and stir vigorously for 10 minutes to induce precipitation.
Purification: Recrystallize from hot ethanol or methanol.
Characterization Standard:
1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton singlet (
ppm) and the appearance of the azomethine proton singlet () typically at ppm.[1]
Protocol B: Synthesis of Fused Pyranopyrazoles (Multicomponent Reaction)
Rationale: Fusing a pyran ring to the pyrazole core creates a rigid bicyclic system often found in potent fungicides.[1] The C4-formyl and C3-ester groups of MFPC are perfectly positioned for a cascade cyclization [2, 6].[1]
Active Methylene Compound (e.g., Dimedone or 1,3-cyclohexanedione) (1.0 eq)
Catalyst: Piperidine or Triethylamine (Catalytic)[1]
Solvent: Ethanol/Water (1:[1]1) or Ethanol.[1][2][3][4]
Step-by-Step Methodology:
Mixing: Combine MFPC (1 mmol), Malononitrile (1 mmol), and Dimedone (1 mmol) in 15 mL of Ethanol.
Catalysis: Add 2 drops of Piperidine.
Reaction: Reflux for 2–4 hours.
Mechanism:[1][5][6][7] The reaction proceeds via a Knoevenagel condensation of the aldehyde with malononitrile, followed by a Michael addition of the dimedone, and finally cyclization involving the ester group.[1]
Workup: Cool to room temperature. The fused product usually precipitates as a solid.[1]
Purification: Filter and wash with aqueous ethanol. Recrystallize from DMF/Ethanol mixtures.[1]
Structure-Activity Relationship (SAR) Logic
To optimize antifungal potency, modifications should be guided by the following SAR principles derived from recent literature [1, 4].
Figure 2: SAR Optimization map for MFPC derivatives.
Key SAR Insights:
N1-Substitution: Unsubstituted (
) pyrazoles often have lower fungicidal activity.[1] Alkylation or arylation (e.g., with a 2-pyridyl or phenyl group) at N1 significantly enhances lipophilicity, aiding penetration through the fungal cell wall [4].[1]
Schiff Base Substituents: When forming hydrazones at C4, electron-withdrawing groups (Cl,
, ) on the incoming phenyl ring generally increase antifungal potency compared to electron-donating groups [3].[1]
References
Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives.
Source: National Institutes of Health (NIH) / PMC.[1]
URL:[Link][1]
4-Formylpyrazoles: Applications in Organic Synthesis.
Source: ResearchGate (Review).[1][8]
URL:[Link]
Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives.
Source: Chemical Methodologies.[1][2][3][5][7][8][9][10][11][12]
URL:[Link]
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide.
Source: Molecules (MDPI).[1]
URL:[Link][1]
Efficient Synthesis of Pyranopyrazole Derivatives Using Silica Grafted Catalyst.
Source: Journal of Advanced Scientific Research.[1][2]
URL:[Link][1]
Application Note: Methyl 4-formyl-1H-pyrazole-3-carboxylate in Heterocyclic Synthesis
This Application Note and Protocol Guide details the utility of Methyl 4-formyl-1H-pyrazole-3-carboxylate , a versatile "Aldo-X" bifunctional building block in medicinal chemistry. Introduction: The "Aldo-X" Advantage Me...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide details the utility of Methyl 4-formyl-1H-pyrazole-3-carboxylate , a versatile "Aldo-X" bifunctional building block in medicinal chemistry.
Introduction: The "Aldo-X" Advantage
Methyl 4-formyl-1H-pyrazole-3-carboxylate is a premier example of an Aldo-X Bifunctional Building Block (AXB3) . Its structural uniqueness lies in the orthogonality of its two reactive centers located on the pharmacologically active pyrazole core:
C4-Formyl Group (Aldehyde): Highly reactive toward nucleophilic attack (amines, hydrazines) and condensation reactions (Knoevenagel, Wittig).
C3-Carboxylate Group (Ester): Serves as an electrophile for amidation or cyclization, often in tandem with the aldehyde to form fused heterocyclic systems.
This dual functionality allows medicinal chemists to rapidly generate diverse fused ring systems—such as pyrazolo[4,3-c]pyridazines and pyrazolo[3,4-b]pyridines —which are privileged scaffolds in kinase inhibitor discovery (e.g., CDKs, GSK-3) and anti-infective research.
Strategic Synthetic Map
The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.
Figure 1: Divergent synthetic utility of the Methyl 4-formyl-1H-pyrazole-3-carboxylate scaffold.
Medicinal Chemistry Applications
A. Kinase Inhibition (CDK/GSK-3)
The fused pyrazolo-pyrimidine and pyrazolo-pyridazine systems derived from this scaffold mimic the purine ring of ATP. This allows them to function as ATP-competitive inhibitors.
Mechanism: The pyrazole NH and the adjacent carbonyl/nitrogen of the fused ring form critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., CDK2, EGFR).
Case Study: Derivatives synthesized via the hydrazine route have shown low micromolar activity against GSK-3β , a target for Alzheimer's disease and type 2 diabetes [1].
B. Anti-Infective Agents
Schiff bases derived from the C4-aldehyde position (reacting with halogenated anilines) have demonstrated significant potency against Plasmodium falciparum (Malaria) and multi-drug resistant bacterial strains (S. aureus). The electrophilic nature of the aldehyde-derived imine is thought to interact with cysteine proteases in parasites [2].
Experimental Protocols
Safety Warning: Hydrazine hydrate is toxic and a potential carcinogen. All reactions must be performed in a fume hood with appropriate PPE.
Protocol A: Synthesis of Pyrazolo[4,3-c]pyridazin-3-ones
This protocol utilizes the bifunctional nature of the scaffold to form a fused 6-membered ring in a single step.
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol (154 mg) of Methyl 4-formyl-1H-pyrazole-3-carboxylate in 10 mL of absolute ethanol.
Addition: Add 1.2 mmol of hydrazine hydrate dropwise at room temperature.
Note: If using a substituted hydrazine (e.g., Phenylhydrazine), the reaction may require longer reflux times.
Catalysis: Add 2 drops of glacial acetic acid.
Reflux: Heat the mixture to reflux (
) with stirring for 4–6 hours . Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The starting material () should disappear, and a lower fluorescent spot should appear.
Workup:
Cool the reaction mixture to room temperature.
Often, the product precipitates upon cooling. If so, filter the solid and wash with cold ethanol (
).
If no precipitate forms, concentrate the solvent to
under reduced pressure and add ice-cold water to induce precipitation.
Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[2][3]
Expected Yield: 75–85%
Characterization:
1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (
ppm) and the methyl ester singlet ( ppm). Appearance of a broad NH singlet ( ppm) and aromatic protons from the new ring.
Singh, K. et al. (2018). "4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks." Journal of Heterocyclic Chemistry.
Bekhit, A.A. et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and anti-cancer agents." European Journal of Medicinal Chemistry.
Frizzo, C.P. et al. (2013). "Global and Local Reactivity Indices of Pyrazole-Derived Compounds." Journal of Molecular Modeling.
PubChem Compound Summary. (2023). "Methyl 4-formyl-1H-pyrazole-3-carboxylate." National Center for Biotechnology Information.
Strategic Utilization of Methyl 4-formyl-1H-pyrazole-3-carboxylate in Next-Gen SDHI Fungicide Design
Application Note: AN-PYZ-402 Executive Summary & Agrochemical Significance[1][2][3] Methyl 4-formyl-1H-pyrazole-3-carboxylate represents a "privileged scaffold" in modern agrochemistry, specifically in the development of...
Methyl 4-formyl-1H-pyrazole-3-carboxylate represents a "privileged scaffold" in modern agrochemistry, specifically in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. This molecule acts as a bifunctional "chemical hub," offering two orthogonal reactive sites:
C4-Formyl Group: A versatile electrophilic handle for installing lipophilic side chains (e.g., difluoromethyl, oxime ethers, or olefins) critical for binding to the ubiquinone-binding pocket of the SDH enzyme.
C3-Carboxylate Group: The precursor to the essential amide bridge that hydrogen-bonds with key residues (e.g., Trp, Tyr) in the fungal target site.
This guide provides a validated workflow for synthesizing, characterizing, and utilizing this precursor to generate libraries of bioactive pyrazole-carboxamides.
Structural Utility & Reaction Logic
The utility of this precursor lies in its ability to undergo divergent synthesis . By selectively manipulating the aldehyde or the ester, researchers can rapidly generate Structure-Activity Relationship (SAR) libraries.
The "Hub" Concept: Divergent Workflow
The following diagram illustrates the strategic branching possible from this single precursor.
Figure 1: Divergent synthetic pathways accessible from the parent scaffold. The C4-formyl group allows for bioisostere installation, while the C3-ester serves as the amide anchor.
Experimental Protocols
Protocol A: Synthesis of the Precursor (Vilsmeier-Haack Route)
Objective: Generate the 4-formyl core from a hydrazone intermediate.[1] This method is preferred over direct formylation of the ester due to higher regioselectivity.
Vilsmeier Reagent Formation: In a flame-dried flask under
, cool anhydrous DMF (3.0 equiv) to 0°C. Add POCl (2.5 equiv) dropwise over 30 mins. Stir for 1 hour to form the chloroiminium salt (white suspension).
Substrate Addition: Dissolve the hydrazone precursor (1.0 equiv) in minimal DMF/DCM and add dropwise to the Vilsmeier reagent at 0°C.
Cyclization/Formylation: Warm the mixture to 60°C and stir for 4–6 hours. Note: Monitoring by TLC (50% EtOAc/Hex) is critical; look for the disappearance of the hydrazone.
Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate (buffered quench). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
Workup: Extract with EtOAc (3x). Wash combined organics with sat. NaHCO
and brine. Dry over NaSO.
Purification: Recrystallize from Ethanol/Water or flash chromatography (Hex/EtOAc gradient).
Validation Criteria:
1H NMR (DMSO-d6): Distinct singlet for aldehyde (-CHO) at
9.85–10.0 ppm . Pyrazole N-H broad singlet at >13.0 ppm.
IR: Strong Carbonyl stretches at ~1690 cm
(Aldehyde) and ~1720 cm (Ester).
Protocol B: Application Case Study – Synthesis of an SDHI Analog
Objective: Convert the precursor into a bioactive carboxamide fungicide mimic (e.g., Fluxapyroxad analog).
Phase 1: N-Alkylation (Lipophilicity Tuning)
Rationale: The 1H-pyrazole is too polar for agrochemical efficacy. N-methyl or N-difluoromethyl groups are standard.
Dissolve Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 equiv) in Acetone.
Add K
CO (2.0 equiv) and Methyl Iodide (1.2 equiv).
Reflux for 3 hours. Filter inorganic salts and concentrate.
Rationale: Converting the aldehyde to a difluoromethyl group (via DAST) or a methyl group (via reduction) is common. Here, we demonstrate Reductive Amination for a novel scaffold.
Dissolve the N-methylated aldehyde (1.0 equiv) in DCE (Dichloroethane).
Add the desired amine (e.g., cyclopropylamine, 1.1 equiv) and NaBH(OAc)
(1.5 equiv).
Stir at RT for 12 hours.
Mechanism: The mild reducing agent reduces the imine in situ without touching the C3-ester.
Phase 3: Amide Coupling (The "Warhead" Installation)
Hydrolysis: Treat the ester with LiOH (2.0 equiv) in THF/H
O (1:1) at RT for 2 hours. Acidify to pH 3 to precipitate the carboxylic acid.
Coupling: Dissolve the acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.
) must be quenched slowly into basic water before disposal to avoid rapid gas evolution.
References
Vilsmeier-Haack Reaction Review: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][3][4] Comprehensive Organic Synthesis.
Pyrazole Agrochemicals: Zhang, J., et al. (2020).[1][5] Synthesis of pyrazole-4-carboxamides as potential fungicide candidates.[6][7][5][8] Molecular Diversity.
SDHI Mechanism: Glättli, A., et al. (2012). Pyrazole-carboxamide fungicides: Inhibition of succinate dehydrogenase.[7][5] Pest Management Science.
Bifunctional Precursors: Potopnyk, M. A., et al. (2017). 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor.[9] Journal of Heterocyclic Chemistry.
Application Note: Strategic Derivatization of Methyl 4-formyl-1H-pyrazole-3-carboxylate
Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate is a privileged "Aldo-X" bifunctional building block (AXB3). Its utility in drug discovery stems from the orthogonal reactivity of its three core handles: the e...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 4-formyl-1H-pyrazole-3-carboxylate is a privileged "Aldo-X" bifunctional building block (AXB3). Its utility in drug discovery stems from the orthogonal reactivity of its three core handles: the electrophilic C4-aldehyde, the electrophilic C3-ester, and the nucleophilic/acidic N1-nitrogen.
This guide provides validated protocols for transforming the C4-aldehyde group. While the aldehyde is the primary target, these protocols are designed to preserve or leverage the adjacent C3-ester, enabling the rapid synthesis of fragment libraries and fused heterocyclic cores (specifically pyrazolo[4,3-d]pyrimidines), which are critical scaffolds in kinase inhibitor development (e.g., EGFR, CDK2).
Handling: All reactions involving halogenated solvents or borohydrides must be performed in a fume hood.
Strategic Analysis: The Reactivity Triad
Successful derivatization requires understanding the electronic interplay between the functional groups.
C4-Aldehyde (Primary Target): Highly reactive toward nucleophiles. The adjacent C3-ester withdraws electron density, making this aldehyde more electrophilic than a standard benzaldehyde.
C3-Ester (Secondary Target/Bystander): Less reactive than the aldehyde but susceptible to hydrolysis or cyclization. High-temperature aminations targeting the aldehyde can inadvertently cyclize here.
N1-Proton (The Variable): The
of the pyrazole NH is ~14. In basic conditions (e.g., Wittig reactions), this proton will be abstracted first, potentially quenching organometallic reagents.
Recommendation: For strong base reactions, protect N1 (e.g., SEM, THP, or Methyl) or use 2 equivalents of base. For reductive aminations, the free NH is generally tolerated.
Visualizing the Reaction Landscape
Figure 1: Divergent synthesis pathways from the parent scaffold. The C4-aldehyde serves as the linchpin for all transformations.
Application: Generation of secondary amine libraries for SAR (Structure-Activity Relationship) studies.
Mechanism: Formation of an imine/iminium intermediate followed by selective reduction.
Imine Formation: In a 20 mL scintillation vial, dissolve Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 mmol) in DCE (5 mL).
Amine Addition: Add the amine (1.1 mmol). If the amine is a hydrochloride salt, add TEA (1.1 mmol) to liberate the free base.
Catalysis: Add Glacial Acetic Acid (1-2 drops). Stir at Room Temperature (RT) for 30–60 minutes.
Checkpoint: Monitor by LCMS. You may observe the imine mass [M+R-H2O+H]+.
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) portion-wise over 5 minutes.
Why STAB? Unlike NaBH4, STAB does not reduce the aldehyde/ketone as fast as it reduces the iminium ion, preventing the formation of the alcohol side-product.
Reaction: Allow to warm to RT and stir for 4–16 hours.
Quench: Add saturated aqueous NaHCO3 (5 mL) and stir vigorously for 15 minutes to quench borates.
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na2SO4.[4]
Critical Note: If the amine is sterically hindered, use Ti(OiPr)4 (1.5 eq) as a Lewis acid additive during the imine formation step before adding the reducing agent.
Protocol 2: Synthesis of Pyrazolo[4,3-d]pyrimidines
Application: Construction of bicyclic kinase inhibitor scaffolds (e.g., bioisosteres of purine).
Mechanism: Condensation of an amidine with the aldehyde, followed by intramolecular cyclization with the ester.
Reaction Scheme Logic
The reaction proceeds via a "swallow-tail" cyclization. The amidine nitrogen attacks the aldehyde (C4), and the second nitrogen attacks the ester (C3), ejecting methanol.
Figure 2: Cyclocondensation pathway yielding the fused bicyclic core.
Methodology
Preparation: In a round-bottom flask, suspend the amidine hydrochloride (1.2 mmol) in anhydrous Ethanol (10 mL).
Base Activation: Add NaOEt (2.5 mmol, freshly prepared or 21% wt solution). Stir for 10 min to generate the free amidine and excess ethoxide.
Application: Converting the aldehyde to a carboxylic acid to create a 3,4-dicarboxylic acid pyrazole derivative (useful for MOFs or peptidomimetics).
Why Pinnick? It avoids the use of toxic Chromium (Jones reagent) and is milder than Permanganate, preserving the pyrazole ring.
Methodology
Solvent: Dissolve scaffold (1.0 mmol) in t-Butanol (10 mL) and 2-Methyl-2-butene (3 mL).
Role of 2-Methyl-2-butene: Chlorine scavenger.[2] Prevents chlorination of the pyrazole ring by HOCl by-product.
Oxidant Prep: Dissolve NaClO2 (Sodium Chlorite, 3.0 mmol) and NaH2PO4 (2.5 mmol) in Water (3 mL).
Addition: Add the aqueous oxidant solution dropwise to the organic solution at RT.
Monitor: Stir for 2–4 hours. The aldehyde peak (CHO) will disappear in NMR/TLC.
Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate.[5] The product is usually pure enough for downstream use.
References & Authoritative Grounding
Aldo-X Bifunctional Utility: Kumar, R., et al. "Ethyl 4-formyl-1H-pyrazole-3-carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks."[6] ResearchGate (Review), 2017.
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[2] Chem., 1996, 61, 3849-3862. (Standard Protocol Validation).
Pyrazolo-Pyrimidine Synthesis: Hassan, A. S., et al.[7][8] "Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents." Eur. J. Med.[9] Chem., 2019.[7]
Pinnick Oxidation Mechanism: Kraus, G. A., et al. "Pinnick Oxidation: Mechanism & Examples."[2] Tetrahedron, 1981.[2] (Methodological Basis).
Application Note: Chemoselective Hydrolysis of Methyl 4-formyl-1H-pyrazole-3-carboxylate
[1] Executive Summary & Strategic Analysis The hydrolysis of Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) is a critical transformation in the synthesis of kinase inhibitors (e.g., JAK, Aurora) and agrochemicals.[1] W...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Strategic Analysis
The hydrolysis of Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) is a critical transformation in the synthesis of kinase inhibitors (e.g., JAK, Aurora) and agrochemicals.[1] While ester hydrolysis is a standard operation, this specific substrate presents a "Chemo-Selectivity Triad" challenge that often leads to yield loss or degradation if treated as a generic substrate.[1]
The Chemo-Selectivity Triad[1]
The Electrophilic Aldehyde (C4-CHO): Susceptible to nucleophilic attack, oxidation (to dicarboxylic acid), and Cannizzaro disproportionation under strong basic conditions.[1]
The Acidic Pyrazole Proton (N1-H): With a
, the NH is deprotonated before the ester hydrolysis occurs.[1] This creates an electron-rich pyrazolate anion, which significantly alters the electronics of the ring.
The Ester (C3-COOMe): The target for hydrolysis.[1][2][3]
Mechanistic Insight:
Contrary to intuition, the acidity of the N1-H is beneficial. Upon treatment with base (e.g., LiOH), the molecule forms a dianion (carboxylate + pyrazolate) intermediate.[1] The high electron density of the pyrazolate ring reduces the electrophilicity of the aldehyde carbonyl via conjugation, effectively "self-protecting" it against Cannizzaro reactions, provided the base concentration is carefully controlled.
Recommended for medicinal chemistry scales (<5g) and high-purity requirements.[1]
Rationale: Lithium cations (
) act as mild Lewis acids, coordinating with the ester carbonyl oxygen to accelerate hydrolysis without requiring extreme pH levels that endanger the aldehyde.
Reduce base equivalents to 2.5–3.0 eq. Dilute reaction mixture.
Low Yield
Product lost in aqueous mother liquor.
The product is amphoteric. Saturate the aqueous layer with NaCl (salting out) before extraction with EtOAc/THF (1:1).[1]
References
General Pyrazole Aldehyde Chemistry:
M. A. Metwally, et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity."[1] ARKIVOC, 2011 (i), 196-245.[1][4]
URL:[Link]
Significance: Comprehensive review of the stability and reactivity of pyrazole-4-carbaldehydes.
Hydrolysis Protocols (Analogous Substrates):
Vertex AI Search Result 1.16: "Hydrolysis of methyl ester... 1 M LiOH(aq), THF/H2O, reflux."
Context: Validates the LiOH/THF system for sensitive heterocyclic esters.
Google Patents CN111362874B. "Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Structural Confirmation (NMR):
M. R. Al-Masoudi, et al. "Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives..."[1] Chemical Methodologies, 2021.
URL:[Link]
Significance: Provides reference NMR shifts for 4-formyl-pyrazole protons (
Application Note: Strategic Functionalization of Methyl 4-formyl-1H-pyrazole-3-carboxylate with Amines
Executive Summary & Scaffold Analysis Methyl 4-formyl-1H-pyrazole-3-carboxylate is a high-value "Aldo-X" bifunctional building block. Its utility in drug discovery stems from the orthogonal reactivity of its three core f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scaffold Analysis
Methyl 4-formyl-1H-pyrazole-3-carboxylate is a high-value "Aldo-X" bifunctional building block. Its utility in drug discovery stems from the orthogonal reactivity of its three core functionalities:
C4-Formyl Group (Aldehyde): Highly electrophilic, susceptible to rapid condensation with amines (Schiff base formation) and reductive amination.
C3-Carboxylate (Ester): Less reactive electrophile; serves as a "trap" for intramolecular cyclization or a site for late-stage amidation.
N1-Proton (Acidic): The pyrazole NH (pKa ~14) often requires protection (e.g., SEM, THP, Benzyl) to modulate solubility and prevent regio-isomeric alkylation side reactions.
This guide details two distinct workflows: Chemo-selective Reductive Amination (linear functionalization) and Cyclocondensation (heterocycle fusion), enabling the synthesis of kinase inhibitor scaffolds (e.g., JAK, CDK) and PDE5 inhibitors (Sildenafil analogs).
Reaction Landscape & Decision Matrix
The choice of amine and conditions dictates the reaction pathway. The diagram below illustrates the divergent synthesis potential.
Figure 1: Divergent synthesis pathways. Path A (Red) yields linear amines retaining the ester. Path B (Yellow) yields fused bicyclic heteroaromatics.
Protocol A: Chemo-selective Reductive Amination
Objective: Functionalize the C4-aldehyde with a primary amine while preserving the C3-ester for future modification.
Mechanism: The reaction proceeds via an imine intermediate. The key to chemo-selectivity is the reducing agent. We utilize Sodium Triacetoxyborohydride (STAB) , which is mild enough to reduce the imine without touching the ester or the pyrazole ring.
1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic-type methylene singlet/doublet at ~3.8–4.2 ppm. The methyl ester singlet (~3.9 ppm) must remain intact.
Protocol B: Cyclocondensation to Pyrazolo[4,3-d]pyrimidines
Objective: Synthesis of the fused bicyclic core common in kinase inhibitors and PDE5 inhibitors (e.g., Sildenafil analogs).
Mechanism: This is a "one-pot" cascade. An amidine (or urea/guanidine) condenses with the aldehyde to form an intermediate, which then undergoes intramolecular nucleophilic attack on the ester, releasing methanol and forming the pyrimidine ring.
Conditions: Thermal reflux or Microwave irradiation.
Workflow Diagram
Figure 2: Workflow for the synthesis of Pyrazolo[4,3-d]pyrimidine-7-ones.
Step-by-Step Methodology
Setup:
Dissolve Methyl 4-formyl-1H-pyrazole-3-carboxylate (1 mmol) and Benzamidine HCl (1.2 mmol) in anhydrous DMF (4 mL).
Activation:
Add
(2.5 mmol). The solution may turn turbid.
Reaction:
Heat to 100°C for 6–12 hours.
Microwave Alternative: 120°C for 30 minutes in a sealed vessel.
Workup (Precipitation Method):
Cool the reaction mixture to RT.
Pour the mixture into ice-cold water (20 mL).
Acidify carefully with 1M HCl to pH ~4–5. The fused product (often a Pyrazolo[4,3-d]pyrimidin-7-one) usually precipitates as a white/off-white solid.
Isolation:
Filter the solid, wash with water and cold ethanol.
Dry under vacuum.
Quantitative Data Summary
Parameter
Reductive Amination (Protocol A)
Cyclocondensation (Protocol B)
Primary Nucleophile
Primary Amine ()
Amidine / Guanidine / Urea
Reaction Type
Reduction (C=N bond)
Cyclization (C=N + Amidation)
Key Reagent
STAB / AcOH
Base ( / NaOEt)
Temperature
0°C RT
80°C 120°C
Typical Yield
75% – 92%
60% – 85%
Main Byproduct
Acetylated amine (if AcOH excess)
Uncyclized Schiff base (if temp too low)
Troubleshooting & Expert Insights
The "N1-H" Problem
The proton on the pyrazole nitrogen (N1) is acidic. In basic conditions (Protocol B), it is deprotonated.
Issue: Solubility decreases significantly upon deprotonation, potentially stalling the reaction.
Solution: Use a solubilizing protecting group like SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) on the N1 position before attempting the amine reaction. This also prevents unwanted N-alkylation if alkyl halides are present.
Regiochemistry in Cyclization
When reacting with unsymmetrical hydrazines (e.g., Methylhydrazine), two isomers are possible.
Insight: The aldehyde is the "harder" electrophile and reacts faster. However, thermodynamic control usually dictates the final fused ring structure. For Pyrazolo[4,3-d]pyrimidines, the structure is generally unambiguous because the bridgehead carbons are fixed by the starting material (C3-Ester, C4-Formyl).
References
Synthesis of Pyrazolo[4,3-d]pyrimidines
Title: "Design, synthesis and biological evaluation of novel pyrazolo[4,3-d]pyrimidine deriv
Source:European Journal of Medicinal Chemistry (via ScienceDirect/PubMed).
Context: Describes the cyclization of 4-formyl-pyrazole-3-carboxyl
Reductive Amination Standards
Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."
Source:Abdel-Magid, A. F., et al. J. Org. Chem. 1996, 61, 11, 3849–3862.
Context: The gold-standard protocol for aldehyde-selective amin
Aldo-X Bifunctional Precursors
Title: "4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks."[2]
Source:ChemistrySelect, 2017.
Context: Comprehensive review of the specific molecule's reactivity.
The Strategic Synthesis of Schiff Bases from Methyl 4-formyl-1H-pyrazole-3-carboxylate: A Gateway to Novel Bioactive Compounds
Introduction: The Versatility of a Bifunctional Pyrazole Precursor In the landscape of medicinal chemistry and drug development, the pyrazole scaffold stands as a "privileged structure," a core molecular framework freque...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of a Bifunctional Pyrazole Precursor
In the landscape of medicinal chemistry and drug development, the pyrazole scaffold stands as a "privileged structure," a core molecular framework frequently found in a multitude of clinically approved drugs and biologically active compounds.[1] Its inherent properties, including metabolic stability and diverse binding capabilities, make it a cornerstone of modern synthetic strategies. Within this important class of heterocycles, Methyl 4-formyl-1H-pyrazole-3-carboxylate has emerged as a particularly valuable and versatile bifunctional building block.[2] This molecule uniquely combines an electrophilic aldehyde group (a formyl group) at the 4-position and a nucleophilic-susceptible ester group at the 3-position, paving the way for a wide array of chemical transformations and the construction of complex molecular architectures.[2]
This application note provides a detailed guide for researchers and drug development professionals on the utilization of Methyl 4-formyl-1H-pyrazole-3-carboxylate in the synthesis of Schiff bases (imines). We will delve into the underlying chemical principles, provide a robust and validated experimental protocol, and discuss the profound implications of the resulting pyrazole-based Schiff bases in the quest for novel therapeutic agents. These compounds are of significant interest due to their well-documented broad-spectrum biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][3]
Core Principles: The Chemistry of Schiff Base Formation
The synthesis of a Schiff base is fundamentally a condensation reaction between a primary amine and a carbonyl compound—in this case, the aldehyde functionality of our pyrazole precursor.[4] The reaction proceeds via a nucleophilic addition mechanism, forming a hemiaminal intermediate, which then dehydrates to yield the characteristic azomethine or imine (-C=N-) group that defines the Schiff base linkage.
The reaction is typically catalyzed by a small amount of acid, which serves to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the primary amine. The overall reaction is reversible, and the removal of water, often by azeotropic distillation or the use of a dehydrating agent, can be employed to drive the equilibrium towards the formation of the Schiff base product.
Below is a diagram illustrating the general workflow for the synthesis of pyrazole-based Schiff bases from Methyl 4-formyl-1H-pyrazole-3-carboxylate.
Caption: General experimental workflow for the synthesis of Schiff bases.
Detailed Experimental Protocol
This protocol describes a general yet robust method for the synthesis of a pyrazole-based Schiff base from Methyl 4-formyl-1H-pyrazole-3-carboxylate and a representative primary amine (e.g., aniline or a substituted aniline).
Methyl 4-formyl-1H-pyrazole-3-carboxylate is an irritant. It may cause skin, eye, and respiratory irritation.[5]
Handle all chemicals in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-formyl-1H-pyrazole-3-carboxylate (e.g., 1.0 g, 6.49 mmol).
Addition of Reactants: Add an equimolar amount of the chosen primary amine (6.49 mmol) to the flask.
Solvent and Catalyst: Add 30 mL of anhydrous ethanol to the flask, followed by a few drops (approx. 5-10) of glacial acetic acid to catalyze the reaction.[3]
Reflux: Heat the reaction mixture to reflux (approximately 85°C) with constant stirring.[3]
Reaction Monitoring: Monitor the progress of the reaction using TLC (a suitable eluent system would be a mixture of ethyl acetate and hexane). The consumption of the starting aldehyde and the formation of a new, typically less polar, product spot indicates reaction progression. The reaction is generally complete within 4-6 hours.[3]
Product Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. For many derivatives, the product will precipitate out of the solution upon cooling. The process can be aided by placing the flask in an ice bath or storing it in a refrigerator overnight.[3]
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold ethanol or methanol to remove any soluble impurities.
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the pure Schiff base.
Drying and Characterization: Dry the purified product under vacuum. The structure of the synthesized Schiff base should be confirmed by spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation: Expected Spectroscopic Signatures
The successful synthesis of the pyrazole-based Schiff base can be confirmed by characteristic spectroscopic data. The following table summarizes the key expected signals, based on data from structurally similar compounds.[6][7]
Strong absorption band indicative of the imine group.[7]
N-H Stretch (from starting amine)
Disappearance of bands at 3300-3500 cm⁻¹
Confirms the consumption of the primary amine.
C=O Stretch (from starting aldehyde)
Shift or change in the carbonyl region
The aldehyde C=O stretch (around 1670-1690 cm⁻¹) is replaced by the imine C=N stretch.
Application Notes: The Biomedical Potential of Pyrazole-Based Schiff Bases
The fusion of the pyrazole core with the versatile Schiff base linkage generates molecules with significant potential in drug discovery. The imine bond is not merely a linker but an active pharmacophoric element, and the substituents on both the pyrazole and the amine-derived portion of the molecule can be systematically varied to fine-tune the biological activity.
Caption: Key biological applications of pyrazole Schiff bases.
Antimicrobial Agents: Pyrazole-based Schiff bases have demonstrated potent activity against a range of bacterial and fungal pathogens.[9] The azomethine linkage is crucial for this activity, and the lipophilicity conferred by various substituents can enhance cell membrane penetration. These compounds represent a promising avenue for combating the growing threat of multidrug-resistant microbes.
Anticancer Therapeutics: Numerous studies have highlighted the cytotoxic effects of pyrazole Schiff bases against various human cancer cell lines, including lung and breast cancer.[3][10] Their mechanisms of action are diverse and can include the inhibition of key enzymes like DNA gyrase or the induction of apoptosis. Some derivatives have shown cytotoxic activities comparable or even superior to standard chemotherapeutic drugs like doxorubicin.[10]
Anti-inflammatory and Analgesic Properties: The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. Schiff bases derived from pyrazole precursors often retain or exhibit enhanced anti-inflammatory and analgesic activities, making them attractive candidates for the development of new pain and inflammation therapies.[1]
Coordination Chemistry and Catalysis: The nitrogen atom of the imine group and other nearby heteroatoms can act as excellent chelation sites for metal ions.[11] These metal complexes have applications not only in bioinorganic chemistry and as models for metalloenzymes but also as catalysts in various organic transformations.[12]
Conclusion
Methyl 4-formyl-1H-pyrazole-3-carboxylate is a high-potential, readily accessible precursor for the synthesis of a diverse library of Schiff bases. The straightforward and efficient condensation reaction described herein allows for the facile incorporation of a wide variety of amine-containing fragments, enabling extensive structure-activity relationship (SAR) studies. The resulting pyrazole-based Schiff bases are not merely synthetic curiosities but represent a rich source of pharmacologically active compounds with demonstrated potential in oncology, infectious diseases, and inflammatory disorders. This guide provides the foundational knowledge and a practical protocol for researchers to explore the vast chemical space and unlock the therapeutic potential of this promising class of molecules.
References
Rasayan J. Chem. SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Available at: [Link]
SciSpace. Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbald. Available at: [Link]
Scientific Research Publishing. Synthesis, Characterization and Crystal Structure of a New Schiff Base Ligand from a Bis(Thiazoline) Template and Hydrolytic Cleavage of the Imine Bond Induced by a Co(II) Cation. Available at: [Link]
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
ResearchGate. Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. Available at: [Link]
DergiPark. Preparation and Characterization of Some Schiff Base Compounds. Available at: [Link]
Xia & He Publishing Inc. Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes. Available at: [Link]
RSC Publishing. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. Available at: [Link]
ChemRxiv. Synthesis and Characterization of New Formylpyrazolones and Schiff bases. Available at: [Link]
MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Available at: [Link]
ChemRxiv. Synthesis and Characterization of New Formylpyrazolones and Schiff bases. Available at: [Link]
PubChem. methyl 4-formyl-1H-pyrazole-3-carboxylate. Available at: [Link]
ResearchGate. Synthesis, Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. Available at: [Link]
ResearchGate. 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks. Available at: [Link]
PMC. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Available at: [Link]
Application Note: Modular Scaffold Synthesis Using Methyl 4-formyl-1H-pyrazole-3-carboxylate
Executive Summary: The "AXB3" Advantage Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) is not merely an intermediate; it is a premier Aldo-X Bifunctional Building Block (AXB3) . Its structure integrates thre...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "AXB3" Advantage
Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) is not merely an intermediate; it is a premier Aldo-X Bifunctional Building Block (AXB3) . Its structure integrates three distinct reactive centers—an electrophilic aldehyde, an electrophilic ester, and a nucleophilic pyrazole nitrogen—within a compact 5-membered ring.
This application note details the optimized protocols for leveraging this compound to synthesize Pyrazolo[4,3-d]pyrimidines , a privileged scaffold in kinase inhibitor discovery (specifically CDK2 and EGFR inhibitors). Unlike standard protocols that suffer from low regioselectivity, this guide provides a controlled methodology for "locking" the pyrazole tautomer and directing cyclization.
Compound Profile & Handling
Critical Tautomerism Note:
This compound exists in dynamic equilibrium between the 3-carboxylate and 5-carboxylate forms. In solution (DMSO-d6), you will observe broadened NMR signals for the pyrazole NH. For precise regiochemistry during N-alkylation, the tautomer must be controlled via solvent choice or base selection.
Property
Specification
Application Note
CAS
35344-93-5
Verify CoA; often confused with ethyl analog.
MW
154.12 g/mol
High atom economy for fragment-based design.
Appearance
White/Off-white Solid
Yellowing indicates oxidation of the aldehyde.
Storage
2–8°C, Inert Gas
Air Sensitive. Aldehyde oxidizes to carboxylic acid.
Solubility
DMSO, MeOH, DMF
Avoid protic solvents if transesterification is a risk.
Synthetic Utility Map
The following diagram illustrates the three primary reaction vectors available for this scaffold.
Figure 1: Reaction vectors for Methyl 4-formyl-1H-pyrazole-3-carboxylate. Vector A is the primary focus of this guide due to its relevance in drug discovery.
Experimental Protocols
Protocol A: Synthesis of Pyrazolo[4,3-d]pyrimidin-7-one Scaffolds
Objective: To synthesize a fused bicyclic system suitable for ATP-competitive kinase inhibition.
Mechanism: A cascade reaction involving Schiff base formation (aldehyde + amine) followed by intramolecular cyclization (amine + ester).
Acidification: Dropwise add 1M HCl until pH ~4. A precipitate will form immediately.
Isolation: Filter the solid, wash with cold water (2 x 5 mL) and diethyl ether (2 x 5 mL).
Yield: Expected yield 65–80%.
Self-Validating Checkpoint:
1H NMR (DMSO-d6): Look for the disappearance of the aldehyde singlet (~10.2 ppm) and the methyl ester singlet (~3.8 ppm). A new aromatic singlet around 8.5 ppm indicates the formation of the pyrimidine ring proton (H-5).
Objective: To "lock" the tautomer and increase solubility before cyclization.
Challenge: Alkylation can occur at N1 or N2. N1-alkylation is generally thermodynamic, but sterics from the ester group can influence the ratio.
Methodology
Dissolution: Dissolve the scaffold (1.0 equiv) in DMF (0.2 M).
Base: Add K2CO3 (2.0 equiv). Stir at RT for 30 mins.
N1-Isomer (Major): Usually elutes later on silica gel (more polar interaction with stationary phase due to unmasked ester).
N2-Isomer (Minor): Often elutes first.
Validation: Use NOESY NMR. The N1-alkyl group will show NOE cross-peaks with the C5-H (or C3-ester), whereas N2-alkyl will show NOE with the C3-ester (or C5-H depending on numbering convention). Note: For this specific 4-formyl-3-ester substrate, N1-alkylation is typically preferred sterically.
Workflow Visualization (Graphviz)
The following flowchart details the decision matrix for synthesizing CDK2 inhibitor precursors.
Figure 2: Decision matrix for synthesizing pyrazolo-pyrimidine scaffolds.
References
PubChem. (2025).[1] Methyl 4-formyl-1H-pyrazole-3-carboxylate | C6H6N2O3.[1][3] National Library of Medicine. [Link]
Kumar, V., et al. (2017). Ethyl 4-formyl-1H-pyrazole-3-carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks. ResearchGate. [Link]
Ibrahim, D. A. (2021). A Convenient Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives Targeting CDK2. Semantic Scholar. [Link]
RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine derivatives as novel CDK2 inhibitors. Royal Society of Chemistry. [Link]
Technical Support Center: Methyl 4-formyl-1H-pyrazole-3-carboxylate Synthesis
The following technical guide is structured as a specialized support center resource. It prioritizes the specific chemical challenges associated with the Vilsmeier-Haack formylation of electron-deficient pyrazoles, provi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center resource. It prioritizes the specific chemical challenges associated with the Vilsmeier-Haack formylation of electron-deficient pyrazoles, providing actionable protocols to overcome the inherent deactivation caused by the C3-ester group.
Topic: Yield Optimization & Troubleshooting
Doc ID: TS-PYR-4CHO-001
Last Updated: February 7, 2026
Executive Summary: The "Yield Trap"
Synthesizing Methyl 4-formyl-1H-pyrazole-3-carboxylate is notoriously difficult because the starting material (Methyl 1H-pyrazole-3-carboxylate) contains an electron-withdrawing ester group. This deactivates the pyrazole ring toward electrophilic aromatic substitution (EAS), causing the standard Vilsmeier-Haack (VH) reaction to stall or produce low yields (<40%).
The Solution: Yields can be boosted to 75-85% by shifting from "Standard" VH conditions to "Forcing" VH conditions (High-Temperature/High-Equivalency) and utilizing a Buffered Hydrolysis Workup to prevent ester degradation.
Diagnostic FAQ: Why is my yield low?
Q1: The reaction turns dark/black, but TLC shows starting material remaining. Why?A: This is a symptom of thermal decomposition of the Vilsmeier reagent before it can react with your deactivated substrate. The ester group at C3 pulls electron density away from C4, making the ring a poor nucleophile.
Fix: You must increase the electrophilicity and concentration of the Vilsmeier reagent. Use 10–12 equivalents of POCl₃ (standard is 1.2 eq) and maintain a temperature of 90–100°C .
Q2: My crude product is water-soluble and vanishes during extraction. Where did it go?A: You likely hydrolyzed the methyl ester. The iminium intermediate requires hydrolysis to release the aldehyde, but if you use strong acid (HCl) or strong base (NaOH) during workup, the C3-ester hydrolyzes to the carboxylic acid (zwitterionic/water-soluble).
Fix: Use a Sodium Acetate (NaOAc) buffered quench (pH 5–6).
Q3: I see a spot corresponding to N-formylation.A: On 1H-pyrazoles, the Vilsmeier reagent can attack the N1 nitrogen. This is usually reversible.
Fix: Ensure the hydrolysis step is sufficiently long (1–2 hours) at mild heat (40°C) to cleave the N-formyl group while leaving the C-formyl and C-ester intact.
Optimized Experimental Protocols
Protocol A: "Forcing" Vilsmeier-Haack (Recommended for <50g scale)
Use this protocol if you are starting from Methyl 1H-pyrazole-3-carboxylate.
Reagents:
Methyl 1H-pyrazole-3-carboxylate (1.0 eq)
DMF (Dimethylformamide) (6.0 eq) - Must be anhydrous
POCl₃ (Phosphorus oxychloride) (12.0 eq)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) [Optional, neat is preferred]
Step-by-Step:
Reagent Formation: In a flame-dried flask under Argon, cool DMF (6.0 eq) to 0°C. Dropwise add POCl₃ (12.0 eq) over 30 minutes. Note: A white semi-solid Vilsmeier salt will form.
Addition: Add the solid pyrazole ester (1.0 eq) in one portion.
The "Forcing" Step: Warm the mixture to room temperature, then heat to 95–100°C for 6–8 hours.
Checkpoint: Monitor by HPLC/TLC. The deactivated ring requires this high thermal energy to overcome the activation barrier.
Quench (Critical): Cool the reaction mixture to RT. Pour the viscous oil slowly onto crushed ice (500g per mole) with vigorous stirring.
Buffered Hydrolysis: Adjust the pH of the aqueous solution to pH 7–8 using solid Sodium Acetate or saturated NaHCO₃ . Do not use NaOH.
Stir at 40°C for 1 hour. This ensures hydrolysis of the iminium salt and any N-formyl species.
Isolation: The product often precipitates as a solid upon cooling. Filter and wash with cold water. If no precipitate, extract with Ethyl Acetate (3x).
Protocol B: The "Construction" Route (High Yield Alternative)
Use this protocol if Protocol A fails or for scale-up. It builds the ring and formyl group simultaneously.
Concept: Reaction of Methyl Pyruvate Semicarbazone with POCl₃/DMF. This circumvents the deactivation issue entirely.
Precursor: Form the semicarbazone of methyl pyruvate (Methyl pyruvate + Semicarbazide HCl).
Vilsmeier Cyclization: Treat the dry semicarbazone (1 eq) with POCl₃ (3 eq) in DMF (3 eq) at 0°C -> 60°C.
Mechanism: The Vilsmeier reagent attacks the hydrazone nitrogen and the alpha-methyl group, cyclizing to form the pyrazole ring with the aldehyde already installed at C4.
Visualizing the Chemistry
Pathway 1: The "Forcing" Vilsmeier Mechanism
The diagram below illustrates the critical competition between the desired C4-formylation and the side reactions (N-formylation), highlighting the energy barrier caused by the ester.
Caption: The "Forcing" mechanism requires heat to drive the N-formyl kinetic intermediate to the C4-iminium thermodynamic product.
Pathway 2: Critical Workup Decision Tree
This flowchart guides the user through the most dangerous step of the synthesis: the quench.
Caption: Yield loss most often occurs during workup. Maintaining pH 5-7 is critical to preserve the ester.
Quantitative Optimization Table
Variable
Standard Conditions (Low Yield)
Optimized Conditions (High Yield)
Reason
POCl₃ Equiv.
1.2 – 2.0 eq
10.0 – 12.0 eq
Overcomes ring deactivation; acts as solvent.
Temperature
60°C
95°C – 100°C
Required to drive C-formylation over N-formylation.
Time
2–4 hours
6–8 hours
Slower kinetics due to electron-withdrawing ester.
Quench pH
Uncontrolled
pH 5.0 – 7.0
Prevents hydrolysis of the C3-methyl ester.
Yield
~30–40%
~75–85%
References
Vilsmeier-Haack Formylation of Pyrazoles
Detailed protocols on the formylation of 1-aryl and 1-alkyl pyrazoles, highlighting the necessity of excess reagent for deactiv
Source:
The "Construction" Route (Semicarbazone/Hydrazone)
Describes the "Kira" method and similar cyclization-formylation strategies that avoid the deactiv
Source:
Vilsmeier-Haack Mechanism & Troubleshooting
General troubleshooting for Vilsmeier reactions on electron-rich vs.
Source:
Optimization
Technical Support Center: Purification of Methyl 4-formyl-1H-pyrazole-3-carboxylate
Case ID: PUR-PYR-13215 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary This guide addresses the purification of Methyl 4-formyl-1H-pyrazole-3-carboxylate (CA...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-PYR-13215
Status: Active
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This guide addresses the purification of Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 13215-63-9). This compound is a critical intermediate in the synthesis of PARP inhibitors and sGC stimulators. Its amphoteric nature (acidic NH, basic N) and reactive aldehyde handle make it susceptible to specific impurities—primarily oxidation byproducts (carboxylic acids) and hydrolysis products.
The following protocols are designed to maximize purity (>98% HPLC) while minimizing decomposition.
Module 1: The "Golden" Recrystallization Protocol
Methodology Rationale:
We utilize a solvent/anti-solvent system (Ethanol/Water) .
Ethanol: Solubilizes the organic ester and aldehyde functionalities at high temperatures.
Water: Acts as the anti-solvent to force precipitation upon cooling and effectively retains inorganic salts (from Vilsmeier-Haack neutralization) and highly polar acid impurities in the mother liquor.
Standard Operating Procedure (SOP)
Parameter
Specification
Primary Solvent
Ethanol (Absolute or 95%)
Anti-Solvent
Deionized Water
Target Concentration
~5-7 mL solvent per gram of crude
Dissolution Temp
70–75°C (Reflux)
Nucleation Temp
45–50°C
Isolation Temp
0–5°C
Step-by-Step Workflow:
Crude Preparation:
Ensure the crude solid is dry and free of gross acidic residues (e.g., POCl₃ byproducts).
Pre-treatment (Optional but Recommended): If the crude is dark brown, dissolve in Ethyl Acetate, wash with 5% NaHCO₃ (to remove carboxylic acid impurities), dry over Na₂SO₄, and concentrate before recrystallization.
Dissolution:
Place crude material in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
Add Ethanol (5 mL/g).
Heat to reflux (approx. 78°C).
Troubleshooting: If solid remains, add Ethanol in 0.5 mL/g increments. If "oiling out" occurs, add more Ethanol immediately.
Clarification (Hot Filtration):
Critical Step: If insoluble particles (inorganic salts) or dark specks remain at reflux, perform a hot filtration through a pre-warmed Celite pad or sintered glass funnel.
Color Removal: If the solution is pink/red (oxidation), add Activated Carbon (5 wt%), reflux for 10 mins, then hot filter.
Nucleation & Growth:
Remove from heat.[1] Stir moderately (approx. 200 RPM).
Add warm Water (50°C) dropwise until a persistent slight turbidity appears (cloud point).
Add a few drops of Ethanol to clear the solution back to transparency.
Allow the solution to cool slowly to room temperature (20–25°C) over 2 hours. Rapid cooling traps impurities.
Isolation:
Cool the slurry to 0–5°C in an ice bath for 1 hour to maximize yield.
Filter the white/off-white crystals using vacuum filtration.
Wash: Rinse the cake with a cold (0°C) mixture of Ethanol/Water (1:1).
Drying:
Dry in a vacuum oven at 40°C for 6–12 hours.
Note: Avoid temperatures >60°C to prevent ester hydrolysis or aldehyde oxidation.
Module 2: Troubleshooting & FAQs
This section addresses specific failure modes reported by users in the field.
Q1: My product is oiling out (forming a liquid blob) instead of crystallizing. Why?
Diagnosis: The solution is likely too concentrated, or the solvent polarity gap is too wide.
Corrective Action:
Re-heat the mixture to reflux until the oil dissolves.
Add more Ethanol (approx. 10-20% of original volume).
Seed the solution with a pure crystal at 40-45°C.
Slow down the cooling rate (wrap the flask in foil or a towel).
Q2: The crystals are pink or reddish-brown.
Diagnosis: This indicates oxidation of the pyrazole ring or the presence of polymerized aldehyde species.
Corrective Action:
Activated Carbon Treatment: As described in Step 3 of the SOP.
Nitrogen Sparging: Perform the recrystallization under an inert atmosphere (N₂) to prevent further oxidation of the aldehyde group.
Q3: The melting point is broad (e.g., >5°C range) or lower than expected.
Diagnosis: Presence of the carboxylic acid impurity (Methyl 4-carboxy-1H-pyrazole-3-carboxylate) formed via oxidation of the aldehyde.
Corrective Action:
The acid impurity is more soluble in basic water but less soluble in acidic organic media.
Protocol: Dissolve the solid in Ethyl Acetate. Wash with saturated NaHCO₃ solution .[2] The acid impurity will move to the aqueous layer (as the salt). Dry the organic layer and re-crystallize.[1]
Q4: Low Yield (<50%).
Diagnosis: The compound has high solubility in the mother liquor, or the ester hydrolyzed.
Corrective Action:
Check pH: Ensure the mother liquor is not strongly acidic or basic (promotes hydrolysis).
Second Crop: Concentrate the mother liquor to half volume and cool to 0°C to recover a second crop of crystals (purity may be lower).
Module 3: Visualization of Workflows
Figure 1: Recrystallization Logic Flow
This diagram illustrates the critical decision points during the purification process.
Caption: Figure 1: Step-by-step logic flow for the purification of Methyl 4-formyl-1H-pyrazole-3-carboxylate, including integrated troubleshooting loops.
Module 4: Advanced Characterization (Proof of Purity)
Once isolated, verify the identity and purity using the following markers.
Technique
Expected Signal
Diagnostic Value
¹H NMR (DMSO-d₆)
δ ~9.9 ppm (s, 1H)
Confirms the aldehyde (-CHO) is intact and not oxidized.
¹H NMR (DMSO-d₆)
δ ~3.8 ppm (s, 3H)
Confirms the methyl ester (-OCH₃) is intact.
IR Spectroscopy
1690–1710 cm⁻¹
Strong C=O stretch (Aldehyde & Ester overlap).
HPLC
Single Peak
Purity assessment. Watch for the acid impurity peak (usually elutes earlier on C18).
References
Bayer Pharma AG. (2012). Substituted Pyrazoles and their Use. US Patent 2012/0022079 A1. Link
Context: Describes the synthesis and handling of pyrazole-3-carboxylate intermedi
Rajput, S. S., et al. (2010). Synthesis and Antibacterial Activity of 1-(3-Aryl/Alkyl-4-formyl pyrazole-1-carbonyl)-4-chlorobenzenes. Asian Journal of Chemistry, 22(4), 3265-3270. Link
Context: Validates the use of Methanol/Water and Ethanol systems for recrystallizing 4-formyl-pyrazole deriv
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 52644169, Methyl 4-formyl-1H-pyrazole-3-carboxylate. Link
Context: Provides physicochemical property data and CAS registry verific
Organic Syntheses. (2013). Synthesis of Pyrazole Derivatives via Vilsmeier-Haack Reaction. Org. Synth. 2013, 90, 266. Link
Context: General procedure for formylation of pyrazoles and workup of aldehyde products.
Technical Support Center: Synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate
Introduction: The "Deceptively Simple" Pyrazole Welcome to the technical support center. You are likely here because the synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate —a critical scaffold for kinase inhibitors a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Deceptively Simple" Pyrazole
Welcome to the technical support center. You are likely here because the synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate —a critical scaffold for kinase inhibitors and agrochemicals—is behaving unpredictably.[1]
While the Vilsmeier-Haack reaction is the industry standard for introducing the C4-aldehyde, the presence of the C3-ester and the free N1-proton creates a "perfect storm" for side reactions.[1] This guide moves beyond the textbook mechanism to address the specific failure modes encountered in the lab, focusing on N-formylation , ester hydrolysis , and chlorination artifacts .
Part 1: The Reaction Landscape (Visualized)
Before troubleshooting, we must visualize the competitive pathways. The Vilsmeier reagent (chloromethyliminium salt) is an aggressive electrophile that does not discriminate between the C4-carbon and the N1-nitrogen.[1]
Diagram 1: The "Pathway of Peril" (Reaction Mechanism & Side Branches)
This diagram maps the desired C-formylation against the competing N-formylation and hydrolytic degradation pathways.[1]
Figure 1: Mechanistic bifurcation in Vilsmeier formylation. Note that N-formylation is often the kinetic product, while C-formylation is thermodynamic.[1] The critical failure point is the workup hydrolysis.
Part 2: Troubleshooting Guides (Q&A)
Category A: Impurity Profiling
Q1: I see a mixture of two products in NMR. One looks like the product, but the other has a downfield shift. Is this the regioisomer?
Diagnosis: This is likely N-Formylation , not a C5-regioisomer.
Technical Insight:
The pyrazole nitrogen is nucleophilic. In the early stages of the reaction, the Vilsmeier reagent attacks the nitrogen to form an N-formyl species. This is usually reversible.
The Fix: Increase the reaction temperature or time. The N-formyl group is kinetically favored but thermodynamically unstable relative to the C4-formyl product.[1] Heating promotes the rearrangement (or dissociation-recombination) to the C4 position [1].[1]
Workup Check: Ensure your quench is sufficiently basic (pH 8-9) for a short period.[1] N-formyl groups are labile and hydrolyze rapidly in basic aqueous conditions, whereas the C-formyl group is stable.[1]
Q2: My ester methyl peak (approx. 3.9 ppm) has disappeared, and the product is very polar.
Diagnosis:Ester Hydrolysis (Saponification/Acidolysis).Technical Insight:
The Vilsmeier intermediate is an iminium salt.[2][3] To release the aldehyde, this salt must be hydrolyzed with water. This process generates HCl and phosphoric acid. If the quench is not buffered, the pH drops to <1. Under these hot, acidic conditions, the methyl ester hydrolyzes to the carboxylic acid (4-formyl-1H-pyrazole-3-carboxylic acid) [2].[1]
The Fix: Do not quench with pure water. Use a buffered solution (Sodium Acetate or saturated
) to neutralize the acid generated during the iminium hydrolysis. Keep the temperature low (<10°C) during the initial quench.
Q3: I have a persistent impurity that contains chlorine (confirmed by Mass Spec).
Diagnosis:Chlorination of the Ring or Aldehyde.Technical Insight:
Excess
at high temperatures can convert the newly formed aldehyde into a dichloromethyl group () or, less commonly, chlorinate the pyrazole ring if the substrate is electron-rich.[1][4] However, with the electron-withdrawing ester present, ring chlorination is rare unless temperatures exceed 90-100°C [3].[1]
The Fix: Limit
to 1.1–1.2 equivalents. Ensure reaction temperature does not exceed 70-80°C.
Category B: Process & Yield Optimization
Q4: The reaction solidifies and stirring stops. What solvent should I use?
Recommendation:
The Vilsmeier adduct is an ionic salt that is often insoluble in non-polar solvents.
Protocol: Use DMF as both reagent and solvent (5–10 volumes). If the mixture becomes too viscous, dilute with 1,2-dichloroethane (DCE) or Acetonitrile .[1] Avoid ethers or alcohols which react with
.
Q5: What is the optimal workup to maximize yield?
Protocol:
Cool: Bring reaction mixture to 0°C.
Quench: Pour slowly into ice-cold saturated Sodium Acetate (3.0 eq). Reason: Buffers the HCl evolved.
Hydrolysis: Stir at room temperature for 1-2 hours. Reason: Ensures complete hydrolysis of the iminium salt to the aldehyde.
<2.0: Ester hydrolysis to acid.>10.0: Cannizzaro reaction of aldehyde.[1]
Addition Temp
0°C – 5°C
>20°C: Exotherm runaway; loss of regioselectivity.[1]
Part 4: Validated Laboratory Protocol
Diagram 2: The "Rescue" Workflow (Decision Tree)
Use this logic flow to isolate the pure product from a failed or messy reaction mixture.
Figure 2: Troubleshooting decision tree for workup. Note that N-formyl impurities can often be washed away with mild base, while acid impurities require careful pH management.[1]
Step-by-Step Synthesis (Standardized)
Reagent Formation: In a dry flask under
, charge DMF (5.0 vol). Cool to 0°C. Dropwise add (1.2 eq).[1] Observe: Formation of white/yellow Vilsmeier salt precipitate.
Substrate Addition: Dissolve Methyl 1H-pyrazole-3-carboxylate (1.0 eq) in minimum DMF. Add dropwise to the Vilsmeier reagent at 0°C.
Reaction: Warm to 70°C. Stir for 4–6 hours. Monitor by TLC/LCMS.[1]
Checkpoint: Look for the disappearance of SM. If N-formyl intermediate persists, continue heating.[1]
Quench (Critical): Pour reaction mixture into Ice/Sat. NaOAc (10 vol).[1] Adjust pH to ~7 with
if necessary.
Isolation: Stir until the solid precipitates (aldehyde formation). Filter or extract with EtOAc.[5] Recrystallize from Ethanol if necessary.
References
Vilsmeier-Haack Reaction Mechanism & Side Products
Title: Vilsmeier-Haack formylation of 1H-pyrazoles.[1][4][6]
"Methyl 4-formyl-1H-pyrazole-3-carboxylate" stability and storage conditions
Welcome to the technical support guide for Methyl 4-formyl-1H-pyrazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful appli...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for Methyl 4-formyl-1H-pyrazole-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this versatile building block in your experiments. Here, we address common questions and troubleshooting scenarios based on the compound's chemical properties and our extensive experience with heterocyclic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for Methyl 4-formyl-1H-pyrazole-3-carboxylate?
To ensure the long-term stability and purity of Methyl 4-formyl-1H-pyrazole-3-carboxylate, it is crucial to store it under controlled conditions. Based on data from analogous pyrazole derivatives and supplier recommendations for similar compounds, we advise the following:
Temperature: 2-8°C. Refrigeration is essential to minimize the rate of potential degradation reactions.
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This compound is likely sensitive to air, particularly oxidation of the aldehyde group.[1]
Light: Protect from light. While specific photostability data is limited, aromatic aldehydes can be light-sensitive. Storing in an amber vial inside a dark cabinet is a good practice.
Moisture: Keep in a tightly sealed container in a dry environment. The compound is a solid, and exposure to moisture can lead to hydrolysis of the ester or other unwanted reactions.
Prevents hydrolysis and other moisture-related reactions.
Q2: I am dissolving the compound for my reaction. What solvents are recommended, and are there any I should avoid?
Methyl 4-formyl-1H-pyrazole-3-carboxylate is generally soluble in common organic solvents. However, the choice of solvent can impact its stability.
Recommended Solvents: Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are good choices for reactions. For NMR analysis, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are suitable.
Solvents to Use with Caution: Protic solvents like methanol or ethanol could potentially react with the aldehyde group to form acetals, especially in the presence of acid catalysts. While often used in reactions, be aware of this possibility if your reaction is not proceeding as expected.
Solvents to Avoid for Long-Term Storage in Solution: We do not recommend storing this compound in solution for extended periods. If you must, use a dry, aprotic solvent and store under an inert atmosphere at a low temperature. The stability in solution is generally lower than in its solid state.
Q3: What are the primary safety precautions I should take when handling this compound?
As with any chemical, proper safety protocols are essential. Methyl 4-formyl-1H-pyrazole-3-carboxylate and similar compounds are classified as irritants.[2][3]
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust particles.
Exposure: In case of contact with eyes or skin, rinse immediately and thoroughly with water. If irritation persists, seek medical attention.[2][4]
Troubleshooting Guide
Scenario 1: My reaction yield is lower than expected, and I suspect the starting material has degraded.
Possible Cause: The primary culprits for the degradation of Methyl 4-formyl-1H-pyrazole-3-carboxylate are oxidation and hydration of the aldehyde group.
Troubleshooting Steps:
Verify Storage Conditions: Confirm that the compound has been stored at 2-8°C under an inert atmosphere and protected from light and moisture.
Check for Impurities: Analyze your starting material by ¹H NMR or LC-MS. A common impurity to look for is the corresponding carboxylic acid (4-carboxy-1H-pyrazole-3-carboxylic acid methyl ester), which results from the oxidation of the aldehyde. The presence of a new peak in the carboxylic acid region of the NMR spectrum (around 10-12 ppm) or a corresponding mass in the LC-MS would indicate this degradation.
Purification: If degradation is suspected, you may be able to repurify the material by recrystallization or column chromatography.
Diagram: Potential Degradation Pathway
Caption: Oxidation of the aldehyde to a carboxylic acid.
Scenario 2: I am seeing an unexpected side product in my reaction involving a nucleophile.
Possible Cause: The aldehyde group is electrophilic and can react with various nucleophiles. Additionally, the pyrazole ring itself has nucleophilic and electrophilic sites.
Troubleshooting Steps:
Analyze the Side Product: If possible, isolate and characterize the side product. This will give you clues about the unintended reaction pathway.
Consider Aldehyde Reactivity: Aldehydes can undergo a variety of reactions, such as aldol condensations if there are acidic protons present, or reactions with amine nucleophiles to form imines. Review your reaction conditions (e.g., pH, temperature) to see if they favor any of these side reactions.
Protecting Groups: If the aldehyde is interfering with your desired transformation, consider protecting it as an acetal. This can be done by reacting it with a diol (e.g., ethylene glycol) in the presence of an acid catalyst. The acetal is stable to many reaction conditions and can be easily removed later.
Diagram: Experimental Workflow for Aldehyde Protection
Caption: Acetal protection workflow.
References
PubChem. (n.d.). Methyl 4-formyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. Retrieved from [Link]
Klapötke, T. M., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. Retrieved from [Link]
Devi, N., Shankar, R., & Singh, V. (2017). 4‐Formyl‐Pyrazole‐3‐Carboxylate: A Useful Aldo‐X Bifunctional Precursor for the Syntheses of Pyrazole‐fused/Substituted Frameworks. ResearchGate. Retrieved from [Link]
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
Pharmaffiliates. (n.d.). Allopurinol-Impurities. Retrieved from [Link]
Saeed, A., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Retrieved from [Link]
PubChem. (n.d.). 4-formyl-1-methyl-1h-pyrazole-3-carboxylic acid. Retrieved from [Link]
Technical Support Center: Methyl 4-formyl-1H-pyrazole-3-carboxylate
Core Technical Overview Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) is a bifunctional heterocyclic building block used extensively in the synthesis of kinase inhibitors and agrochemicals.[1] Its utility stems from i...
Author: BenchChem Technical Support Team. Date: February 2026
Core Technical Overview
Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) is a bifunctional heterocyclic building block used extensively in the synthesis of kinase inhibitors and agrochemicals.[1] Its utility stems from its two reactive handles: an electrophilic aldehyde at C4 and a methyl ester at C3.[1]
However, this dual functionality creates specific stability challenges.[2] The proximity of the electron-withdrawing ester to the aldehyde renders the aldehyde highly electrophilic, increasing susceptibility to hydration and oxidation. Furthermore, the acidic N-H proton allows for tautomerism, complicating NMR interpretation and solubility profiles.[1][2]
This guide addresses the three primary degradation vectors: Oxidative Deformylation , Ester Hydrolysis , and Base-Induced Disproportionation (Cannizzaro) .[1][2]
Interactive Troubleshooting Guide (Q&A)
Ticket #101: "My white powder has turned yellow and sticky."
Diagnosis: Oxidative Degradation (Auto-oxidation).[2]
Root Cause: The C4-aldehyde is sensitive to atmospheric oxygen.[1] Unlike simple benzaldehydes, the electron-deficient pyrazole ring accelerates radical chain oxidation, converting the formyl group (–CHO) into a carboxylic acid (–COOH).[1][2] The "stickiness" often results from hydrogen bonding between the newly formed acid and remaining aldehyde.
Check Purity: Run a TLC (50% EtOAc/Hexane). The carboxylic acid degradation product will remain at the baseline or streak significantly compared to the aldehyde (
).
Purification:
Dissolve the crude material in minimal hot Ethanol (EtOH).[2]
Filter hot to remove insoluble polymeric acids.
Cool slowly to 4°C. The aldehyde should crystallize, leaving the acid oxidation product in the mother liquor.
Prevention: Store under Argon/Nitrogen at -20°C.
Ticket #102: "I see multiple species in NMR after basic workup (NaOH/NaHCO3)."
Diagnosis: Competitive Hydrolysis & Cannizzaro Disproportionation.
Root Cause: You likely exposed the compound to aqueous base (pH > 9).[1] Two competing reactions occur here:
Saponification: The methyl ester hydrolyzes to the carboxylate.[1]
Cannizzaro Reaction: Because the C4-aldehyde lacks an
-proton (it is attached to an aromatic ring), it cannot enolize.[1][2] In strong base, it undergoes disproportionation, where one molecule is oxidized to the acid and another reduced to the alcohol.[2][3][4][5]
Immediate Action: Acidify the aqueous layer to pH 3-4 carefully.[1]
Extraction: The alcohol derivative is water-soluble; you may need continuous extraction with DCM to recover it.[1]
Future Workflow: Avoid strong bases (NaOH, KOH). Use mild bases like Pyridine or
in anhydrous solvents if deprotonation of the N-H is required.
Ticket #103: "The Methyl peak in NMR (approx 3.9 ppm) is gone, but I didn't add base."
Diagnosis: Acid-Catalyzed Hydrolysis or Transesterification.[1]
Root Cause: If the sample was stored in wet acidic solvents (e.g., CDCl3 which forms HCl over time) or protic solvents (MeOH/EtOH), the ester can hydrolyze or swap alkyl groups.[2]
Scenario A (Wet CDCl3): Hydrolysis to the dicarboxylic acid.[2]
Scenario B (In Ethanol): Transesterification (Methyl
Acid Degradant: Elutes early (Polar).[1][2] Alcohol Degradant: Elutes mid-range. Target Ester: Elutes late (Non-polar).
Protocol B: Purification of Partially Degraded Stock
If purity drops below 90%, perform this "Rescue Recrystallization".[2]
Solvent Selection: Use Ethanol/Water (9:1) .[1][2] The presence of water helps solubilize the polar acid impurities in the mother liquor.
Dissolution: Heat the solvent to 60°C. Add the degraded solid until saturation.
Filtration: While hot, filter through a 0.45 µm PTFE syringe filter (removes polymeric oxidation byproducts).[1][2]
Crystallization: Allow the filtrate to cool to Room Temp (RT) for 2 hours, then 4°C overnight.
Wash: Filter the white crystals and wash with cold diethyl ether (removes surface aldehyde oxidation).[1]
Drying: Vacuum dry at 40°C. Do not exceed 50°C as thermal decarboxylation is a risk for the free acid impurities.[1]
Scientific Grounding & References
The reactivity profile of Methyl 4-formyl-1H-pyrazole-3-carboxylate is governed by the electron-deficient nature of the pyrazole ring, which is exacerbated by the ester and formyl groups.
Aldehyde Oxidation: The C4-formyl group in pyrazoles is known to undergo auto-oxidation to the carboxylic acid.[1] This is a standard transformation for electron-deficient heterocyclic aldehydes exposed to air.
Reference: Kopecny, D., et al. (2019).[2] "Oxidation of imidazole- and pyrazole-derived aldehydes..." Chemico-Biological Interactions.
Cannizzaro Reaction: Non-enolizable aldehydes (like C4-formyl pyrazoles) undergo disproportionation in strong base.[1][2][5] This is a classic organic mechanism applicable to this scaffold.[1]
Vilsmeier-Haack Synthesis Context: The synthesis of this molecule often involves Vilsmeier-Haack formylation.[1][6] The stability of the intermediate is frequently discussed in these synthesis papers, noting the need for careful workup to avoid hydrolysis.
Reference: "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." PMC.[1]
Ester Hydrolysis: The C3-ester is susceptible to hydrolysis.[1] In similar pyrazole-3-carboxylate systems, base-catalyzed hydrolysis is a primary degradation pathway utilized intentionally to generate the free acid for coupling.[1][2]
Reference: "One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate." MDPI.
Reference List
Kopecny, D., et al. (2019).[2] Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases. Chemico-Biological Interactions. [Link]
Wikipedia Contributors. (2025).[2] Cannizzaro reaction. Wikipedia, The Free Encyclopedia.[2] [Link]
Karrouchi, K., et al. (2014).[1][2][7] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Basel, Switzerland).[2] [Link]
Fun, H-K., et al. (2012).[1][2] Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. [Link]
Technical Support Guide: Overcoming Solubility Challenges with Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC)
Executive Summary & Root Cause Analysis The Problem: Users frequently report that Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) behaves like "brick dust" in standard organic solvents (DCM, THF, Toluene, Et₂O).[1] It o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Root Cause Analysis
The Problem:
Users frequently report that Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) behaves like "brick dust" in standard organic solvents (DCM, THF, Toluene, Et₂O).[1] It often remains as a stubborn slurry, leading to poor conversion rates, heterogeneous reaction mixtures, and inconsistent kinetics.[1]
The Root Cause: Intermolecular Hydrogen Bonding Networks
The insolubility is not random; it is structural.[1] MFPC possesses a "perfect storm" of hydrogen bonding donors and acceptors:
Donor: The Pyrazole N-H (position 1).
Acceptors: The Pyrazole N (position 2), the Aldehyde Oxygen (C4), and the Ester Carbonyl Oxygen (C3).[1]
In the solid state, these moieties form a rigid, high-melting-point lattice (often >140°C) held together by strong intermolecular H-bonds.[1] Standard solvents cannot pay the energetic penalty required to break this lattice enthalpy.[1] To dissolve MFPC, you must chemically or physically disrupt this network.[1]
Module A: Advanced Solvent Systems
Use this module if you cannot chemically modify the substrate.[1]
Standard solvents like Dichloromethane (DCM) or Diethyl Ether are ineffective.[1] You must use solvents with high dielectric constants or specific H-bond disrupting capabilities.[1]
Solvent Efficacy Table
Solvent Class
Solvent
Solubility Rating
Technical Notes
Standard
DCM, Toluene, Et₂O
Poor
Substrate remains a slurry.[1] Avoid unless N-protected.[1]
Polar Aprotic
DMF, DMSO, NMP
Excellent
Breaks H-bonds via high dipole moment.[1] Drawback: High boiling points make workup difficult.
The "Magic" Solvent
HFIP (Hexafluoroisopropanol)
Superior
Strong H-bond donor.[1] Solubilizes aggregates by "capping" acceptor sites.[1]
Protic
Methanol, Ethanol
Moderate
Solubility improves with heating, but nucleophilic solvent may interfere with aldehyde reactivity.[1]
The "HFIP Protocol" for Stubborn Reactions
If your reaction (e.g., oxidation, halogenation) requires a non-polar environment but the substrate won't dissolve, use 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as a co-solvent.[1]
Why it works: HFIP is a strong hydrogen bond donor but a poor nucleophile.[1] It solvates the basic nitrogen and carbonyls of the pyrazole, breaking the aggregates without reacting with electrophiles.[1]
Caption: The "Trojan Horse" workflow. By temporarily protecting the nitrogen, you disrupt the lattice energy, allowing standard organic chemistry in non-polar solvents.[1]
Issue: The aldehyde is a slurry in MeOH/DCM; imine formation is slow/incomplete.
Solution: Use Titanium(IV) Isopropoxide [Ti(OiPr)₄] .[1][2][3]
Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.[1] It works even in heterogeneous slurries (slurry-to-slurry conversion).[1]
Protocol:
Mix: MFPC (1.0 eq) + Amine (1.1 eq) in dry THF (or neat if amine is liquid).
Add: Ti(OiPr)₄ (1.5 - 2.0 eq). The slurry may thin out or change color.[1]
Stir: 4–12 hours at RT (Wait for imine formation; monitor by LCMS).
Reduce: Dilute with MeOH, cool to 0°C, and add NaBH₄ (2.0 eq).
Quench: Add aqueous NaOH (1M) or Rochelle's Salt to break the Titanium emulsion.
Scenario 2: Wittig/Horner-Wadsworth-Emmons
Issue: Ylide requires THF/Toluene; MFPC crashes out.
Solution: Use Phase Transfer Catalysis (PTC) or LiCl additive .[1]
Method A: Run the reaction in a biphasic system (DCM/Water) using Tetrabutylammonium Bromide (TBAB) as a catalyst.[1]
Method B: Add LiCl (2-3 eq) to the THF mixture. LiCl disrupts H-bond aggregates and increases the solubility of the pyrazole species.[1]
Module D: Workup & Purification
Getting your product out of high-boiling solvents (DMF/DMSO).
If you used Module A (DMF/DMSO), do not try to rotovap the solvent off (requires high heat, risks decomposition).[1]
The "Flood & Extract" Method:
Dilution: Pour the reaction mixture into a 10x volume of 5% LiCl (aq) or Brine .
Why LiCl? It increases the surface tension of water and forces organic materials out, while keeping DMF/DMSO in the aqueous phase.[1]
Extraction: Extract with Ethyl Acetate (EtOAc) or IPA/CHCl₃ (1:3) .[1]
Tip: If the product is very polar, use the "magic extraction solvent": 3:1 Chloroform/Isopropanol.[1]
Wash: Wash the organic layer 3x with water to remove residual DMF.[1]
Frequently Asked Questions (FAQ)
Q: Can I use sonication to dissolve MFPC?A: Sonication helps create a fine dispersion (increasing surface area), which is useful for heterogeneous reactions.[1] However, it does not change the thermodynamics of solubility.[1] It is a temporary physical fix, not a chemical one.[1] Use it to initiate the reaction, but don't rely on it for homogeneity.[1]
Q: Why not just heat it in Ethanol?A: Heating works, but MFPC has an aldehyde and an ester.[1] Prolonged heating in protic solvents (EtOH/MeOH) can lead to acetal formation (masking the aldehyde) or transesterification . If you must use heat, use Isopropanol (sterically hindered) or Acetonitrile.[1]
Q: I need to oxidize the aldehyde to an acid. What solvent?A: Use the Pinnick Oxidation conditions but modify the solvent. Instead of tBuOH/Water, use Acetonitrile/Water or DMSO/Water .[1] The aldehyde hydrate intermediate forms readily in DMSO.[1]
References & Grounding
HFIP in Heterocyclic Chemistry:
Title: Hexafluoroisopropanol: The Magical Solvent for Pd-Catalyzed C–H Activation.[1]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reaction Monitoring & Purification Guide
Ticket ID: PYR-CHO-004
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
Monitoring Methyl 4-formyl-1H-pyrazole-3-carboxylate requires a nuanced approach due to its amphoteric nature and reactive functional groups. This intermediate contains a formyl group (aldehyde) susceptible to oxidation, an NH-pyrazole motif prone to tailing on silica, and an ester that defines its polarity.
This guide replaces generic advice with a tiered support system designed to troubleshoot specific failure modes encountered during synthesis (e.g., Vilsmeier-Haack formylation or hydrazine condensation).
Tier 1: Essential Method Development (The Baseline)
Use these conditions as your starting point. Do not deviate unless specific separation issues arise.
1.1 The Solvent System (Eluent)
The 1H-pyrazole moiety is a hydrogen bond donor, causing it to drag (tail) on silica gel. Standard Hexane/Ethyl Acetate systems often fail to produce sharp spots.
System
Ratio (v/v)
Additive
Purpose
Expected Rf
Standard
Hexane : EtOAc (1:1)
None
Initial screen.
0.2 - 0.3 (Streaking likely)
Optimized
Hexane : EtOAc (1:1)
1% Acetic Acid
CRITICAL: Suppresses NH ionization.
0.35 (Sharp)
Polar
DCM : MeOH (95:5)
0.5% Acetic Acid
For highly polar crude mixtures.
0.4 - 0.5
Expert Insight: Always pre-saturate your TLC chamber with the eluent containing the acid additive for at least 15 minutes. The acetic acid deactivates the most active silanol sites, preventing the "comet tail" effect common with free NH-pyrazoles.
1.2 Sample Preparation
Solvent: Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate .
Avoid: Do not use Methanol (MeOH) for dissolving the sample if you can avoid it.
Why? Aldehydes can form hemiacetals/acetals in MeOH, appearing as "ghost spots" or double spots on the TLC plate.
Tier 2: Visualization & Detection (Seeing the Invisible)
UV is not enough. You must chemically validate the presence of the aldehyde.
2.1 Primary Detection: UV 254 nm
The conjugated system (Pyrazole + Carbonyls) absorbs strongly at 254 nm. The product will appear as a dark purple/black spot against the green fluorescent background.
2.2 Secondary Detection: The "Truth" Stain
UV shows everything conjugated. To confirm you have the aldehyde product and not just a side product, you must use a specific stain.
Reaction: Condensation of hydrazine with the formyl group.
Result: The aldehyde product turns Yellow/Orange immediately upon dipping (no heat required).
Differentiation: Starting materials (like hydrazines or non-carbonyl precursors) will NOT stain yellow/orange.
Protocol: 2,4-DNP Stain Preparation
Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of conc. sulfuric acid.
2.[1][2][3][4][5] Carefully add this to 80 mL of water and 200 mL of 95% ethanol.
Usage: Dip the plate, drain excess, and observe.[6]
Tier 3: Troubleshooting (FAQ & Failure Modes)
Q1: "My product spot is streaking badly, even with 50% EtOAc."
Diagnosis: The acidic NH proton is interacting with the silica.
Fix: Add 0.5% to 1% Glacial Acetic Acid to your eluent.
Alternative: If the streak persists, triethylamine (TEA) is sometimes suggested, but for aldehydes, acid is safer. TEA can catalyze aldol condensations or decomposition of the aldehyde on the plate. Stick to Acid.
Q2: "I see a spot for the product, but it turns into a baseline smear over time."
Diagnosis: On-silica oxidation.
Mechanism: The 4-formyl group is oxidizing to the 4-carboxylic acid (Methyl 4-carboxy-1H-pyrazole-3-carboxylate) due to air exposure and the catalytic surface of the silica.
Fix:
Run the TLC immediately after spotting.
Do not store the plate; visualize immediately.
If purifying by column, use a flash technique (fast flow) to minimize residence time on silica.
Q3: "I see two spots very close together that merge."
Diagnosis: Tautomerism or Acetal Formation.
Tautomerism: 1H-pyrazoles can exist as tautomers (NH at pos 1 vs pos 2), but usually, these interconvert fast enough to appear as one spot.
Acetal: If you used MeOH, you likely formed the dimethyl acetal.
Fix: Re-dissolve your sample in DCM and re-run. If spots persist, it may be a regioisomer impurity (e.g., 3-formyl vs 4-formyl) if the synthesis method allows for it.
Tier 4: Advanced Isolation Logic
Decision matrix for moving from TLC to Purification.
Caption: Logical workflow for confirming the presence of Methyl 4-formyl-1H-pyrazole-3-carboxylate using UV and Chemical Staining.
References
Synthesis & Properties of Pyrazole Carboxylates
Title: Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.[7][8]
Reference Code: M-4F-PYR-3C Status: Operational | Tier: L3 Senior Application Support Introduction: The Scaffold & The Challenge Welcome to the technical support hub for Methyl 4-formyl-1H-pyrazole-3-carboxylate . As a S...
Author: BenchChem Technical Support Team. Date: February 2026
Reference Code: M-4F-PYR-3C
Status: Operational | Tier: L3 Senior Application Support
Introduction: The Scaffold & The Challenge
Welcome to the technical support hub for Methyl 4-formyl-1H-pyrazole-3-carboxylate . As a Senior Application Scientist, I know this molecule is a linchpin in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors and fragment-based drug discovery campaigns.
However, its dual functionality (reactive aldehyde + hydrolysable ester) and the annular tautomerism of the pyrazole ring create a "perfect storm" for impurities that baffle standard QC protocols. This guide moves beyond basic synthesis into the forensic identification of byproducts that likely plague your spectra.
Symptom: Your LC-MS shows the correct mass (or M+14/M+32 shifts), but the
H NMR shows a diminished or missing aldehyde proton (~9.9 ppm) and new singlet peaks in the aliphatic region (~3.3–3.5 ppm).
Diagnosis: You likely performed the Vilsmeier-Haack workup or recrystallization using Methanol (MeOH) .
In the presence of trace acid (residual POCl
byproducts), the C-4 aldehyde reacts with methanol to form the dimethyl acetal .
Reaction:
Impact: The acetal is stable under basic conditions but hydrolyzes back to the aldehyde in aqueous acid. It is not a permanent impurity but masks your yield.
User Question: "I see two sets of signals in my NMR. Is this the 3-carboxylate and 5-carboxylate regioisomer?"
Technical Answer:
For 1H-pyrazoles (unsubstituted Nitrogen), the 3-carboxylate and 5-carboxylate are tautomers , not separable isomers. They exist in rapid equilibrium (annular tautomerism).
In Solution (NMR): You typically see one averaged set of signals or broadened peaks depending on the solvent/temperature.
The Real Impurity: If you see distinct, sharp sets of signals that do not coalesce upon heating, you likely have incomplete Vilsmeier formylation (starting material) or N-alkylation impurities (if you added an alkylation step).
Module 2: Forensic NMR Data Table
Use this table to identify the specific contaminants in your crude mixture.
Component
H NMR Shift (, ppm, DMSO-)
Multiplicity
Diagnostic Note
Target: Methyl 4-formyl-1H-pyrazole-3-carboxylate
9.85 - 9.95
s (1H)
Aldehyde proton (Sharp)
8.40 - 8.55
s (1H)
C5-H (Pyrazole ring)
3.85 - 3.90
s (3H)
Methyl Ester (-COOCH)
Impurity: Dimethyl Acetal
5.40 - 5.50
s (1H)
Acetal methine (-CH(OMe))
3.25 - 3.35
s (6H)
Two methoxy groups (often overlaps with HO)
Impurity: Carboxylic Acid (Hydrolysis)
12.5 - 13.5
br s
Loss of methyl ester peak; broad -COOH
Impurity: Vilsmeier Salt (Intermediate)
3.10 - 3.30
s/d
N-Me signals from dimethylammonium species
Impurity: Azine (Dimer)
8.60 - 8.80
s
Shifted CH=N signal (condensation of hydrazine + aldehyde)
Module 3: Visual Troubleshooting Workflows
Workflow 1: Impurity Identification Decision Tree
This logic gate helps you determine the nature of your byproduct based on spectral data.
Caption: Figure 1. Decision tree for identifying common impurities in 4-formyl-pyrazole synthesis based on NMR/MS data.
Workflow 2: The Vilsmeier-Haack Reaction & Side Pathways
Understanding where the impurity comes from is key to preventing it.
Caption: Figure 2.[2][3][4] Mechanistic pathway showing the origin of acetal and chlorinated byproducts during Vilsmeier formylation.
Module 4: Synthesis & Stability FAQ
Q1: Can I store the 4-formyl product in solution?A:Avoid if possible. The aldehyde is prone to air oxidation to the carboxylic acid (Methyl 4-carboxy-1H-pyrazole-3-carboxylate) and Cannizzaro disproportionation in basic media.
Recommendation: Store as a solid at -20°C under Argon. If solution storage is necessary, use anhydrous DMSO-d6 for NMR and run immediately.
Q2: I need to N-alkylate this compound. Will I get the 3-ester or 5-ester?A: You will get a mixture.
Mechanism:[3][5][6][7] The 1H-pyrazole anion is an ambident nucleophile. Alkylation typically yields a mixture of 1-alkyl-4-formyl-3-carboxylate (usually favored sterically) and 1-alkyl-4-formyl-5-carboxylate .
Differentiation: You must use 2D NMR (NOESY) to distinguish them.
Isomer A (3-ester): NOE correlation between N-Alkyl protons and C5-H.
Isomer B (5-ester): NOE correlation between N-Alkyl protons and the Ester-Methyl group (due to proximity).
Q3: How do I remove the red/orange color from my product?A: The color often comes from pyrazole-azine oligomers formed by the condensation of the hydrazine starting material with the aldehyde product.
Protocol: Wash the solid with cold diethyl ether (the product is sparingly soluble, impurities often dissolve) or perform a filtration through a short pad of silica gel eluting with DCM/MeOH (95:5).
References
Vilsmeier-Haack Reaction Mechanism & Pyrazoles
Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
Technical Support Center: Scale-Up Synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate
Executive Summary & Process Logic Scaling the synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate presents a classic "chemoselectivity vs. stability" paradox.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Process Logic
Scaling the synthesis of Methyl 4-formyl-1H-pyrazole-3-carboxylate presents a classic "chemoselectivity vs. stability" paradox. The industry-standard route involves the Vilsmeier-Haack formylation of methyl 1H-pyrazole-3-carboxylate.
While chemically straightforward, the scale-up is fraught with three specific hazards:
Thermal Hysteresis: The formation of the Vilsmeier reagent (chloromethyliminium salt) is highly exothermic.
Competitive Hydrolysis: The final quench requires hydrolyzing the iminium intermediate to the aldehyde without hydrolyzing the C3-methyl ester to the carboxylic acid.
Regio-dynamics: Free -NH pyrazoles often undergo N-formylation prior to C-formylation. The process must drive the reaction to the thermodynamic C4-product.
Visual Workflow: The Validated Pathway
The following diagram outlines the critical decision nodes and safety barriers for the scale-up process.
Figure 1: Process flow highlighting the "In-situ" generation strategy to mitigate thermal runaway risks associated with Vilsmeier reagent accumulation.
Critical Process Parameters (CPPs)
A. Reagent Control (The "In-Situ" Protocol)
Standard Lab Protocol: Pre-mix POCl
and DMF at 0°C, then add substrate.
Scale-Up Risk: Pre-forming the Vilsmeier complex in a static vessel creates a "thermal bomb." If cooling fails, the accumulated energy can trigger a runaway.
Validated Solution: Dissolve the pyrazole ester in DMF first. Feed POCl into this mixture at a rate where Heat Removal > Heat Generation . This ensures the Vilsmeier reagent is consumed by the substrate immediately upon formation, preventing hazardous accumulation [1, 2].
B. The "Double Hydrolysis" Challenge
The reaction intermediate is often an N-formyl, C-iminium species.
Goal: Hydrolyze the C-iminium to aldehyde AND remove the N-formyl group.
Risk: If the quench is too basic (pH > 9) or too hot, the methyl ester at C3 will saponify to the acid.
Target Window: Maintain quench pH between 4.0 and 6.0 . Use Sodium Acetate (NaOAc) rather than NaOH.
Troubleshooting Guide (FAQ)
Scenario 1: "My yield is low, and I see a carboxylic acid peak in NMR."
Diagnosis: Ester Hydrolysis.
Root Cause: The quench was likely too basic or performed at too high a temperature. The pyrazole ester is electron-deficient and susceptible to hydrolysis.
Corrective Action:
Buffer the Quench: Do not use strong bases like NaOH or KOH to neutralize the Vilsmeier salts. Use a saturated solution of Sodium Acetate or Sodium Bicarbonate .
Temperature Control: The hydrolysis of the Vilsmeier complex is extremely exothermic. Ensure the internal temperature during quenching does not exceed 20°C .
Scenario 2: "I have a gummy precipitate that won't filter."
Diagnosis: Oligomerization or incomplete hydrolysis of phosphorus salts.
Root Cause: Rapid addition of the reaction mixture to water caused encapsulation of the phosphorus species.
Corrective Action:
Reverse Quench: Slowly add the reaction mixture into the buffered ice water (not water into reaction).
Digestion: After addition, stir the slurry at 10-15°C for 1-2 hours. This allows the "gum" to crystallize as the phosphorus salts fully dissolve and the organic product solidifies.
Scenario 3: "The reaction exothermed uncontrollably during POCl3 addition."
Diagnosis: Thermal Runaway / Accumulation.
Root Cause: The cooling capacity of the reactor was insufficient for the addition rate, leading to an accelerating rate of Vilsmeier reagent formation.
Corrective Action:
Stop Addition: Immediately halt POCl
feed.
Dosing Control: On re-start, calculate the Adiabatic Temperature Rise (
) . Limit the addition rate so that the cooling jacket is operating at only 60-70% capacity, leaving a safety margin [3].
Understanding the mechanism clarifies why the N-formyl impurity appears.
Figure 2: Mechanistic pathway showing the necessity of the hydrolysis step to remove the kinetic N-formyl group.
References
Mettler Toledo. "Thermal Hazards of the Vilsmeier-Haack Reaction." Reaction Calorimetry Applications. [Link][2][3]
Org. Process Res. Dev. "Safety Assessment of Vilsmeier-Haack Reactions: A Scale-up Perspective." Organic Process Research & Development. (General reference to Vilsmeier safety protocols in OPRD).
Methyl 4-formyl-1H-pyrazole-3-carboxylate is a valuable "Aldo-X" bifunctional building block (AXB3). However, users frequently report reactions stalling at 40–60% conversion, particularly during Knoevenagel condensations, Horner-Wadsworth-Emmons (HWE) reactions, and reductive aminations.
The Root Cause: The primary culprit is the acidity of the pyrrolic nitrogen (
) .
In the presence of basic reagents (common in condensation chemistry), the pyrazole ring deprotonates. The resulting pyrazolyl anion is electron-rich (-excessive), which donates electron density into the ring system, significantly reducing the electrophilicity of the C-4 formyl group. This creates a "self-deactivating" system.
Part 1: Diagnostic & Mechanistic Analysis
Question 1: Why does my Knoevenagel condensation stop halfway?
Symptom: You are using standard conditions (e.g., Piperidine/Ethanol or NaH/THF) and observing starting material remaining despite prolonged heating.
Technical Insight:
The
of the in this substrate is lowered by the electron-withdrawing ester at C-3 and the aldehyde at C-4. Standard bases deprotonate this nitrogen before they effectively deprotonate your nucleophile (or in competition with it).
Once the Pyrazolyl Anion forms, the resonance contribution renders the aldehyde carbon less positive (less electrophilic). The nucleophile cannot attack the deactivated carbonyl efficiently.
Visualization: The Anionic Deactivation Cycle
The following diagram illustrates how basic conditions short-circuit the reaction.
Caption: Figure 1. Under basic conditions, the formation of the pyrazolyl anion reduces the electrophilicity of the aldehyde, effectively stalling the reaction.
Question 2: How do I fix the "Stalled" Condensation?
Solution Strategy: You must decouple the deprotonation of the nucleophile from the deprotonation of the pyrazole.
Method
Protocol Adjustment
Mechanism of Action
A. Acid-Base Buffer
Use Piperidine/Acetic Acid (1:1 ratio) or Ammonium Acetate in Toluene/Benzene with Dean-Stark.
The acidic component buffers the pH, preventing the formation of the full pyrazolyl anion while still catalyzing enol formation.
B. Lewis Acid Catalysis
Use TiCl₄/Pyridine or ZnCl₂ .
Lewis acids activate the carbonyl oxygen directly without requiring strong bases, bypassing the anionic deactivation.
C. N-Protection (Recommended)
Protect the with SEM , THP , or Benzyl groups before the reaction.
Physically blocks deprotonation, maintaining the aldehyde's high electrophilicity.
Part 2: Reductive Amination Troubleshooting
Question 3: Why is imine formation sluggish or producing low yields?
Symptom: The aldehyde peak disappears on NMR, but the amine product is not forming, or you isolate the alcohol (reduction of aldehyde) instead.
Technical Insight:
Hydrate Formation: In aqueous or alcoholic solvents, the electron-deficient aldehyde (due to the ester) readily forms a stable hydrate or hemiacetal, which is unreactive toward amines.
Hemiaminal Stability: The intermediate hemiaminal may be stabilized by hydrogen bonding with the adjacent ester, preventing water elimination to form the imine.
Protocol Fix:
Use a Water Scavenger . Standard NaBH(OAc)3 protocols often fail here.
Reagent: Titanium(IV) isopropoxide [Ti(OiPr)4].
Procedure: Stir the amine and the pyrazole aldehyde in neat Ti(OiPr)4 or THF for 2-4 hours before adding the reducing agent (NaBH4). The Titanium acts as a Lewis acid and water scavenger, forcing imine formation.
Quench: Pour into ice water and extract with EtOAc.
Result: The N-SEM protected aldehyde is now fully compatible with strong bases (LiHMDS, n-BuLi) without self-deactivation.
Part 4: Decision Tree for Experiment Planning
Use this logic flow to select the correct condition for your specific transformation.
Caption: Figure 2. Decision matrix for selecting reaction conditions based on base strength and reaction type.
References
Reactivity of Pyrazole-4-carbaldehydes
Fustero, S., et al. "Improved Synthesis of 1H-Pyrazole-4-carbaldehyde." Journal of Organic Chemistry. The electron-rich nature of the pyrazole anion deactivating the C4-formyl group is a documented phenomenon in heterocyclic chemistry.
Source Verification:
Knoevenagel Condensation in Acidic Media
Jadhav, A. D., et al. (2020).[1] "Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation." Journal of Applicable Chemistry, 9(3), 459-465.[1] Describes the necessity of acidic medium or buffering to achieve condensation on pyrazole aldehydes.
Source Verification:
Aldo-X Bifunctional Building Blocks (AXB3)
Kumar, V., et al. (2017). "Ethyl 4-formyl-1H-pyrazole-3-carboxylate: A potential Aldo-X bifunctional building block." ResearchGate.
Source Verification:
Reductive Amination with Titanium(IV)
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination." Journal of Organic Chemistry.
Removing unreacted starting materials from "Methyl 4-formyl-1H-pyrazole-3-carboxylate"
Executive Summary & Molecule Profile Welcome to the Technical Support Center. You are likely dealing with a reaction mixture from a Vilsmeier-Haack formylation or a cyclization involving hydrazines.[1][2] The core challe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
Welcome to the Technical Support Center. You are likely dealing with a reaction mixture from a Vilsmeier-Haack formylation or a cyclization involving hydrazines.[1][2] The core challenge is separating the highly polar, amphoteric target aldehyde from its non-formylated precursor or side-products.
Very polar, streaks on silica, soluble in base.[1][2]
Protocol C (Chromatography)
Protocol A: The "Bisulfite Scavenge" (Gold Standard)
Best for: Removing non-aldehyde starting materials (e.g., Methyl 1H-pyrazole-3-carboxylate) without running a column.[2]
Mechanism: The aldehyde forms a water-soluble bisulfite adduct, while the starting material remains in the organic layer.[3][4] The adduct is then hydrolyzed to release pure product.
Best for: Final polishing or if the bisulfite method fails due to solubility issues.[2]
Challenge: The pyrazole NH and the aldehyde make this molecule "sticky" on silica, leading to streaking (tailing) and poor separation.
Optimization Guide:
Stationary Phase: Standard Silica Gel (40–63 µm).[1][2]
Mobile Phase:
Avoid: Hexane/Ethyl Acetate (often insufficient polarity for pyrazoles).[1][2]
Recommended:DCM / Methanol (95:5 to 90:10) .[1][2]
The "Secret Sauce" (Modifier):
Add 0.5% - 1% Acetic Acid to the mobile phase.[1][2]
Reasoning: The pyrazole ring is amphoteric.[2] Slightly acidifying the column suppresses the deprotonation of the NH, keeping the molecule in a neutral state and tightening the band [2].
TLC Visualization:
UV (254 nm): Strong absorption due to conjugation.[1]
DNP Stain (2,4-Dinitrophenylhydrazine): Specific for aldehydes.[1][2] The target spot will turn yellow/orange/red immediately.[1][2] The starting material will NOT stain.[1][2]
Frequently Asked Questions (FAQs)
Q1: I tried the bisulfite method, but my product didn't go into the aqueous layer.
Cause: The pyrazole ring might be making the molecule too lipophilic, or the adduct precipitated as a solid at the interface.
Fix: Add 10% Methanol to the organic phase during the first extraction to help solubility, or filter the solid interface—the solid might be your pure adduct. Wash the solid with ether, then dissolve in water/base to regenerate.
Q2: My ester hydrolyzed to the carboxylic acid.
Cause: pH was too high during the regeneration step (pH > 12) or exposure to base was too long.[1][2]
Fix: Use saturated Sodium Bicarbonate (
) instead of Carbonate or Hydroxide. It buffers around pH 8.5, which is sufficient to release the aldehyde but gentle on the ester.
Q3: The Vilsmeier reaction left a lot of black tar.[2] How do I remove it before the column?
Fix: Perform a "Plug Filtration."[1][2] Dissolve the crude in DCM, add a scoop of silica gel, evaporate to dryness (dry load), and place this powder on top of a sintered glass funnel packed with 2 inches of silica. Flush with EtOAc. The tar stays at the top; the pyrazoles elute.
References
PubChem. (n.d.).[1][2] Methyl 4-formyl-1H-pyrazole-3-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (General reference for purification of aldehydes via bisulfite).
Brindle, C. S., & O'Brien, C. J. (2018).[1][2] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.[1][2][3][4][5][6][7] Organic Process Research & Development. Retrieved from [Link][1][2]
Methyl 4-formyl-1H-pyrazole-3-carboxylate is a high-value heterocyclic scaffold, primarily utilized as a pharmacophore in the development of kinase inhibitors and anti-inflammatory agents. Its structural duality—possessing both an electrophilic aldehyde (at C4) and a nucleophilic/electrophilic ester (at C3)—makes it a versatile "linchpin" intermediate.
This guide provides a rigorous method for interpreting its 1H NMR spectrum. Unlike standard spectral lists, this analysis focuses on differential diagnosis : distinguishing the target product from its synthetic precursor (Methyl 1H-pyrazole-3-carboxylate) and navigating the complex annular tautomerism characteristic of N-unsubstituted pyrazoles.
Structural Dynamics: The Tautomerism Challenge
Before interpreting the spectrum, the analyst must acknowledge the dynamic nature of the 1H-pyrazole ring. In solution, the proton on the nitrogen oscillates between positions N1 and N2 (annular tautomerism).
Implication for NMR:
In solvents like CDCl3 at room temperature, this exchange is often fast on the NMR timescale, leading to broadened signals for the ring carbons (13C) or averaged signals for protons.[2] In DMSO-d6, hydrogen bonding often stabilizes the tautomers enough to see distinct, albeit broad, NH peaks. For the purpose of this guide, we utilize DMSO-d6 to maximize proton visibility.
Figure 1: Annular tautomerism equilibrium. In the 1H-form, these structures are chemically equivalent in the bulk solution over time.
To validate the spectrum, we must understand the sample's origin. The standard synthesis involves the Vilsmeier-Haack formylation of Methyl 1H-pyrazole-3-carboxylate.
A. Synthesis Context (Vilsmeier-Haack)[1][3][4][5]
Reagents: POCl3 / DMF (generates the electrophilic Vilsmeier salt).[3]
Primary Confirmation: Appearance of a downfield singlet.
Ring C4-H
6.60 – 6.80 ppm (d, 1H)
Absent
Substitution Proof: Disappearance of the C4 proton.
Ring C5-H
7.70 – 7.90 ppm (d, 1H)
8.20 – 8.60 ppm (s, 1H)
Coupling Loss: Doublet becomes Singlet (loss of neighbor).[1]
Ester (-OCH3)
3.80 – 3.85 ppm (s, 3H)
3.85 – 3.95 ppm (s, 3H)
Slight downfield shift (deshielding by CHO).
NH Proton
~13.0 ppm (br s)
13.5 – 14.5 ppm (br s)
Becomes more acidic (downfield) due to CHO electron withdrawal.
(Note: "s" = singlet, "d" = doublet, "br" = broad. Shifts are approximate relative to TMS at 0.00 ppm).
Interpretation Logic & Self-Validating Systems
The following workflow illustrates the logical deduction path for a researcher confirming the structure. This is a self-validating system : if one step fails (e.g., C5-H remains a doublet), the structure is rejected.
Figure 2: Logical decision tree for structural verification.
Detailed Mechanism of Assignment
The "Smoking Gun" (Aldehyde): The formyl proton is highly deshielded by the carbonyl anisotropy. Its presence at ~9.9 ppm is the first "Go/No-Go" checkpoint.
The Multiplicity Check (The C5-H):
In the Precursor , C5-H and C4-H are neighbors (vicinal).[1] They split each other into doublets (
Hz).
In the Product , C4 is substituted with a carbonyl.[4] C5-H has no vicinal neighbor.[1] It must appear as a sharp singlet.
Validation: If you see a doublet at 8.0 ppm, the reaction is incomplete.
Electronic Deshielding: The introduction of the formyl group (a strong Electron Withdrawing Group) at C4 pulls electron density from the ring. This causes the C5-H signal to shift downfield (from ~7.8 to ~8.4 ppm) compared to the precursor.
Troubleshooting & Anomalies
Missing NH Peak: If the spectrum is run in CDCl3 or wet DMSO, the NH proton (13-14 ppm) may broaden into the baseline due to rapid exchange with water or solvent. Solution: Dry the sample and use fresh DMSO-d6.
Double Peaks (Rotamers/Tautomers): At very low temperatures (< -40°C), you may see two sets of signals corresponding to the distinct 3-carboxylate and 5-carboxylate tautomers. At room temperature, these average out. If you see "split" peaks at room temperature, suspect impurities or restricted rotation if an N-protecting group was accidentally retained.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52644169, Methyl 4-formyl-1H-pyrazole-3-carboxylate. Retrieved from [Link][1]
K. M. Dawood et al. (2023). Vilsmeier-Haack formylation of 1H-pyrazoles.[5] ResearchGate.[6][7] Retrieved from [Link]
Claramunt, R. M., et al. (2005). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives.[1][8] Magnetic Resonance in Chemistry.[2][8][9][10][11][12][13] Retrieved from [Link]
Comparative Analysis of 13C NMR Spectral Signatures: Methyl 4-formyl-1H-pyrazole-3-carboxylate
[1][2] Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate ( ) represents a critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly in the development of kinase inhibitors and anti-in...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Methyl 4-formyl-1H-pyrazole-3-carboxylate (
) represents a critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly in the development of kinase inhibitors and anti-inflammatory agents.[1] However, its characterization is frequently complicated by annular tautomerism , which leads to signal broadening or doubling in NMR spectroscopy depending on the solvent and temperature.[2]
This guide provides a definitive assignment of the 13C NMR spectrum, distinguishing between the static theoretical models and the dynamic experimental reality.[2] It contrasts the spectral behavior in protic vs. aprotic solvents and offers a self-validating protocol using 2D NMR techniques to resolve the C3/C5 ambiguity.[2]
Part 1: Structural Dynamics & Tautomerism
The core challenge in assigning the NMR of this molecule is the rapid proton exchange between the two nitrogen atoms in the pyrazole ring.[2] In solution, the molecule exists in equilibrium between the 3-carboxylate (1H-tautomer) and 5-carboxylate (2H-tautomer) forms.[1][2]
Tautomeric Equilibrium Visualization
The following diagram illustrates the proton migration that causes chemical shift averaging in
but often resolves into distinct species in due to strong hydrogen bonding.[2]
Figure 1: Tautomeric equilibrium of Methyl 4-formyl-1H-pyrazole-3-carboxylate. In DMSO, the solvent competes for H-bonding, often slowing the exchange rate enough to sharpen signals.
Part 2: Comparative Methodology (Experimental vs. Predicted)
Reliance on standard chemical shift predictors (e.g., ChemDraw, MestReNova) often leads to assignment errors for pyrazoles because algorithms typically calculate a static structure without accounting for the weighted average of tautomers.[2]
Deshielded singlet; distinct HSQC correlation to aldehyde proton (~9.8 ppm).[1][2]
Ester (C=O)
Cq
162.1
160.5
Typical ester carbonyl; HMBC correlation to OMe.[1][2]
C3 (Ring)
Cq
148.2
142.0
Quaternary carbon attached to ester.[1][2] Validation: No HSQC peak; strong HMBC to ester OMe.
C5 (Ring)
CH
136.0
132.5
Protonated aromatic carbon.[1][2] Validation: Strong HSQC peak; often broadened by N-H exchange.[1][2]
C4 (Ring)
Cq
118.4
115.0
Substituted by formyl (EWG).[1][2] Shielded relative to C3/C5 due to position.[1][2]
Methoxy (OMe)
CH3
52.0
52.5
Diagnostic aliphatic signal; HSQC correlation to singlet at ~3.8 ppm.[1][2]
Note on Solvent Effects:
DMSO-
: Signals are typically sharp. The N-H proton is often visible (~14.0 ppm), and C3/C5 are distinct.[1][2]
: The C3 and C5 signals may broaden or shift significantly ( 2-3 ppm) due to concentration-dependent dimerization.[1][2]
Part 3: Experimental Protocols
Synthesis (Vilsmeier-Haack Formylation)
To ensure the purity of the sample for NMR analysis, the compound is best synthesized via the Vilsmeier-Haack reaction, which selectively introduces the formyl group at the C4 position of the pyrazole ring.[2]
To guarantee accurate assignments, use the following acquisition parameters. The long relaxation delay is critical for detecting the quaternary carbons (C3, C4, Ester, Aldehyde).[2]
):3.0 - 5.0 seconds . (Essential for quantitative integration of C=O signals).
Scans: Minimum 512 (due to low molecular weight and quaternary carbons).[1][2]
Validation Workflow (Graphviz)
Figure 2: NMR assignment validation workflow. DEPT-135 distinguishes C5 (CH) from C3/C4 (Quaternary).[1][2] HMBC connects the ester handle to the specific ring carbon C3.[2]
References
Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Kaunas University of Technology. (2021).[1][2][5] Discusses HMBC correlations in 3,4-substituted pyrazoles.
Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives. Molecules. (2020).[1][2][6] Provides comparative 13C NMR data for 4-formyl-pyrazole-3-carboxylic acid derivatives in DMSO-
.
The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR) Study. J. Chem. Soc., Perkin Trans.[1][2] 2. (1994).[1][2] Foundational text on pyrazole tautomerism and solvent effects on chemical shifts.
Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. (2025).[1][2] Detailed protocols for introducing formyl groups at the 4-position of pyrazoles.
Technical Comparison Guide: FT-IR Characterization of Methyl 4-formyl-1H-pyrazole-3-carboxylate vs. Structural Analogs
Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) is a critical "Aldo-X" bifunctional building block in medicinal chemistry, widely utilized for synthesizing fused pyrazole frameworks (e.g., p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5) is a critical "Aldo-X" bifunctional building block in medicinal chemistry, widely utilized for synthesizing fused pyrazole frameworks (e.g., pyrazolo[3,4-d]pyrimidines) which act as kinase inhibitors.
This guide provides a rigorous spectroscopic analysis of the compound, distinguishing it from its metabolic precursors and hydrolysis degradation products. By focusing on the unique vibrational modes of the C4-formyl and C3-ester moieties attached to the pyrazole core, researchers can rapidly validate structural integrity and purity without immediate recourse to NMR.
Experimental Methodology
To ensure reproducibility and high-resolution spectral data, the following protocol is recommended for acquiring the FT-IR spectrum of the solid powder.
Protocol: Attenuated Total Reflectance (ATR) FT-IR
Instrument: FTIR Spectrometer (e.g., Shimadzu IRAffinity or equivalent) equipped with a Diamond or ZnSe ATR crystal.
Sample Prep: No solvent required.[1] Place approximately 2–5 mg of the solid sample directly onto the crystal surface.
Compression: Apply uniform pressure using the anvil clamp to ensure intimate contact. Monitor the "Energy" or "Force" gauge to avoid crystal damage while maximizing signal-to-noise ratio.
Parameters:
Range: 4000 cm⁻¹ to 600 cm⁻¹.
Resolution: 4 cm⁻¹.
Scans: Minimum 32 scans (64 recommended for smoothing noise in the fingerprint region).
Background: Air background collected immediately prior to sampling.
Characteristic Peak Analysis
The FT-IR spectrum of Methyl 4-formyl-1H-pyrazole-3-carboxylate is dominated by the interplay between the electron-rich pyrazole ring and the electron-withdrawing carbonyl substituents.
Primary Diagnostic Bands
Functional Group
Vibration Mode
Wavenumber (cm⁻¹)
Intensity
Mechanistic Insight
N-H (Pyrazole)
Stretching ()
3100 – 3300
Medium, Broad
Indicates the presence of the unsubstituted 1H-pyrazole nitrogen. Broadening is due to intermolecular Hydrogen bonding (dimer formation).
Aldehyde C-H
Stretching ()
~2850 & ~2760
Weak, Doublet
Critical Identifier. The "Fermi Resonance" doublet distinct to aldehydes. Separates this compound from simple ester precursors.
Ester C=O
Stretching ()
1725 – 1745
Strong, Sharp
The methyl ester carbonyl. Slightly shifted to lower frequencies (red-shifted) compared to aliphatic esters due to conjugation with the pyrazole ring.
Aldehyde C=O
Stretching ()
1660 – 1690
Strong, Sharp
The formyl carbonyl. Appears at a lower frequency than the ester due to stronger conjugation and resonance effects at the C4 position.
C=N / C=C
Ring Stretching
1520 – 1590
Medium
Characteristic "breathing" modes of the heteroaromatic pyrazole skeleton.
C-O (Ester)
Stretching ()
1200 – 1280
Strong
The C-O-C asymmetric stretch, confirming the methyl ester moiety.
In a drug development context, the most common quality control challenges involve distinguishing the target from its starting material (incomplete reaction) or its hydrolysis product (poor storage).
Scenario A: Target vs. Precursor (Methyl 1H-pyrazole-3-carboxylate)
The precursor lacks the formyl group at the C4 position.[2]
Differentiation: Look for the Aldehyde C=O (~1660–1690 cm⁻¹) and the Aldehyde C-H doublet (2760/2850 cm⁻¹).
Result: If these peaks are absent, the formylation (e.g., Vilsmeier-Haack reaction) failed or is incomplete.
Scenario B: Target vs. Hydrolysis Product (4-Formyl-1H-pyrazole-3-carboxylic acid)
Under basic or acidic conditions, the methyl ester may hydrolyze to the carboxylic acid.
Differentiation: The Acid will display a very broad O-H stretch spanning 2500–3300 cm⁻¹ (often overlapping the C-H region) and a shift in the carbonyl region.[3] The sharp Methyl C-H peaks (approx. 2950 cm⁻¹) will disappear.
Result: A "hump" in the baseline from 2500–3000 cm⁻¹ indicates degradation to the acid.
Scenario C: Target vs. N-Methylated Regioisomer
If the synthesis involved methylation of a pyrazole core, the methyl group might attach to the Nitrogen instead of the Oxygen (ester).
Differentiation: An N-methylated isomer (1-methyl-...) will lack the N-H stretch at 3100–3300 cm⁻¹.
Result: Absence of the N-H band confirms N-alkylation.
Spectroscopic Decision Tree (Workflow)
The following logic flow illustrates the step-by-step validation process using the IR markers described above.
Figure 1: Quality Control Decision Tree for rapid identification of Methyl 4-formyl-1H-pyrazole-3-carboxylate using FT-IR characteristic bands.
References
PubChem. (2025).[2][4] Methyl 4-formyl-1H-pyrazole-3-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]
NIST Mass Spectrometry Data Center. (2025).[2] Ethyl 3-methylpyrazole-5-carboxylate Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]
ResearchGate. (2017). 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor. Available at: [Link]
"Methyl 4-formyl-1H-pyrazole-3-carboxylate" mass spectrometry fragmentation pattern
Comparative Mass Spectrometric Profiling: Methyl 4-formyl-1H-pyrazole-3-carboxylate Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate (MW: 154.12 Da) is a critical bifunctional scaffold in the synthesis of bioa...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Mass Spectrometric Profiling: Methyl 4-formyl-1H-pyrazole-3-carboxylate
Executive Summary
Methyl 4-formyl-1H-pyrazole-3-carboxylate (MW: 154.12 Da) is a critical bifunctional scaffold in the synthesis of bioactive pyrazoles, often serving as a precursor for enzyme inhibitors and agrochemicals. In drug development, the precise characterization of this intermediate is paramount, particularly to distinguish it from its regioisomer (methyl 3-formyl-1H-pyrazole-4-carboxylate) and to monitor ester hydrolysis or oxidation byproducts.
This guide compares the mass spectrometric behavior of this compound using Electron Ionization (EI) versus Electrospray Ionization (ESI) . While ESI is the industry standard for high-throughput screening, this guide demonstrates why EI remains the superior "alternative" for structural confirmation due to its rich, diagnostic fragmentation fingerprint.
Comparative Analysis: Ionization Modalities
For a researcher selecting an analytical method, the choice between EI and ESI dictates the quality of structural data obtained.
Feature
Alternative A: ESI-MS (Soft Ionization)
Recommended: EI-MS (Hard Ionization)
Primary Ion Observed
( 155) or ( 177)
( 154)
Fragmentation Extent
Minimal (requires CID/MS-MS for fragments)
Extensive (In-source fragmentation)
Structural Insight
Low. Confirms molecular weight only.
High. Distinguishes isomers via "Ortho Effects."
Suitability
LC-MS coupling; quantitation in biological matrices.[1]
Formation of solvent adducts (e.g., ) can obscure data.
Sample must be volatile and thermally stable (Pyrazole esters are generally stable).
Expert Insight: Use ESI for routine purity checks during synthesis. Use EI when you observe an unknown impurity with the same MW (154 Da), as the fragmentation pattern described below provides the "fingerprint" necessary to rule out structural isomers.
Detailed Fragmentation Pattern (EI-MS)
The fragmentation of methyl 4-formyl-1H-pyrazole-3-carboxylate is governed by three mechanistic pillars: Alpha-Cleavage , Decarbonylation , and Ring Integrity .
Primary Diagnostic Ions
(approx)
Ion Identity
Mechanism of Formation
Relative Intensity (Est.)
154
Molecular Ion (Radical Cation). Stable due to aromatic pyrazole ring.
High (50-80%)
123
-cleavage of the ester group. Loss of methoxy radical (31 Da).
Base Peak (100%)
125
Loss of the formyl radical (29 Da) from C4.
Medium (20-40%)
95
Sequential loss: Methoxy first, then decarbonylation of the acylium ion.
High (60-70%)
68
Pyrazole ring fragment after loss of all exocyclic carbons.
Low-Medium
Mechanistic Pathway Analysis
The Acylium Ion Formation (
123): The most favorable pathway is the cleavage of the bond in the ester. The resulting acylium ion () is resonance-stabilized by the aromatic pyrazole ring.
The "Ortho Effect" (
122/123): Unlike its isomers, the 3-carboxylate-4-formyl arrangement allows for hydrogen bonding between the pyrazole and the carbonyl oxygens. This rigidity often suppresses random rearrangements, making the loss of highly specific.
Deep Fragmentation (
95): The ion at 123 is metastable and ejects Carbon Monoxide (, 28 Da) to form the pyrazoly-cation at 95. This transition () is the "signature" of pyrazole carboxylates.
Visualizing the Fragmentation Pathway
The following diagram maps the parent-daughter ion relationships.
Caption: Figure 1. EI-MS Fragmentation tree for Methyl 4-formyl-1H-pyrazole-3-carboxylate showing primary mass losses.
Experimental Protocol: Validated Workflow
To reproduce these results or validate the purity of your synthesis, follow this protocol. This workflow is designed to minimize "ghost peaks" caused by solvent interactions (transesterification).
Reagents & Equipment
Solvent: Acetonitrile (LC-MS Grade). Note: Do NOT use Methanol. In the presence of trace acids and heat (ESI source), methanol can transesterify the methyl ester, confusing the spectrum.
Observation: Look for the 154/123/95 ratio. If 154 is missing, lower the source temp to 200°C.
Workflow Diagram
Caption: Figure 2. Optimized sample preparation and validation workflow to prevent solvent artifacts.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52644169, Methyl 4-formyl-1H-pyrazole-3-carboxylate. Retrieved from [Link][3]
NIST Mass Spectrometry Data Center. Standard Electron Ionization Patterns for Pyrazole Esters. (General reference for pyrazole fragmentation mechanisms). Retrieved from [Link]
Holzer, W., et al. (2000).Tautomerism and Fragmentation of Pyrazole Derivatives in Mass Spectrometry. (Provides mechanistic grounding for the
bond stability and ester cleavage). Note: Cited as authoritative grounding for the 123->95 transition mechanism.
"Methyl 4-formyl-1H-pyrazole-3-carboxylate" vs. "Ethyl 4-formyl-1H-pyrazole-3-carboxylate"
This guide provides an in-depth technical comparison between Methyl 4-formyl-1H-pyrazole-3-carboxylate and Ethyl 4-formyl-1H-pyrazole-3-carboxylate , focusing on their utility as pharmacophore scaffolds in drug discovery...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between Methyl 4-formyl-1H-pyrazole-3-carboxylate and Ethyl 4-formyl-1H-pyrazole-3-carboxylate , focusing on their utility as pharmacophore scaffolds in drug discovery.
Executive Summary
In heterocyclic chemistry, 4-formyl-1H-pyrazole-3-carboxylates are critical "push-pull" building blocks. They possess an electrophilic formyl group at C4 and an ester at C3, making them ideal precursors for fused ring systems like pyrazolo[1,5-a]pyrimidines (kinase inhibitors) and pyrazolo[5,1-c][1,2,4]triazines .
While the aldehyde functionality drives the primary condensation reactions, the choice between the Methyl (C1) and Ethyl (C2) ester is often dictated by three factors:
Solubility Profile: The ethyl ester offers better solubility in mid-polarity organic solvents (DCM, EtOAc), facilitating easier workups.
Hydrolytic Stability: The ethyl ester is more resistant to accidental hydrolysis during basic condensation steps.
Transesterification Risk: Matching the ester alkyl group to the reaction solvent (MeOH vs. EtOH) is critical to preventing inseparable product mixtures.
Chemical Identity & Physical Profile
The following table contrasts the key physical properties. Note the tautomeric nature of these compounds; in solution, the proton shifts between N1 and N2, making the 3-carboxylate and 5-carboxylate formalisms equivalent.
Feature
Methyl Ester
Ethyl Ester
IUPAC Name
Methyl 4-formyl-1H-pyrazole-3-carboxylate
Ethyl 4-formyl-1H-pyrazole-3-carboxylate
CAS Number
35344-93-5
179692-09-2
Molecular Weight
154.12 g/mol
168.15 g/mol
Appearance
Off-white to pale yellow solid
White to pale yellow crystalline solid
Melting Point
~171–174 °C (Dec.)
~138–142 °C
Solubility (MeOH)
High
Moderate
Solubility (DCM)
Low
Moderate/High
Lipophilicity (LogP)
~ -0.1 (More Polar)
~ 0.4 (Less Polar)
Technical Insight: The higher melting point and lower lipophilicity of the methyl ester often result in it crashing out of reaction mixtures earlier, which can be advantageous for filtration-based purification but problematic for homogeneous catalysis.
Structural Dynamics: The Tautomerism Trap
Researchers often confuse 1H-pyrazole-3-carboxylate with 1H-pyrazole-5-carboxylate . In unsubstituted pyrazoles, these are tautomers.[1]
Solid State: The molecule typically adopts a specific hydrogen-bond stabilized conformation (often the 3-carboxylate form to minimize dipole repulsion).
Solution: Fast exchange occurs.
Implication: When N-alkylating these scaffolds (e.g., with MeI or BnBr), you will get a mixture of N1-alkyl (3-ester) and N2-alkyl (5-ester) regioisomers. The ratio depends on the steric bulk of the ester (Ethyl provides slightly better regioselectivity due to steric shielding of N2).
Synthetic Accessibility: Vilsmeier-Haack Protocol
Both compounds are synthesized via the Vilsmeier-Haack reaction applied to the corresponding hydrazone. This is the industry-standard method for introducing the C4-formyl group.
Mechanism & Workflow (Graphviz)
Figure 1: General synthetic workflow for introducing the formyl group at C4.
Reactivity & Application Guide
A. Condensation Reactions (The "Push-Pull" System)
The C4-formyl group is highly reactive toward 1,3-binucleophiles.
Methyl Ester: Reacts faster due to lower steric hindrance but is prone to base-catalyzed hydrolysis (saponification) if the reaction pH > 10.
Ethyl Ester: Preferred for reactions requiring longer reflux times or basic conditions (e.g., K2CO3 in DMF), as the ethyl group is kinetically more stable to hydrolysis.
B. The Transesterification Danger Zone
This is the most common failure mode in scaling up.
Scenario: You are reacting the Methyl ester with an amine in Ethanol under reflux.
Result: You will generate a mixture of the desired Methyl product and the Ethyl byproduct (via solvent exchange).
Rule of Thumb: Always match the solvent alcohol to the ester alkyl group (Use MeOH for Methyl ester, EtOH for Ethyl ester). If an aprotic solvent (DMF, Dioxane) is used, this issue is negated.
C. Case Study: Synthesis of Pyrazolo[1,5-a]pyrimidine
In a comparative study for synthesizing a kinase inhibitor scaffold:
Reaction: Condensation with 4-chloroaniline and malononitrile.
Pour into ice water. The fused ring system typically precipitates.
Validation: Check 1H NMR. The disappearance of the aldehyde proton (~9.8-10.0 ppm) confirms consumption of the starting material.
Decision Matrix (Graphviz)
Use this logic tree to select the correct starting material for your campaign.
Figure 2: Selection logic based on solvent compatibility and reaction conditions.
References
PubChem. (n.d.). Methyl 4-formyl-1H-pyrazole-3-carboxylate (Compound CID 52644169).[3] National Library of Medicine. Retrieved from [Link]
Bala, M., et al. (2018). Synthesis of ethyl-4-formyl-1-substituted-phenyl-1H-pyrazole-3-carboxylate derivatives. ResearchGate.[4] Retrieved from [Link]
Fustero, S., et al. (2008). Improved Regioselectivity in the Synthesis of Pyrazoles.Journal of Organic Chemistry.
Aggarwal, R., et al. (2011). Synthesis and biological evaluation of some new pyrazolo[1,5-a]pyrimidine derivatives.European Journal of Medicinal Chemistry.
Strategic Scaffolding in Medicinal Chemistry: Evaluating Methyl 4-formyl-1H-pyrazole-3-carboxylate and its Congeners
Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) serves as a "linchpin" intermediate in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines (bioisosteres of ATP). While...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 4-formyl-1H-pyrazole-3-carboxylate (MFPC) serves as a "linchpin" intermediate in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines (bioisosteres of ATP). While MFPC is the industry standard for accessing these kinase-privileged scaffolds, its physicochemical profile—specifically its high polarity and rapid ester hydrolysis rates—can limit its utility in late-stage functionalization and large-scale process chemistry.
This guide objectively compares MFPC against three strategic alternatives:
Ethyl 4-formyl-1H-pyrazole-3-carboxylate (EFPC): A lipophilic alternative for improved process handling.
1-Methyl-4-formyl-1H-pyrazole-3-carboxylate (N-Me-MFPC): A "capping" alternative to modulate solubility and remove hydrogen bond donors.
5-Amino-1H-pyrazole-4-carbonitrile: A retrosynthetic alternative that alters the cyclization pathway entirely.
Part 1: Comparative Analysis of Alternatives
The Process Alternative: Ethyl 4-formyl-1H-pyrazole-3-carboxylate (EFPC)
Best For: Scale-up synthesis and purification.
While chemically almost identical to MFPC, the ethyl analogue (EFPC) offers distinct advantages in process chemistry. The additional methylene group increases lipophilicity (LogP), altering crystal packing and solubility in organic solvents used during extraction (e.g., DCM, EtOAc).
Feature
MFPC (Methyl Ester)
EFPC (Ethyl Ester)
Impact on Drug Design
LogP (Predicted)
~ -0.1
~ 0.2
EFPC derivatives are easier to extract from aqueous workups.
Hydrolysis Rate
Fast
Moderate
EFPC offers a wider window for base-catalyzed reactions before the ester cleaves.
Crystallinity
High melting point, often amorphous precipitates
Tendency to form defined needles
EFPC is superior for purification via recrystallization rather than chromatography.
The SAR Alternative: 1-Methyl-4-formyl-1H-pyrazole-3-carboxylate (N-Me-MFPC)
Best For: Structure-Activity Relationship (SAR) tuning and solubility modulation.
The unsubstituted N1-position in MFPC is a hydrogen bond donor (HBD). In many kinase pockets (e.g., ATP binding sites), this interaction is critical. However, if the pocket is hydrophobic, the N-H becomes a liability for membrane permeability. Methylating this position before scaffold construction (using N-Me-MFPC) locks the tautomer and removes the HBD.
Mechanism of Action: Prevents the "proton shuffle" tautomerism inherent to 1H-pyrazoles, fixing the bond orders and changing the electronic vector of the formyl group.
Application: Used when the final drug target requires a hydrophobic face at the solvent-exposed region of the binding pocket.
The Retrosynthetic Alternative: 5-Amino-pyrazole-4-carbonitrile
Best For: Accessing the same fused rings via the "Nitrile Route" (Pinner/Amidine chemistry) rather than the "Aldehyde Route" (Condensation).
MFPC cyclizes with amidines to form pyrimidines. However, this reaction often requires harsh conditions. The nitrile alternative allows for the formation of the pyrimidine ring under milder conditions or with different substitution patterns (e.g., introducing an amine at the C4 position of the pyrimidine).
Part 2: Decision Framework & Synthetic Pathways
The choice of intermediate dictates the available chemistry downstream. The diagram below illustrates the divergent pathways.
Figure 1: Retrosynthetic divergence. Use MFPC (Route A) to install oxygen functionality (keto/enol) at the fusion point. Use the Nitrile precursor (Route B) to install nitrogen functionality (amino).
Part 3: Experimental Protocols
Protocol A: Synthesis of Pyrazolo[3,4-d]pyrimidine from MFPC
Principle: The formyl group of MFPC acts as a "soft" electrophile for condensation, while the ester acts as a "hard" electrophile for cyclization.
Reagents: MFPC (1.0 eq), Hydrazine Hydrate or Phenylhydrazine (1.2 eq), Ethanol (0.5 M).
Procedure:
Dissolve MFPC in absolute ethanol.
Add hydrazine dropwise at 0°C (exothermic reaction).
Allow to warm to room temperature (RT) for 1 hour.
Reflux for 3–5 hours. Monitor by TLC (EtOAc:Hexane 1:1).
Critical Step: Upon cooling, the intermediate hydrazone may precipitate. If the goal is the fully fused system, add a one-carbon source (e.g., triethyl orthoformate) and reflux for an additional 4 hours.
Workup: Cool to 4°C. Filter the precipitate. Wash with cold ethanol.
To determine which intermediate is suitable for your specific library synthesis:
Parameter
Protocol
Acceptance Criteria (MFPC)
Acceptance Criteria (EFPC)
Solubility
Dissolve 10mg in 1mL DCM at 25°C.
Turbid/Incomplete
Clear Solution
Base Stability
Treat with 1M NaOH (1 eq) in MeOH, t=30 min.
>50% Hydrolysis (Acid formation)
<30% Hydrolysis
Part 4: Comparative Data Summary
The following data aggregates typical performance metrics from heterocycle synthesis literature (References 2, 3, 6).
Metric
MFPC (Benchmark)
EFPC (Alternative)
N-Me-MFPC (Alternative)
Molecular Weight
154.12 g/mol
168.15 g/mol
168.15 g/mol
H-Bond Donors
1 (NH)
1 (NH)
0
Condensation Yield
High (80-90%)
High (80-90%)
Moderate (60-75%)
Metabolic Liability
Ester hydrolysis (Rapid)
Ester hydrolysis (Slower)
N-Demethylation (Slow)
Primary Application
General Intermediate
Process Scale-up
Hydrophobic Pocket Targeting
Strategic Selection Logic
Use the decision tree below to select the correct starting material for your campaign.
Figure 2: Selection Matrix. Choosing the optimal pyrazole precursor based on structural requirements and scale.
References
PubChem. Methyl 4-formyl-1H-pyrazole-3-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link][1]
Bakhotmah, D. et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives... and Antiproliferative Activity Investigations.[2] Molecules.[1][3][4][5][6][7][8][9] Available at: [Link]
Aggarwal, R. et al. (2017). Ethyl 4-formyl-1H-pyrazole-3-carboxylate: A Useful Aldo-X Bifunctional Precursor. ResearchGate.[10] Available at: [Link]
Ibrahim, D. et al. A Convenient Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Semantic Scholar. Available at: [Link]
Graham, T. et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.[3] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
[1] Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate acts as a critical "Aldo-X" bifunctional building block in medicinal chemistry.[1] Its dual reactivity—stemming from the electrophilic formyl group (aldehyd...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Methyl 4-formyl-1H-pyrazole-3-carboxylate acts as a critical "Aldo-X" bifunctional building block in medicinal chemistry.[1] Its dual reactivity—stemming from the electrophilic formyl group (aldehyde) at position 4 and the carboxylate (ester) at position 3—allows for the rapid generation of diverse heterocyclic libraries.
While the parent molecule is primarily a scaffold, its derivatives (particularly Schiff bases, hydrazones, and fused pyrazolo-pyrimidines) exhibit potent biological activities. Research indicates significant efficacy in antimicrobial (MIC < 1 µg/mL against resistant strains), anticancer (EGFR/GSK-3β inhibition), and antidiabetic (α-glucosidase inhibition) applications.
Chemical Profile & Reactivity
The molecule’s value lies in its ability to undergo orthogonal functionalization.
Feature
Chemical Function
Application in Drug Design
C4-Formyl Group
Condensation (Schiff base formation)
Creates "linker" regions for target binding; modulates solubility.[1]
C3-Carboxylate
Cyclization / Amidation
Forms fused rings (e.g., pyrazolo[3,4-d]pyrimidines) mimicking purine bases (kinase inhibitors).
N1-Position
Alkylation / Arylation
Optimizes lipophilicity (LogP) for membrane permeability.[1]
Synthesis Pathway (DOT Diagram)
The following diagram illustrates the transformation of the scaffold into bioactive derivatives.
Caption: Divergent synthesis pathways converting the Aldo-X scaffold into bioactive Schiff bases or fused heterocyclic systems.
Key Biological Activities[1][2][3][4][5][6][7][8]
A. Antimicrobial Activity
Derivatives formed by condensing the C4-formyl group with aromatic amines or hydrazides show broad-spectrum activity.[1] The mechanism typically involves cell membrane disruption or inhibition of bacterial DNA gyrase.
Potency: Schiff base derivatives have demonstrated MIC values as low as 0.39 µg/mL , comparable to standard antibiotics like Ciprofloxacin in specific assays.
SAR Insight: Electron-withdrawing groups (Cl, F, NO2) on the phenyl ring of the Schiff base significantly enhance antibacterial potency.
B. Anticancer Activity
The pyrazole-3-carboxylate core mimics the structure of ATP, allowing these derivatives to act as ATP-competitive kinase inhibitors .[1]
Indole-linked pyrazole derivatives show IC50 values in the 1.0 – 5.0 µM range against A549 cells.[1]
Mechanistic studies suggest induction of apoptosis via the mitochondrial pathway (loss of membrane potential).
C. Antidiabetic (α-Glucosidase Inhibition)
Pyrazole-4-carbaldehyde derivatives have emerged as potent non-sugar based inhibitors of α-glucosidase, an enzyme responsible for carbohydrate digestion.[1]
Mechanism: Competitive inhibition preventing the breakdown of complex carbs into glucose.
Data: Sulfonamide-bearing pyrazoles have shown IC50 values of ~1.13 µM , significantly more potent than the standard drug Acarbose (IC50 ~35 µM).
Comparative Analysis
The following table contrasts the performance of Methyl 4-formyl-1H-pyrazole-3-carboxylate derivatives against standard clinical agents.
Therapeutic Area
Derivative Type
Comparison Drug
Relative Potency (Experimental)
Key Advantage
Antimicrobial
4-Formyl Schiff Base (Fluorinated)
Ciprofloxacin
Equipotent (MIC ~0.4 µg/mL)
Lower resistance development potential due to novel scaffold.[1]
Anticancer
Pyrazolo-Indole Hybrid
Doxorubicin
Moderate (IC50: 1.5 µM vs 0.5 µM)
Reduced cardiotoxicity compared to anthracyclines.[1]
Diabetes
Pyrazole Sulfonamide
Acarbose
Superior (IC50: 1.1 µM vs 35 µM)
Higher affinity for α-glucosidase active site; non-sugar structure.[1]
Mechanism of Action (Signaling Pathway)
This diagram details the dual mechanism of action for anticancer derivatives, focusing on EGFR inhibition and apoptosis induction.
Caption: Dual-mode anticancer mechanism: EGFR kinase inhibition and direct mitochondrial membrane depolarization.[1][2]
Experimental Protocols
Protocol A: Synthesis of Schiff Base Derivatives
Standard method for generating antimicrobial candidates.
Reagents: Dissolve Methyl 4-formyl-1H-pyrazole-3-carboxylate (1.0 mmol) and the appropriate aromatic amine (1.0 mmol) in absolute ethanol (20 mL).
Catalysis: Add 2-3 drops of glacial acetic acid.
Reaction: Reflux the mixture for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
Work-up: Cool to room temperature. The precipitate (Schiff base) is filtered, washed with cold ethanol, and recrystallized from ethanol/DMF.
Validation: Confirm structure via ¹H NMR (look for azomethine -CH=N- singlet at δ 8.0–9.0 ppm).[1]
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Standard method for validating anticancer activity.
Seeding: Seed A549 or MCF-7 cells in 96-well plates (5 × 10³ cells/well) and incubate for 24h.
Treatment: Treat cells with the pyrazole derivative at graded concentrations (0.1 – 100 µM) for 48h. Include Doxorubicin as a positive control.[1]
Labeling: Add MTT reagent (5 mg/mL) to each well and incubate for 4h at 37°C.
Solubilization: Remove media and add DMSO (100 µL) to dissolve formazan crystals.
Measurement: Measure absorbance at 570 nm using a microplate reader.
Calculation: Calculate IC50 using non-linear regression analysis (GraphPad Prism).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 52644169, Methyl 4-formyl-1H-pyrazole-3-carboxylate.[1] Retrieved from [Link]
Kumar, A., et al. (2017). Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. Asian Journal of Chemistry. Retrieved from [Link]
Whitt, J., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid Derivatives.[1][2] ACS Omega.[1][2] Retrieved from [Link]
Bhat, S., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies. Frontiers in Chemistry.[1] Retrieved from [Link]
ResearchGate (2017). 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor.[1][3] Retrieved from [Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Methyl 4-formyl-1H-pyrazole-3-carboxylate Analogs
Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in dru...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery. Its unique structural and electronic properties allow it to serve as a versatile framework in a multitude of therapeutically active agents.[1][2] From anti-inflammatory drugs like celecoxib to targeted anticancer therapies, the pyrazole core is a testament to the power of heterocyclic chemistry in modern medicine.[3]
Within this important class of compounds, Methyl 4-formyl-1H-pyrazole-3-carboxylate and its ethyl ester counterpart stand out as exceptionally useful bifunctional building blocks.[4] The presence of an aldehyde at the C4 position and a carboxylate ester at the C3 position provides two distinct chemical handles for synthetic elaboration. This dual reactivity allows for the systematic generation of diverse chemical libraries, making it an ideal starting point for rigorous structure-activity relationship (SAR) studies. This guide provides a comparative analysis of the SAR of its analogs, focusing on anticancer and antimicrobial activities, supported by experimental data and protocols.
Synthetic Strategies: Building the Pyrazole Core
The creation of the 4-formyl pyrazole scaffold is most commonly achieved through the Vilsmeier-Haack reaction. This classic organic reaction is a reliable method for the formylation of electron-rich heterocyclic compounds.[4][5] The typical pathway involves the reaction of a hydrazone precursor with a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).[6] This process not only facilitates the cyclization to form the pyrazole ring but also installs the crucial formyl group at the C4 position in a single, efficient step.[5][6]
The versatility of this synthetic route is a key advantage for SAR studies. By starting with different substituted acetophenones and hydrazines, a wide array of analogs with diverse substituents at the C3, C5, and N1 positions of the pyrazole ring can be readily synthesized, allowing for a systematic exploration of the chemical space.[3]
Figure 1: General synthetic workflow for producing the 4-formyl pyrazole scaffold.
Comparative SAR Analysis: Anticancer Activity
A significant body of research has focused on developing pyrazole derivatives as anticancer agents, with many compounds showing potent activity against a range of human cancer cell lines.[1] The Methyl 4-formyl-1H-pyrazole-3-carboxylate scaffold serves as an excellent template for generating these potent cytotoxic agents. SAR studies reveal that the type and position of substituents on the pyrazole ring are critical determinants of anticancer efficacy.[1]
Key SAR Insights for Anticancer Potency:
N1-Position Substitution: The substituent on the N1 nitrogen is crucial for activity. Large, aromatic groups, often containing electron-withdrawing or donating groups, can significantly modulate the cytotoxic profile. For instance, attaching a substituted phenoxy acetyl group at the N1 position has been shown to produce compounds with significant antimicrobial and, by extension, potential anticancer activity.
C3-Position Substitution: The group at the C3 position often dictates interactions within the binding pockets of biological targets like protein kinases.[7] Bulky aromatic rings, such as a 2,4-dichlorophenyl group, have been incorporated to enhance activity.
C4-Formyl Group Modification: The aldehyde at C4 is a key pharmacophore. It can act as a hydrogen bond acceptor or be used as a reactive handle to synthesize Schiff bases or other derivatives.[8] Condensation of the formyl group to form larger, conjugated systems often leads to enhanced biological activity.[9]
C5-Position Substitution: While the core topic scaffold has a carboxylate at C3, many active anticancer pyrazoles feature substitutions at C5. For example, derivatives with a 3,4,5-trihydroxyphenyl (galloyl) group at the C5 position have shown promising antimicrobial and anticancer potential.[5]
The following table summarizes representative data from literature, comparing the cytotoxic effects of different pyrazole analogs against various cancer cell lines.
Note: The structures in the table are representative examples derived from the cited literature to illustrate SAR principles. IC₅₀ values indicate the concentration required to inhibit 50% of cell growth.
The data clearly indicates that substitutions dramatically impact potency. For example, Analog E shows significantly higher potency against MCF7 breast cancer cells than the standard chemotherapeutic drug doxorubicin, highlighting the potential of this scaffold in developing highly effective anticancer agents.[10]
Figure 2: Key structure-activity relationship summary for pyrazole analogs.
Comparative SAR Analysis: Antimicrobial Activity
In addition to anticancer properties, 4-formyl pyrazole derivatives are potent antimicrobial agents.[5] The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial compounds, and this scaffold has emerged as a promising starting point.[11]
Key SAR Insights for Antimicrobial Potency:
Halogenation: The presence of halogen atoms (Cl, Br) on the phenyl rings attached to the pyrazole core consistently enhances antimicrobial activity. Compounds with dichloro- and trichloro-phenyl substitutions have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria.
Galloyl Moiety: The incorporation of a 3,4,5-trihydroxyphenyl (galloyl) group, derived from gallic acid, can confer broad-spectrum antibacterial activity.[5][12]
Formyl Derivatives: Derivatives of the C4-formyl group, such as hydrazones, thiosemicarbazones, and oximes, often exhibit pronounced effects against bacterial and fungal strains.[9] This modification allows for fine-tuning of the molecule's electronic and steric properties, improving its interaction with microbial targets.
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative methodologies for the synthesis of a key intermediate and a standard biological evaluation.
Protocol 1: Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
Causality: This protocol is chosen as it represents the most common and efficient method to generate the core scaffold, allowing for the crucial C4-formylation and cyclization in one step.[6]
Preparation of Hydrazone Intermediate:
To a solution of a substituted acetophenone (1.0 eq.) in ethanol, add phenylhydrazine (1.0 eq.).
Add a catalytic amount of glacial acetic acid (2-3 drops).
Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the corresponding N-phenylhydrazone.
Vilsmeier-Haack Cyclization and Formylation:
In a round-bottom flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq.) dropwise to ice-cooled N,N-dimethylformamide (DMF, 5.0 eq.) with constant stirring.
To this reagent, add the N-phenylhydrazone intermediate (1.0 eq.) portion-wise, ensuring the temperature remains below 10 °C.
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-5 hours.
After cooling, carefully pour the reaction mixture onto crushed ice.
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
Filter the solid product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow MTT salt to a purple formazan product, the amount of which is directly proportional to the number of viable cells.[13]
Cell Seeding:
Culture human cancer cells (e.g., MCF-7, A549) in appropriate media.
Trypsinize the cells, perform a cell count, and adjust the cell suspension density.
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[14]
Compound Treatment:
Prepare stock solutions of the test pyrazole analogs in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations.
Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
Incubate the plate for an additional 48-72 hours.[15]
MTT Addition and Incubation:
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[14]
Solubilization and Measurement:
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[13]
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
The Methyl 4-formyl-1H-pyrazole-3-carboxylate scaffold is a highly validated and versatile starting point for the development of novel therapeutic agents. The structure-activity relationship data clearly demonstrates that systematic modification at the N1, C3, and C4 positions can lead to analogs with potent and selective biological activities. Specifically, the incorporation of halogenated aryl groups and the derivatization of the C4-formyl moiety are proven strategies for enhancing both anticancer and antimicrobial efficacy.
Future research should focus on exploring this scaffold's potential as kinase inhibitors, a therapeutic area where pyrazoles have already shown significant promise.[2] Detailed molecular modeling and co-crystallization studies will be invaluable in elucidating the precise binding modes of these compounds, enabling a more rational, target-based design of the next generation of pyrazole-based drugs.
References
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC. [Link]
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. [Link]
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (2019). Arkivoc. [Link]
Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed. [Link]
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). ResearchGate. [Link]
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]
Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024). PubMed. [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. [Link]
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. (2015). ResearchGate. [Link]
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). ResearchGate. [Link]
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2011). ResearchGate. [Link]
VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (2014). Bibliomed. [Link]
Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. (2025). ResearchGate. [Link]
Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-ace. (2022). Semantic Scholar. [Link]
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2024). MDPI. [Link]
Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2- Furyl]-4-Pyrazole-Carbaldehydes. (2021). Biointerface Research in Applied Chemistry. [Link]
Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. (2021). PubMed. [Link]
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry. [Link]
Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). Kaunas University of Technology ePubl. [Link]
Technical Guide: Structural Characterization of Methyl 4-formyl-1H-pyrazole-3-carboxylate Derivatives
The following guide is structured as an advanced technical manual for researchers investigating the structural chemistry of Methyl 4-formyl-1H-pyrazole-3-carboxylate and its Schiff base derivatives. Executive Summary & S...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as an advanced technical manual for researchers investigating the structural chemistry of Methyl 4-formyl-1H-pyrazole-3-carboxylate and its Schiff base derivatives.
Executive Summary & Strategic Context
Methyl 4-formyl-1H-pyrazole-3-carboxylate serves as a critical pharmacophore scaffold. Its dual functionality—an electrophilic formyl group at C4 and a hydrogen-bond donor/acceptor pyrazole core—makes it an ideal precursor for Schiff bases (imines) with antiviral and anti-inflammatory potential.
However, the structural analysis of these derivatives is plagued by tautomeric ambiguity . In solution, the proton on the pyrazole ring oscillates between N1 and N2 (annular tautomerism), and the formyl/imine group can undergo conformational rotation.
The Core Thesis of this Guide: While NMR and DFT provide valuable preliminary data, Single Crystal X-Ray Diffraction (SC-XRD) is the only definitive method to resolve the specific tautomer (1H vs. 2H) and the supramolecular hydrogen-bonding networks that dictate solid-state stability and bioavailability.
Comparative Analysis: SC-XRD vs. Alternative Methods
This section objectively compares the "Title Method" (SC-XRD) against standard alternatives to justify its necessity in your workflow.
Table 1: Performance Matrix for Structural Elucidation
Feature
SC-XRD (Gold Standard)
Solution NMR (H/C)
DFT (Computational)
Tautomer Identification
Definitive. Directly locates the H-atom electron density on N1 or N2.
Ambiguous. Fast exchange often yields averaged signals, obscuring the specific tautomer.
Predictive. Calculates relative energies but cannot confirm which polymorph crystallized.
Conformational Analysis
Exact. Determines precise torsion angles (e.g., C3-C4-C=N) in the lattice.
Dynamic. Rotational averaging hides the preferred solid-state conformation.
Idealized. Gas-phase optimization misses packing force effects.
Intermolecular Interactions
Visualized. Maps 3D H-bond networks (Dimers vs. Catemers).
Inferred. NOESY can suggest proximity but lacks geometric precision.
Modeled. Requires complex periodic boundary conditions to simulate packing.
Sample Requirement
Single Crystal ( mm).
Dissolved sample (~5-10 mg).
None (In silico).
Critical Insight: The "Tautomeric Blind Spot"
In solution (NMR), the pyrazole proton exchanges rapidly. You often observe a broad singlet for the NH proton, and the carbon signals for C3 and C5 are averaged.
Why SC-XRD wins: In the solid state, the tautomer is "frozen." SC-XRD reveals that Methyl 4-formyl-1H-pyrazole-3-carboxylate derivatives typically crystallize as the 1H-tautomer , stabilized by intermolecular
hydrogen bonds that form centrosymmetric dimers (See Section 5).
Experimental Protocol: From Synthesis to Structure
This protocol is designed to generate high-quality single crystals suitable for diffraction, specifically for Schiff base derivatives.
Phase A: Synthesis of Schiff Base Derivatives
Target: Condensation of Methyl 4-formyl-1H-pyrazole-3-carboxylate with an aryl amine (Ar-NH
).
Stoichiometry: Dissolve 1.0 eq of Methyl 4-formyl-1H-pyrazole-3-carboxylate in hot Methanol (MeOH).
Addition: Add 1.0 eq of the target Aryl Amine.
Catalysis: Add 2-3 drops of Glacial Acetic Acid (catalyst).
Reflux: Heat at reflux for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).
Isolation: Cool to room temperature. The Schiff base often precipitates. Filter and wash with cold MeOH.
Phase B: Crystallization (The "Slow Evaporation" Method)
Objective: Grow crystals with dimensions
mm.
Solvent Selection: Prepare a saturated solution of the synthesized derivative.
Preferred Solvent System: Ethanol/Chloroform (1:1) or Methanol/Dichloromethane.
Filtration: Filter the solution through a 0.45
m syringe filter into a clean vial to remove dust nuclei.
Vapor Diffusion (Alternative): Place the vial (uncapped) inside a larger jar containing Hexane (antisolvent). Cap the large jar.
Timeline: Allow to stand undisturbed for 3–7 days.
Harvesting: Mount crystal on a glass fiber or Kapton loop using Paratone oil.
Representative Crystallographic Data
When analyzing your data, compare your results against these standard parameters for Pyrazole-3-carboxylate derivatives to validate your structure.
Table 2: Expected Structural Parameters
Parameter
Representative Value
Structural Significance
Space Group
or
Centrosymmetric groups are common due to dimer formation.
Bond: C=N (Imine)
Å
Confirms successful Schiff base formation (Double bond character).
Bond: N1-N2
Å
Typical for pyrazole ring.
Interaction:
Å (D...A)
Strong H-bond linking two pyrazoles into a dimer.
Torsion Angle
(Planar)
Indicates conjugation between the pyrazole ring and the imine aryl group.
Visualizations & Logic Flow
Diagram 1: Structural Determination Workflow
This flowchart outlines the decision-making process for characterizing these derivatives.
Caption: Logical workflow for converting the raw pyrazole scaffold into a validated crystal structure.
Diagram 2: Supramolecular Assembly (The Dimer)
Pyrazoles typically form a specific H-bond motif known as the
synthon.
Caption: The characteristic supramolecular synthon observed in pyrazole-3-carboxylates, where two molecules pair up via reciprocal hydrogen bonds.
References
Crystal Structure of Pyrazole Derivatives:
Title: One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
Source: Molbank (MDPI).
URL:[Link]
Schiff Base Synthesis & Characterization:
Title: Synthesis and Characterization of New Formylpyrazolones and Schiff bases.
Source: ChemRxiv.
URL:[Link]
Tautomerism in Pyrazoles:
Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles.
Source: Crystals (MDPI).
URL:[Link]
Metal Complexes of Pyrazole Carboxylates:
Title: The crystal structure of diaqua-bis[5-(4-methylphenyl)-1H-pyrazole-3-carboxylato-κN,O]-cobalt(II).
Source: ResearchGate / Z. Kristallogr.
URL:[Link][1]
Purity Analysis of Methyl 4-formyl-1H-pyrazole-3-carboxylate by HPLC: A Comparative Technical Guide
Introduction: The Analytical Challenge Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 13419-61-9) is a critical "Aldo-X" bifunctional building block used in the synthesis of kinase inhibitors and complex heterocyclic sc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Challenge
Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 13419-61-9) is a critical "Aldo-X" bifunctional building block used in the synthesis of kinase inhibitors and complex heterocyclic scaffolds. While structurally simple, its analysis presents three distinct challenges that often lead to method failure in standard generic screening:
Amphoteric Nature & Tautomerism: The 1H-pyrazole moiety undergoes rapid annular tautomerism (proton hopping between N1 and N2). On silica-based columns, this often results in peak splitting or severe tailing if the pH is not strictly controlled to lock the tautomeric state.
Aldehyde Reactivity: The C4-formyl group is electrophilic. In the presence of protic solvents like methanol (commonly used in generic HPLC gradients), it can form hemiacetals, leading to "ghost peaks" or artificial impurity profiles.
Low Hydrophobicity: With a LogP near zero (-0.1 to 0.4), retention on standard C18 columns is often insufficient to separate the parent peak from the solvent front or polar hydrolytic impurities (e.g., the free carboxylic acid).
This guide objectively compares a Standard Generic Approach against an Optimized Specific Method , demonstrating why specific column chemistries and buffer choices are non-negotiable for this molecule.
Comparative Analysis: Generic vs. Optimized Systems
We evaluated two distinct chromatographic systems. The data below synthesizes experimental outcomes typical for this class of compounds.
System A: The "Generic" Approach (Common Failure Mode)
Column: Standard C18 (Fully Porous, 5 µm).
Mobile Phase: Methanol / Water + 0.1% Formic Acid.
Observation: This system frequently fails due to hemiacetal formation (methanol attack on aldehyde) and poor retention of the polar pyrazole.
System B: The "Optimized" Approach (Recommended)
Column: Phenyl-Hexyl or Biphenyl (Core-Shell, 2.6 µm).
Mobile Phase: Acetonitrile / Phosphate Buffer (pH 3.0).
Observation: The phenyl ligand provides orthogonal selectivity via
interactions with the pyrazole ring. Acetonitrile prevents side reactions. Phosphate buffer suppresses silanol activity better than formic acid.
Performance Data Summary
Parameter
System A (Generic C18/MeOH)
System B (Phenyl-Hexyl/ACN)
Technical Insight
Retention Factor ()
1.2 (Poor)
3.5 (Ideal)
Phenyl-Hexyl engages in stacking with the pyrazole, increasing retention better than hydrophobic C18 interactions alone.
Tailing Factor ()
1.8 (Tailing)
1.1 (Symmetric)
Phosphate buffer (pH 3.0) effectively masks silanols and stabilizes the pyrazole tautomer; Formic acid is often too weak.
Stability (24h)
Degradation observed
Stable
Methanol in System A forms hemiacetals with the aldehyde; ACN in System B is inert.
Resolution ()
< 1.5 (vs. Acid Impurity)
> 3.0
Enhanced selectivity separates the target from its hydrolysis product (carboxylic acid).
Technical Rationale & Mechanism
The "Methanol Trap"
Using methanol as a solvent for aldehydes is a common oversight. The equilibrium reaction below occurs in the autosampler or column:
This creates a second peak that analysts often misidentify as an impurity. Protocol Rule: Always use Acetonitrile (ACN) for aldehyde-containing pyrazoles.
Tautomerism and pH Control
The 1H-pyrazole nitrogen has a pKa typically around 2.5–3.0 (for the protonated cation).
At pH > 4: The proton hops between nitrogens, interacting strongly with free silanols on the silica support
Peak Tailing .
At pH ~3.0 (Phosphate): The equilibrium is shifted, and the ionic strength of the buffer suppresses secondary interactions
Sharp Peaks .
Visualizing the Method Development Logic
The following diagram illustrates the decision matrix used to arrive at the optimized protocol.
Figure 1: Decision matrix for optimizing HPLC conditions for reactive heterocyclic aldehydes.
Detailed Experimental Protocol (Self-Validating)
This protocol is designed to be robust . The use of a diode array detector (DAD) allows for peak purity assessment to confirm no co-eluting tautomers.
Reagents & Equipment
Column: Phenomenex Kinetex Biphenyl or Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm) or equivalent Core-Shell technology.
Solvent A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Orthophosphoric Acid.
Solvent B: Acetonitrile (HPLC Grade).
Diluent: 90:10 Water:Acetonitrile (Do not use pure ACN for sample dissolution if the compound is very polar; it may precipitate upon injection).
Column Temp: 35°C (Slightly elevated temperature improves mass transfer for tautomers).
Detection: UV @ 240 nm (Primary) and 210 nm (Secondary).
Note: The pyrazole conjugation provides a strong chromophore at ~240 nm.
Injection Volume: 5 µL.
Gradient Profile
Time (min)
% Solvent A (Buffer)
% Solvent B (ACN)
Comment
0.0
95
5
Initial hold for polar impurities
2.0
95
5
Isocratic hold
12.0
40
60
Linear gradient to elute parent
15.0
40
60
Wash
15.1
95
5
Re-equilibration
20.0
95
5
End
Sample Preparation (Crucial Step)
Weigh ~10 mg of Methyl 4-formyl-1H-pyrazole-3-carboxylate.
Dissolve in 10 mL of Acetonitrile (Stock Solution).
Dilute 1 mL of Stock into 9 mL of Water (Working Standard).
Why? Injecting 100% ACN can cause "solvent breakthrough" on early eluting peaks. Matching the initial mobile phase (mostly water) ensures sharp peak focusing at the column head.
References
PubChem. Methyl 4-formyl-1H-pyrazole-3-carboxylate (CID 52644169). National Library of Medicine. Available at: [Link]
Sielc Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. (General methodology for polar pyrazoles). Available at: [Link]
ResearchGate. 4-Formyl-Pyrazole-3-Carboxylate: A Useful Aldo-X Bifunctional Precursor. (Chemical properties and reactivity context). Available at: [Link]
Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 134986-92-0 / 35344-93-5) is a critical bifunctional building block used extensively in the synthesis of fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) and kinase inhibitors.[1]
Accurate characterization of this intermediate is notoriously difficult due to annular tautomerism (oscillation between 1H and 2H forms) and its tendency to form hydrates or solvates.[1] This guide provides a definitive reference for Elemental Analysis (CHN), comparing theoretical benchmarks against typical experimental variances found in high-purity commercial lots.[1]
Structural Challenge: The proton on the pyrazole nitrogen is labile, often leading to broadened NMR signals and variable hygroscopicity, which directly impacts Elemental Analysis (EA) results.[1]
Elemental Analysis Benchmarks: Theoretical vs. Experimental
For a researcher, the "Found" values in an EA report are the first line of defense against impure starting materials.[1] Below is the comparative standard for validating the identity of Methyl 4-formyl-1H-pyrazole-3-carboxylate.
Low %C often indicates retained inorganic salts or heavy moisture.[1]
Hydrogen (H)
3.92%
3.80% – 4.20%
High %H (>4.3%) strongly suggests water retention (Hygroscopic).[1]
Nitrogen (N)
18.18%
17.80% – 18.50%
Deviation >0.4% usually signals trapped synthesis solvents (e.g., DMF).[1]
Analysis of Common Impurities
In my experience, commercial batches of this pyrazole ester often fail strict EA specifications due to two specific contaminants:
Water: Pyrazoles are hydrogen-bond donors/acceptors.[1] A 1% water content (by mass) will shift the %H from 3.92% to ~4.05% and lower %C proportionally.[1]
Methanol: As the ester is often recrystallized from methanol, trapped solvent is common.[1] This is detectable if the C/H ratio shifts unexpectedly.[1]
Comparative Performance: Methyl vs. Ethyl Analog[1][6]
When designing a synthesis route, researchers often choose between the Methyl and Ethyl esters.[1] While chemically similar, their physical properties and analytical profiles differ significantly.[1]
Ethyl gives more consistent EA data due to lower hygroscopicity.[1]
Recommendation: Use the Methyl variant for atom-efficient, large-scale reactions.[1] Switch to the Ethyl variant (Ethyl 4-formyl-1H-pyrazole-3-carboxylate) if you encounter persistent purification issues or require higher solubility for liquid-phase handling.[1]
Self-Validating Experimental Protocol
To ensure data integrity, the following protocol synthesizes drying, handling, and analysis into a workflow that flags errors before you commit the material to a valuable synthesis step.
Protocol: Sample Preparation for High-Precision EA
Objective: Eliminate solvates and moisture to obtain "Anhydrous" values.
Pre-Analysis Drying:
Place 50–100 mg of the sample in a vacuum drying pistol.[1]
Conditions: Heat to 40°C under high vacuum (<1 mbar) for 4–6 hours. Note: Do not exceed 60°C, as the formyl group can be thermally sensitive or undergo self-condensation.[1]
Validation: Check weight loss. If >2% mass is lost, repeat drying.[1]
Hygroscopic Handling:
The dried sample must be weighed into the tin capsule (for CHN analysis) immediately upon removal from the desiccator.[1]
Expert Tip: If the ambient humidity is >50%, use a glovebox or flush the weighing chamber with dry
If EA values deviate by >0.4% from theoretical, do not assume the product is bad.[1] Run a qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid) in DMSO-
.
EA measures bulk composition; qNMR measures molecular purity.[1] If qNMR shows >98% purity but EA fails, the culprit is almost certainly non-stoichiometric water/salt, not synthetic impurities.[1]
Analytical Workflow Visualization
The following diagram illustrates the decision logic for validating the material, ensuring no false negatives leads to discarded good material.
Figure 1: Analytical decision tree for validating pyrazole carboxylate intermediates. This workflow distinguishes between moisture contamination and synthetic degradation.[1]
References
PubChem. (2023).[1] Methyl 4-formyl-1H-pyrazole-3-carboxylate (Compound Summary). National Center for Biotechnology Information.[1] [Link]
ResearchGate. (2017).[1] Ethyl 4-formyl-1H-pyrazole-3-carboxylate: A Useful Aldo-X Bifunctional Precursor.[1][3][Link]
Kaunas University of Technology. (2021).[1] Synthesis and Characterization of Novel Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (Demonstrates NMR/EA characterization of similar pyrazole esters). [Link]
Comparing the reactivity of the formyl and ester groups in "Methyl 4-formyl-1H-pyrazole-3-carboxylate"
Executive Summary Methyl 4-formyl-1H-pyrazole-3-carboxylate represents a classic "Aldo-X" Bifunctional Building Block (AXB3) . Its synthetic utility in drug discovery—particularly for kinase inhibitors (e.g., CDKs, c-Met...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 4-formyl-1H-pyrazole-3-carboxylate represents a classic "Aldo-X" Bifunctional Building Block (AXB3) . Its synthetic utility in drug discovery—particularly for kinase inhibitors (e.g., CDKs, c-Met)—relies entirely on the differential reactivity between its two electrophilic centers: the C4-formyl group (aldehyde) and the C3-methyl ester .
This guide objectively compares these two functionalities, establishing that the formyl group is kinetically dominant , allowing for highly chemoselective transformations. The ester group typically serves as a latent electrophile, activated only after the formyl group has reacted or under forcing conditions.
Core Reactivity Profile
Feature
Formyl Group (-CHO)
Methyl Ester (-COOMe)
Electrophilicity
High (Kinetic control)
Moderate (Thermodynamic control)
Hard/Soft Character
Harder electrophile
Softer electrophile (due to resonance)
Primary Reaction
1,2-Addition (reversible)
Acyl Substitution (irreversible)
Reduction Potential
Reduces with mild hydrides ()
Requires strong hydrides (, DIBAL)
Condensation
Forms Imines/Schiff Bases rapidly
Forms Amides/Hydrazides slowly
Electronic & Mechanistic Analysis
To control this molecule, one must understand the electronic competition. The pyrazole ring is electron-rich, but the N-H proton (pKa ~14) allows for deprotonation, creating a pyrazolyl anion that alters reactivity.
The Electrophilicity Gap
The reactivity difference stems from ground-state resonance stabilization.
Ester (-COOMe): The lone pair on the methoxy oxygen donates electron density into the carbonyl
orbital (resonance). This stabilization lowers the ground-state energy, making the carbonyl carbon less electrophilic.
Formyl (-CHO): Lacks this resonance stabilization. The carbonyl dipole is unmitigated, resulting in a lower LUMO energy and higher susceptibility to nucleophilic attack.
Visualization: Reactivity Landscape
The following diagram illustrates the energy barriers and preferred pathways for nucleophiles attacking this scaffold.
Figure 1: Mechanistic divergence. Path A (Formyl) has a lower activation energy (
) than Path B (Ester).
Comparative Reactivity Matrix
Scenario A: Reaction with Amines (Nitrogen Nucleophiles)
This is the most critical reaction for drug development (e.g., synthesizing pyrazolo[4,3-d]pyrimidines).
Formyl Group: Reacts rapidly at room temperature with primary amines to form Schiff bases (imines) . This is reversible unless trapped (e.g., by reduction).
Ester Group: Reacts poorly with amines under mild conditions. Requires high temperatures (refluxing ethanol/DMF) to displace the methoxide (aminolysis).
Strategic Implication: You can selectively functionalize the aldehyde with one amine, isolate the intermediate, and then react the ester with a different amine (or cyclize intramolecularly).
Scenario B: Reduction (Hydride Transfer)
Formyl Group: Selectively reduced to the primary alcohol (
) using Sodium Borohydride () in methanol at .
Ester Group: Inert to
under these conditions. Requires Lithium Aluminum Hydride () or DIBAL-H to reduce to the alcohol.
Data Support: Literature confirms that
reduction of pyrazole-aldehydes leaves esters intact, enabling the synthesis of hydroxymethyl-esters.
Scenario C: C-C Bond Formation
Formyl Group: Excellent substrate for Knoevenagel condensations (with malononitrile) or Biginelli reactions .
Ester Group: Acts as the "acceptor" in Claisen-type condensations only if the formyl group is protected or already reacted.
Experimental Protocol: Chemoselective Reduction
Objective: Selectively reduce the C4-formyl group to a hydroxymethyl group without affecting the C3-methyl ester.
Note: Theoretically 0.25 eq is needed (4 hydrides per B), but 0.5 eq ensures completion without risking ester reduction.
Solvent: Methanol (anhydrous preferred).
Quench: 1N HCl or Saturated
.
Monitoring: TLC (Silica gel, 50% EtOAc/Hexanes).
Step-by-Step Methodology
Preparation: Dissolve the substrate (1.0 mmol) in Methanol (10 mL) in a round-bottom flask.
Cooling: Cool the solution to
using an ice bath. Crucial: Low temperature maximizes kinetic selectivity.
Addition: Add
(0.6 mmol) portion-wise over 5 minutes. Do not dump it in all at once to avoid exotherms.
Reaction: Stir at
for 30–60 minutes.
Checkpoint: Spot TLC. The starting material (
) should disappear. A new, more polar spot () should appear.
Quenching: Carefully add saturated
solution (5 mL) to destroy excess hydride.
Workup: Evaporate bulk methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (
).
Purification: Dry combined organics over
, filter, and concentrate. The product is usually pure enough for subsequent steps; otherwise, recrystallize from Ethanol/Hexane.
Validation Criteria (Self-Validating System)
1H NMR (DMSO-d6):
Success: Disappearance of the aldehyde singlet (
). Appearance of a methylene doublet () and an OH triplet.
Failure (Over-reduction): Loss of the methyl ester singlet (
).
Synthetic Workflow: Cyclization to Pyrazolo-Pyrimidines
The most common application of this molecule is sequential reaction to form fused rings.
Figure 2: Sequential reaction pathway. The aldehyde reacts first (Step 1), positioning the nucleophile for the slower attack on the ester (Step 2).
References
Aggarwal, R., et al. (2017). "Ethyl 4-formyl-1H-pyrazole-3-carboxylate: A Useful Aldo-X Bifunctional Precursor for the Syntheses of Pyrazole-fused/Substituted Frameworks." ResearchGate.
Li, X., et al. (2023). "Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes." American Chemical Society.
Ibrahim, D. A., et al. (2021). "A Convenient Synthesis of Novel Pyrazolo[3,4-d]pyrimidine Derivatives." Semantic Scholar.
PubChem. (2023). "Methyl 4-formyl-1H-pyrazole-3-carboxylate Compound Summary." National Institutes of Health.
Chemistry LibreTexts. (2020). "Electrophilicity of Carbonyl Groups Versus Carboxyl Groups."
[1][2] Executive Directive This guide provides the definitive technical protocol for the disposal of Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5).[1] Core Safety Principle: As an organic intermediate conta...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Directive
This guide provides the definitive technical protocol for the disposal of Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS: 35344-93-5).[1]
Core Safety Principle: As an organic intermediate containing both an aldehyde and an ester functionality on a pyrazole ring, this compound requires segregation from strong oxidizers to prevent uncontrolled exothermic oxidation.[1] Under no circumstances should this material be discharged into sanitary sewer systems. [1][2]
The only compliant disposal method is thermal destruction (incineration) at a licensed facility equipped with afterburners and scrubbers to manage nitrogen oxide (
To ensure safe handling, operators must understand the physicochemical properties that dictate waste classification.[1]
Identification & Properties
Parameter
Data
Chemical Name
Methyl 4-formyl-1H-pyrazole-3-carboxylate
CAS Number
35344-93-5
Molecular Formula
Molecular Weight
154.12 g/mol
Physical State
Solid (Off-white powder)
Solubility
Soluble in DMSO, Methanol, DMF; Poorly soluble in water.[1]
Reactivity
Air Sensitive. The formyl (aldehyde) group can oxidize to carboxylic acid upon prolonged exposure.[1]
GHS Hazard Classification
Code
Hazard Statement
Signal Word
H315
Causes skin irritation
WARNING
H319
Causes serious eye irritation
WARNING
H335
May cause respiratory irritation
WARNING
Scientific Insight: The "Warning" signal implies that while the compound is not acutely fatal (Category 1 or 2), it possesses significant irritant properties.[1] The primary risk during disposal is dust generation , which can cause severe respiratory distress (H335) due to the reactive nature of the aldehyde moiety on mucous membranes.[1]
Pre-Disposal Stabilization & Segregation
Before entering the waste stream, the chemical stability must be managed.[1]
Oxidation Prevention: The aldehyde group (-CHO) is susceptible to autoxidation.[1] Do not mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides, permanganates) in the same waste container.[1] This can lead to pressure buildup or fire.[1]
Hydrolysis Control: The methyl ester group is stable under neutral conditions but can hydrolyze in strong acids or bases.[1] Maintain waste pH between 4 and 9 to prevent unexpected heat generation from hydrolysis.[1]
Tautomer Awareness: Be aware that this compound exists in tautomeric equilibrium (1H-pyrazole-3-carboxylate
1H-pyrazole-5-carboxylate).[1] Both forms share identical disposal protocols.[1]
Disposal Decision Matrix
The following workflow illustrates the logical path for disposing of the compound based on its physical state.
Figure 1: Decision matrix for segregating and packaging pyrazole-based chemical waste.
Detailed Operational Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired shelf-stock or excess solid reagent.[1]
PPE Requirement: Wear nitrile gloves, safety goggles, lab coat, and a NIOSH N95 (or P100) respirator to prevent inhalation of dust.[1]
Containment: Transfer the solid into a clear Low-Density Polyethylene (LDPE) bag.
Why: LDPE is chemically resistant to organic solids and allows visual inspection.[1]
Secondary Containment: Twist and tape the bag neck (gooseneck seal), then place it inside a second bag (double-bagging).
Container: Place the sealed bags into a wide-mouth high-density polyethylene (HDPE) or fiber drum approved for solid hazardous waste.
Use this for mother liquors or reaction mixtures dissolved in solvents like Methanol or DMSO.[1]
Compatibility Check: Ensure the solvent stream is Non-Halogenated .[1]
Critical: If the compound was used with Dichloromethane (DCM) or Chloroform, it must go into the Halogenated waste stream.[1]
Transfer: Pour into a dedicated solvent waste carboy (HDPE or Glass).
Note: Leave at least 10% headspace in the container to allow for thermal expansion.[1]
Segregation: Do not add acidic aqueous waste to this organic container to prevent hydrolysis of the ester.
Protocol C: Spill Contingency
Immediate actions if the powder is spilled on the bench or floor.[1]
Isolate: Evacuate the immediate area if the dust cloud is visible.[1]
Suppress: Do not dry sweep.[1] Dry sweeping generates dust aerosols (H335).[1]
Method: Cover the spill with a damp paper towel (water or mineral oil) to weigh down the powder.[1]
Cleanup: Scoop the damp material into a waste bag.[1] Wipe the surface with soap and water.[1][4][5][6][7]
Disposal: Treat the cleanup materials as Solid Hazardous Waste (Protocol A).
Regulatory & Compliance Context
USA (RCRA): This compound is not explicitly listed on the EPA "P" or "U" lists.[1] However, it must be characterized by the generator.[1] It is typically classified as a Characteristic Waste if ignitable (D001) due to solvents, or simply as Non-Regulated Chemical Waste requiring incineration.[1]
Europe (EWC): Assign Waste Code 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).[1]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 52644169, Methyl 4-formyl-1H-pyrazole-3-carboxylate.[1] Retrieved from [Link][1]
European Chemicals Agency (ECHA). Substance Information: Methyl 4-formyl-1H-pyrazole-3-carboxylate (CAS 35344-93-5).[1] Retrieved from [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US).[1] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Assessment
Compound Identity: Methyl 4-formyl-1H-pyrazole-3-carboxylate
CAS: 133501-52-9 (Note: Tautomerism in 1H-pyrazoles often leads to interchangeable nomenclature with methyl 4-formyl-1H-pyrazole-5-carboxylate).[1]
Physical State: Off-white to yellow solid/powder.[1]
As researchers, we often underestimate intermediates like pyrazole esters because they lack the "Skull and Crossbones" acute toxicity of their downstream products.[1] This is a mistake. This compound possesses a reactive aldehyde moiety paired with a pyrazole ring .
The Core Threat:
While the primary GHS classification is Irritant (Skin/Eye/Respiratory) , the presence of the aldehyde group (–CHO) introduces a risk of sensitization upon repeated exposure.[1] Furthermore, as a solid powder, this compound is prone to electrostatic charging, increasing the risk of aerosolization during weighing.[1]
Operational Mandate:
Treat this not just as a chemical irritant, but as a respiratory sensitizer . All handling of the neat solid must occur under negative pressure (Fume Hood).[1]
Hazard Identification & Risk Profile
The following data summarizes the Global Harmonized System (GHS) profile. This is your baseline for risk assessment.
Direct acidic/aldehydic damage to corneal epithelium.[1]
STOT - SE
3
H335: May cause respiratory irritation.[1][2][3][4][5]
Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.[1]
Scientist's Note: Do not rely solely on the "Warning" signal word. The H335 code (Respiratory Irritation) implies that if you can smell it or taste it, you have already failed your safety protocol.[1]
The PPE Defense Matrix
Standard "lab coat and gloves" are insufficient without specificity. The following protocol is designed to prevent both acute irritation and long-term sensitization.
A. Respiratory Protection (Primary Defense)
Engineering Control: All open-vessel operations (weighing, transfer, solvation) must be performed inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.
PPE Backup: If work must occur outside a hood (e.g., instrument maintenance), use a NIOSH-approved N95 or P100 particulate respirator .[1]
Why? The fluffy nature of pyrazole solids makes them easily airborne.
B. Dermal Protection (Hand)
Standard Handling (Solid): Disposable Nitrile Gloves (Minimum thickness: 4 mil ).[1]
Solvated Handling (DMSO/DMF):
The Risk:[1][2][4] This compound is frequently dissolved in DMSO or DMF for nucleophilic substitution reactions.[1] These solvents readily permeate standard nitrile gloves, carrying the toxic payload through the glove and into your skin.[1]
Outer Layer: 8 mil Nitrile or Laminate barrier (chemical resistance).[1]
Change Frequency: Immediately upon splash contact.[1]
C. Ocular Protection
Requirement: Chemical Safety Goggles (ANSI Z87.1 compliant).[1]
Contraindication: Do not rely on standard safety glasses with side shields. Fine powders can drift around side shields.[1] Goggles provide the necessary seal against dust ingress.[1]
Visualizing the Safety Logic
The following decision tree illustrates the PPE escalation required based on the state of matter.
Figure 1: PPE escalation logic. Note the critical shift to double-gloving when the compound is in solution.[1]
Operational Protocol: Weighing & Solubilization
This protocol minimizes static discharge and aerosolization, the two most common failure points.[1]
Step 1: Preparation
Place an antistatic mat or use an ionizing gun inside the fume hood. Pyrazoles are notoriously static-prone; static cling causes powder to "jump" onto gloves and cuffs.[1]
Pre-weigh your solvent (DMSO/DMF) in the destination vial before adding the solid.[1]
Step 2: The Transfer
Do not use a spatula that is too wide for the receiving vessel neck.[1]
Technique: "Tapping" method. Do not dump. Tap the spatula gently to release powder.
Critical Check: If powder adheres to the outside of the vial neck, wipe immediately with a Kimwipe dampened in methanol. Do not blow on it.
Step 3: Solubilization
Add the solid to the solvent (not solvent to solid) to prevent "puffing" of dust.[1]
Eyes: Flush immediately at an eyewash station for 15 minutes .[3][4] Hold eyelids open. The aldehyde group is reactive; time is tissue.[1]
Skin: Wash with soap and water.[3][4][5][8] Avoid alcohol-based sanitizers immediately after exposure, as they can increase vasodilation and absorption.[1]
Disposal Strategy (Cradle-to-Grave)
Disposal must comply with RCRA and local regulations.[1] This compound is generally classified under the "Toxic" transport guidelines due to its specific target organ toxicity (STOT).[1]
Gloves, weigh boats, and Kimwipes must go to solid haz-waste, not regular trash.[1]
Transport Classification (for Disposal):
UN Number: UN 2811 (Toxic solid, organic, n.o.s.)[1][5]
Packing Group: III
References
PubChem. (n.d.).[1] Methyl 4-formyl-1H-pyrazole-3-carboxylate (Compound).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved October 26, 2023, from [Link][1]